(6-Cyanopyridin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
(6-cyanopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWBBVDYZMMZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716544 | |
| Record name | (6-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011722-07-8 | |
| Record name | (6-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanopyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (6-Cyanopyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Cyanopyridin-3-yl)boronic acid is a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an invaluable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The presence of both a cyano group, a versatile functional handle, and a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offering a detailed, step-by-step protocol for a reliable synthetic route, and discuss critical considerations for purification and characterization.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound primarily relies on the introduction of a boronic acid group onto a pre-functionalized pyridine ring. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two predominant and highly effective methods are the focus of this guide: Lithiation-Borylation and Palladium-Catalyzed Miyaura Borylation .
Lithiation-Borylation via Halogen-Metal Exchange
This classical yet robust method involves the deprotonation of a halopyridine precursor at a low temperature using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester. The most common starting material for this approach is 5-bromo-2-cyanopyridine .
The causality behind this experimental choice lies in the significant difference in acidity of the protons on the pyridine ring, and the propensity of the bromo-substituent to undergo halogen-metal exchange. The low temperature (-78 °C or lower) is critical to prevent side reactions and ensure the stability of the highly reactive pyridinyllithium intermediate. The subsequent reaction with a trialkyl borate, such as triisopropyl borate, forms a boronate ester, which is then hydrolyzed to the desired boronic acid.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond. This method is prized for its mild reaction conditions and excellent functional group tolerance.[1] In this context, 5-bromo-2-cyanopyridine is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
The catalytic cycle, a self-validating system, is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. Subsequent transmetalation with the diboron reagent, followed by reductive elimination, yields the desired boronate ester and regenerates the active Pd(0) catalyst. The choice of base, typically a mild one like potassium acetate, is crucial to prevent the premature hydrolysis of the boronate ester and to facilitate the catalytic cycle.
Visualizing the Synthetic Pathways
Caption: Key synthetic routes to this compound.
Detailed Experimental Protocol: Lithiation-Borylation of 5-Bromo-2-cyanopyridine
This protocol is a robust and scalable method for the preparation of this compound. The self-validating nature of this procedure is ensured by careful control of temperature and stoichiometry.
Materials and Equipment:
-
5-Bromo-2-cyanopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is charged with 5-bromo-2-cyanopyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature throughout the addition of the organolithium reagent to prevent side reactions.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly. The formation of the lithiated intermediate is typically indicated by a color change. The mixture is stirred at -78 °C for an additional 30-60 minutes.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour, then allowed to warm slowly to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C. The mixture is then stirred vigorously at room temperature for 1-2 hours to effect hydrolysis of the boronate ester.
-
Work-up: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then washed with diethyl ether to remove any non-polar impurities. The pH of the aqueous layer is adjusted to be weakly acidic (pH 4-5) with a suitable base (e.g., saturated aqueous sodium bicarbonate) which may cause the product to precipitate.
-
Isolation and Purification: If a precipitate forms, it is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum. If the product remains in solution, the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or trituration from an appropriate solvent system.
Data Presentation: Physicochemical and Yield Data
| Parameter | Lithiation-Borylation | Miyaura Borylation | Reference |
| Starting Material | 5-Bromo-2-cyanopyridine | 5-Bromo-2-cyanopyridine | |
| Typical Yield | 60-80% | 70-90% | [General observations from related syntheses] |
| Purity | >95% (after purification) | >97% (after purification) | |
| Molecular Formula | C₆H₅BN₂O₂ | C₆H₅BN₂O₂ | |
| Molecular Weight | 147.93 g/mol | 147.93 g/mol | |
| Appearance | White to off-white solid | White to off-white solid | |
| Storage Conditions | Inert atmosphere, room temperature or refrigerated | Inert atmosphere, room temperature or refrigerated | [2] |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: All reagents and solvents must be strictly anhydrous, and the reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the organolithium reagent and hydrolysis of the borate ester.
-
Temperature Control: Maintaining a low temperature during the lithiation step is paramount to the success of the reaction. Inadequate cooling can lead to a decrease in yield and the formation of byproducts.
-
Purification Challenges: Boronic acids can sometimes be challenging to purify via column chromatography due to their polarity and potential for dehydration on silica gel. Recrystallization or trituration are often the preferred methods. Conversion to a stable boronate ester (e.g., a pinacol ester) can facilitate purification, followed by hydrolysis to the free boronic acid.[3]
-
Stability and Storage: While many pyridinylboronic acids are stable, some can be prone to decomposition over time, especially if exposed to air and moisture. It is advisable to store this compound under an inert atmosphere, and for long-term storage, refrigeration is recommended.[2]
Conclusion
The synthesis of this compound is a well-established process that can be reliably achieved through either lithiation-borylation or palladium-catalyzed Miyaura borylation. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate, paving the way for the discovery of new and innovative molecules.
References
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- Alfa Chemistry.
- ChemScene. This compound | 1011722-07-8.
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
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- Oakwood Chemical. This compound.
- Google Patents.
- Organic Chemistry Portal.
- Benchchem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
- ResearchGate.
- Google Patents. Process for preparing boronic and borinic acids. US20020161230A1.
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Aggarwal, V. K. (2018).
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents. WO2013016185A1.
- Google Patents. Boronic ester and acid compounds, synthesis and uses. US6297217B1.
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- ChemicalBook. 6-cyanopyridine-3-boronic acid | 1011722-07-8.
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physicochemical properties of (6-Cyanopyridin-3-yl)boronic acid
An In-depth Technical Guide to (6-Cyanopyridin-3-yl)boronic acid: Properties, Applications, and Protocols
Introduction
This compound is a versatile heterocyclic organoboron compound that has emerged as a significant building block in modern organic synthesis. Its unique structure, featuring a pyridine ring functionalized with both a cyano group and a boronic acid moiety, makes it a highly valuable reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group and the nitrogen atom within the aromatic ring modulates the electronic properties of the boronic acid, influencing its reactivity in pivotal reactions such as the Suzuki-Miyaura cross-coupling.[][2]
This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It delves into its core physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on providing practical, field-proven insights and detailed experimental protocols.
Chemical Identity and Structure
Correctly identifying a reagent is the foundation of sound scientific research. The fundamental identifiers and structural representations for this compound are detailed below.
| Identifier | Value |
| CAS Number | 1011722-07-8[3][4][5] |
| Molecular Formula | C₆H₅BN₂O₂[3][5][6] |
| Molecular Weight | 147.93 g/mol [3][5][6] |
| IUPAC Name | This compound |
| Synonyms | 6-Cyano-3-pyridinylboronic acid, 5-Boronopicolinonitrile[7][8] |
| InChI Key | JRWBBVDYZMMZOH-UHFFFAOYSA-N[7] |
| SMILES | N#CC1=CC=C(B(O)O)C=N1[3] |
Physicochemical Properties
The physical and chemical properties of a reagent dictate its handling, reaction conditions, and potential applications. Boronic acids, in general, are appreciated for their stability and low toxicity compared to other organometallic reagents.[9][10]
Summary of Properties
The key physicochemical data for this compound are summarized in the following table. It is important to note that some of these values are predicted and should be used as a guide, while others are experimentally derived.
| Property | Value / Observation | Source(s) |
| Physical Form | Solid (typically a powder) | [7] |
| Melting Point | 140-170 °C | [8] |
| Boiling Point | 410.1 ± 55.0 °C (Predicted) | [8] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | ~9 (General for boronic acids) | [11] |
| Solubility | Data not widely available; generally soluble in polar organic solvents like DMSO, DMF, and alcohols. | |
| Purity | Commercially available at ≥97% purity. | [3][7] |
In-Depth Discussion
-
Melting Point: The relatively high and broad melting point range suggests that the compound is a stable solid at room temperature but may contain impurities or exist in different crystalline forms. As with many boronic acids, dehydration can occur upon heating, leading to the formation of boroxine anhydrides, which can complicate melting point determination.
-
pKa and Acidity: Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than as Brønsted-Lowry acids that donate a proton.[11] The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent. At physiological pH, the compound largely exists in its uncharged trigonal form.[9] The electron-withdrawing nature of the cyanopyridine scaffold is expected to increase the Lewis acidity of the boron center, potentially lowering the effective pKa compared to simple arylboronic acids.
-
Stability and Storage: this compound is generally stable under standard laboratory conditions. However, like many pyridinylboronic acids, it can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or in the presence of certain metals.[12] For long-term storage, it is recommended to keep the solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C or -20°C) to minimize degradation.[3][6][13]
Synthesis and Purification
The synthesis of pyridinylboronic acids can be achieved through several established methodologies. The choice of method often depends on the availability of starting materials, scale, and tolerance of other functional groups.
Common Synthetic Pathways
-
Halogen-Metal Exchange and Borylation: This is a classic and reliable method, particularly for large-scale preparations. It involves treating a halopyridine (typically 5-bromo-2-cyanopyridine) with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate). Acidic workup then hydrolyzes the borate ester to the desired boronic acid.
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This powerful method involves the cross-coupling of a halopyridine with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This route often offers excellent functional group tolerance and milder reaction conditions compared to halogen-metal exchange.[11]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the Halogen-Metal Exchange pathway.
Caption: General workflow for synthesis via halogen-metal exchange.
Example Protocol: Synthesis via Miyaura Borylation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To an oven-dried flask, add 5-bromo-2-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Reaction: Heat the mixture to 80-90°C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude pinacol ester can be hydrolyzed to the boronic acid using aqueous acid or purified directly by column chromatography on silica gel.
Key Applications in Organic Synthesis
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[14][15] This reaction forms a new carbon-carbon bond between the pyridine ring and another aryl, heteroaryl, or vinyl group, providing access to a vast array of complex molecular architectures.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[9][12] The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Example Protocol: Suzuki Coupling
This protocol is a representative example for coupling with an aryl bromide.
-
Reaction Setup: In a flask, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Purge the vessel with argon or nitrogen.
-
Solvent and Catalyst: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100°C) for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the biaryl product.
Safety, Handling, and Storage
Proper handling and storage are critical for ensuring user safety and maintaining the integrity of the reagent.
-
Hazard Identification: this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2).[13][16] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][17]
-
Handling: Avoid creating dust.[13] Use appropriate tools for transfer. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[16]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][17] The container should be kept tightly closed under an inert atmosphere.[6][13] Recommended storage temperatures vary by supplier but are typically room temperature or refrigerated (2-8°C).[7][13]
Conclusion
This compound is a high-value chemical intermediate with well-defined properties. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides synthetic chemists with a reliable tool for introducing the cyanopyridine motif into complex molecular frameworks. A thorough understanding of its physicochemical properties, stability, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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- Awuah, S. G., et al. (2019). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 24(15), 2779. [Link]
- Chemicalbridge. This compound Product Page. [Link]
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- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wang, B., & Anslyn, E. V. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(28), 7233–7238. [Link]
- Khan, I., et al. (2020). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 25(21), 5092. [Link]
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- Li, W., et al. (2006). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2007(5), 117-133. [Link]
- PubChem. (6-Aminopyridin-3-yl)boronic acid Compound Summary. [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1205–1217. [Link]
- Wikipedia. Boronic acid. [Link]
- Borates Today. (2021, December 17). Boron Suzuki Coupling. [Link]
- Irie, M., & Miyatake, O. (2007). Photochromism of dithiazolylethenes having pyridyl and N-methylpyridinium groups. Journal of Physical Organic Chemistry, 20(11), 937-943. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of (6-Cyanopyridin-3-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: (6-Cyanopyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery programs.[1] Its unique electronic properties, stemming from the electron-withdrawing cyano group and the nitrogen atom within the pyridine ring, make it a versatile component in cross-coupling reactions. Unambiguous structure elucidation and purity assessment are paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive, multi-technique approach to the structural verification of this compound, grounded in the principles of spectroscopic and crystallographic analysis. We will detail not only the methods but also the expert rationale behind the selection of specific techniques and experimental parameters, ensuring a self-validating analytical workflow.
Introduction: The Analytical Challenge
Structurally, boronic acids present unique analytical challenges. They are Lewis acids and can exist in equilibrium with various forms, including their cyclic anhydride trimers (boroxines) or as tetracoordinate boronate esters in the presence of diols or other nucleophiles.[2] The presence of the pyridine nitrogen introduces pH-dependent properties, while the cyano group influences the electronic environment of the entire molecule. A robust elucidation strategy, therefore, cannot rely on a single technique but must integrate data from multiple orthogonal methods to build an irrefutable structural proof.
This guide outlines a logical workflow for confirming the identity and purity of this compound, beginning with fundamental spectroscopic techniques and culminating in the definitive determination of its three-dimensional structure.
Caption: A logical workflow for the comprehensive structure elucidation of a small molecule like this compound.
Physicochemical and Preliminary Data
Before embarking on advanced spectroscopic analysis, it is crucial to confirm the basic properties of the compound, which are typically provided by the supplier but should be considered for initial verification.
| Property | Expected Value | Source |
| Molecular Formula | C₆H₅BN₂O₂ | [3] |
| Molecular Weight | 147.93 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 140-170 °C (decomposes) | [4] |
| Purity (Typical) | ≥97% | [5] |
Note: The broad melting point range is characteristic of many boronic acids and often indicates decomposition or dehydration to the boroxine anhydride upon heating.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Analysis
NMR spectroscopy provides the most detailed information about the molecular framework, including the number and connectivity of protons and carbons. For organoboron compounds, ¹¹B NMR is an indispensable tool for directly probing the environment of the boron atom.[6]
Causality in Experimental Design
The choice of solvent and sample preparation is critical for acquiring high-quality NMR spectra of boronic acids. These compounds are prone to dehydration, forming boroxine trimers, which can lead to complex or uninterpretable spectra.[7]
-
Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are the solvents of choice.[7] CD₃OD can form a reversible methyl boronate ester, which typically gives sharp, well-resolved signals. DMSO-d₆ is an excellent polar aprotic solvent that can disrupt the intermolecular hydrogen bonding that facilitates oligomerization. Chloroform (CDCl₃) is generally avoided as boronic acids have poor solubility and a higher tendency to form anhydrides in it.[7]
-
Concentration: Samples should be prepared at a moderate concentration (e.g., 5-10 mg/mL). Overly concentrated samples can promote the formation of oligomeric species.
¹H NMR Spectroscopy
Proton NMR confirms the arrangement of hydrogen atoms on the pyridine ring. The electron-withdrawing nature of the cyano group and the boronic acid group, as well as the ring nitrogen, creates a distinct and predictable pattern of deshielded aromatic protons.
Expected ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.90 | s (broad) | - | B(OH)₂ |
| ~8.85 | d | ~2.0 | H-2 |
| ~8.20 | dd | ~8.0, 2.0 | H-4 |
| ~7.85 | d | ~8.0 | H-5 |
Rationale for Assignments:
-
B(OH)₂: The protons of the boronic acid group are acidic and exchangeable, typically appearing as a broad singlet. Its integration can be variable.
-
H-2: This proton is ortho to the ring nitrogen and meta to the boronic acid, experiencing significant deshielding. It appears as a doublet due to coupling with H-4.
-
H-4: This proton is flanked by two electron-withdrawing groups (boronic acid and cyano), placing it downfield. It is split into a doublet of doublets by H-2 and H-5.
-
H-5: This proton is ortho to the cyano group and shows a standard ortho coupling to H-4.
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon skeleton. The carbon attached to the boron atom is often broadened or unobserved due to quadrupolar relaxation from the adjacent boron nucleus.[8]
Expected ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152.0 | C-2 | Adjacent to nitrogen, highly deshielded. |
| ~145.0 | C-6 | Attached to the cyano group and adjacent to nitrogen. |
| ~140.0 | C-4 | Influenced by both boronic acid and cyano groups. |
| ~128.0 | C-5 | Standard aromatic region, influenced by adjacent cyano group. |
| ~117.0 | -C≡N | Characteristic chemical shift for a nitrile carbon. |
| Not Observed | C-3 | Carbon directly attached to Boron (ipso-carbon). |
¹¹B NMR Spectroscopy
¹¹B NMR directly probes the hybridization state of the boron atom. For a trigonal planar (sp²) boronic acid, a single, relatively broad peak is expected.[6] Coordination with a Lewis base (like the solvent or an impurity) would result in a tetracoordinate (sp³) boron species, which appears at a significantly more upfield chemical shift.[2]
Expected ¹¹B NMR Data (128 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Linewidth | Assignment |
| ~27-30 | Broad | Ar-B(OH)₂ (sp² Boron) |
Rationale: The chemical shift for arylboronic acids typically falls in the δ 27-33 ppm range.[2] The presence of a single peak in this region confirms that the compound exists predominantly as the free boronic acid under the experimental conditions.
Caption: Standardized workflow for acquiring and interpreting NMR spectra of this compound.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique used to determine the molecular weight of the analyte and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.
Experimental Considerations
A key challenge in the MS analysis of boronic acids is their propensity to dehydrate in the gas phase to form the boroxine trimer, which has a mass three times that of the monomer minus three water molecules. The choice of solvent and instrument parameters can mitigate this.
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the boronic acid in a mixture of acetonitrile and water with 0.1% formic acid.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution from water to acetonitrile (both with 0.1% formic acid). This separates the analyte from non-volatile impurities.
-
MS Detection: Analyze the eluent using an ESI source in positive ion mode. The formic acid helps to promote protonation.
Expected High-Resolution MS (HRMS) Data (ESI+):
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | [C₆H₆BN₂O₂]⁺ | 149.0466 | Within 5 ppm |
| [M+Na]⁺ | [C₆H₅BN₂O₂Na]⁺ | 171.0285 | Within 5 ppm |
Rationale: Observing the protonated molecular ion [M+H]⁺ with high mass accuracy (within 5 ppm) provides strong evidence for the elemental composition of the molecule. The sodium adduct [M+Na]⁺ is also commonly observed. The characteristic isotopic pattern of boron (¹⁰B at ~20%, ¹¹B at ~80%) will be evident in the high-resolution spectrum, with the [M+H]⁺ peak being accompanied by a smaller peak at one mass unit lower.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural confirmation.
Predicted Fragmentation Pathways:
-
Loss of H₂O: A common fragmentation for boronic acids, leading to a peak at m/z 131.0359.
-
Loss of B(OH)₂: Cleavage of the C-B bond would result in a fragment corresponding to the protonated cyanopyridine ring at m/z 103.0291.
X-Ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[9]
Protocol for Single-Crystal X-Ray Diffraction:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution. A solvent system like ethanol/water or acetonitrile could be effective.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[9]
-
Structure Solution & Refinement: Process the diffraction data to determine the electron density map of the unit cell. Fit the atoms of this compound into the electron density and refine the model to obtain the final structure.[9]
In the solid state, arylboronic acids typically form hydrogen-bonded dimers, where the hydroxyl groups of two molecules interact.[10] The crystal structure would definitively confirm the connectivity of the cyanopyridine ring to the boronic acid moiety and reveal the packing arrangement in the crystal lattice.
Caption: A streamlined workflow for determining the solid-state structure of a compound via single-crystal X-ray diffraction.
Conclusion: A Self-Validating Approach
The structure elucidation of this compound requires a multi-faceted analytical strategy. By integrating data from NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry (HRMS and MS/MS), and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. Each technique validates the others: NMR confirms the molecular framework predicted by MS, while X-ray crystallography provides the definitive 3D arrangement of the atoms whose connectivity was established by NMR. This rigorous, self-validating workflow ensures the highest level of confidence in the identity and quality of this critical building block for research and drug development.
References
- Matsumoto, A., Stephenson-Brown, A. J., Khan, T., Miyazawa, T., Cabral, H., Kataoka, K., & Miyahara, Y. (2017). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.
- Wurm, F. R., & Ritter, H. (2010).
- Teye, J., Adu-Amankwa, B., Darko, G., & Amewu, R. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
- Wikipedia. (n.d.). X-ray crystallography.
- Oakwood Chemical. (n.d.). This compound | 1011722-07-8.
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). 3-pyridylboronic acid.
- PubChem. (n.d.). 3-Pyridinylboronic acid.
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- ResearchGate. (2018).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691).
- da Silva, F. de A., & Esteves, P. M. (2012).
- Chemicalbridge. (n.d.). This compound.
- Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Chemistry Department.
- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry.
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- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Reactivity and Stability of (6-Cyanopyridin-3-yl)boronic acid
Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have become indispensable tools in the arsenal of medicinal chemists and drug development professionals.[1] First synthesized in 1860, these organoboron compounds have witnessed a renaissance in recent decades, largely due to their versatile reactivity, general stability, and low toxicity.[1] Their application as key building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals.[2][3]
(6-Cyanopyridin-3-yl)boronic acid is a heterocyclic boronic acid of significant interest. The presence of the electron-withdrawing cyano group and the pyridine nitrogen atom imparts unique electronic properties that influence its reactivity and stability. This guide provides a comprehensive technical overview of these characteristics, offering field-proven insights for researchers utilizing this reagent in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.
| Property | Value/Information | Source |
| Molecular Formula | C6H5BN2O2 | [4] |
| Molecular Weight | 147.93 g/mol | [4] |
| Appearance | Solid | |
| Storage | Inert atmosphere, room temperature or -20°C | [4] |
| pKa | Estimated to be lower than that of phenylboronic acid (~8.8) due to the electron-withdrawing nature of the cyano group and the pyridine ring. A precise experimental value is not readily available in the literature, but for comparison, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77.[1][5] | N/A |
The boronic acid functional group exists in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form.[1] This equilibrium is crucial for its reactivity in processes like the Suzuki-Miyaura coupling. The electron-withdrawing cyano group is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa of the boronic acid.[1]
Reactivity Profile: A Focus on Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the efficient synthesis of 6-cyano-3-substituted pyridines, which are valuable intermediates in medicinal chemistry.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl bromide) to form a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by converting it to a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura coupling cycle.
Experimental Considerations for Optimal Reactivity
The electron-deficient nature of the this compound presents specific challenges and considerations for achieving high-yielding Suzuki-Miyaura couplings.
-
Catalyst and Ligand Selection: Palladium catalysts such as Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with phosphine ligands are commonly employed.[6] For electron-deficient boronic acids, the choice of ligand can be critical to facilitate the transmetalation step.
-
Base: The choice of base is crucial for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For some sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial.[2]
-
Solvent System: A variety of solvents can be used, often in aqueous mixtures. Common choices include dioxane, toluene, and dimethoxyethane (DME).[6] The solvent system should be chosen to ensure adequate solubility of all reactants and the catalyst.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, non-optimized protocol that serves as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to the reaction mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Stability Profile: Navigating the Challenges of an Electron-Deficient System
While boronic acids are generally considered stable, their stability can be significantly influenced by their electronic and steric properties. The electron-deficient nature of this compound makes it susceptible to certain decomposition pathways, most notably protodeboronation.
Protodeboronation: The Primary Decomposition Pathway
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient arylboronic acids, and it leads to the formation of an undesired byproduct (in this case, 2-cyanopyridine) and a reduction in the yield of the desired coupled product.
The rate of protodeboronation is highly pH-dependent. Under basic conditions, the formation of the anionic boronate species increases the electron density on the carbon atom attached to the boron, making it more susceptible to protonolysis.
Caption: The protodeboronation pathway of this compound.
Factors Influencing Stability
-
pH: As mentioned, basic conditions significantly accelerate protodeboronation. Therefore, careful optimization of the base and reaction time is crucial.
-
Temperature: Higher temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation. Finding the optimal temperature is a key aspect of method development.
-
Water Content: While water is often a component of the solvent system in Suzuki couplings, excessive amounts can promote protodeboronation.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation. It is therefore recommended to handle and store them under an inert atmosphere.
Strategies to Mitigate Instability
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from premature decomposition. The boronic ester can then be used directly in the Suzuki coupling, often with modified reaction conditions.
-
In Situ Generation: In some cases, the boronic acid can be generated in situ from a more stable precursor, minimizing its exposure to harsh reaction conditions.
-
Slow-Release Strategies: The use of "masking" reagents can protect the boronic acid and allow for its slow release into the reaction mixture, keeping its concentration low and minimizing side reactions.[6]
-
Careful Control of Reaction Parameters: Meticulous optimization of the base, solvent, temperature, and reaction time is the most direct way to maximize the yield of the desired product while minimizing decomposition.
Recommended Handling and Storage
To ensure the integrity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at -20°C is advisable.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion: A Versatile Reagent Requiring Careful Application
This compound is a valuable and versatile building block for the synthesis of functionalized pyridine derivatives. Its unique electronic properties, stemming from the electron-withdrawing cyano group and the pyridine ring, govern its reactivity and stability. A thorough understanding of the Suzuki-Miyaura coupling mechanism and the competing protodeboronation pathway is essential for its successful application. By carefully selecting reaction conditions and employing strategies to mitigate instability, researchers can effectively harness the synthetic potential of this important reagent in the pursuit of novel therapeutics and other advanced materials.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal, 28(19), e202104391.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society, 124(46), 13662–13663.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2266–2276.
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Pharmaceuticals, 12(3), 124.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2020). Inorganica Chimica Acta, 502, 119349.
- This compound - Chemicalbridge. (n.d.).
- This compound - Oakwood Chemical. (n.d.).
- Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). Journal of the American Chemical Society, 124(46), 13662–13663.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules, 27(11), 3426.
- The Slow-Release Strategy in Suzuki–Miyaura Coupling. (2018). European Journal of Organic Chemistry, 2018(20), 2496–2507.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv.
- Order of thermodynamic stability of representative boronic esters. (2007). The Journal of Organic Chemistry, 72(20), 7586–7590.
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020).
- Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). (2014). Journal of Thermal Analysis and Calorimetry, 115(2), 1461–1467.
- Thermal stability of levopimaric acid and its oxidation products. (2023). Heliyon, 9(10), e20509.
- C-terminal hybrid mutant of Bacillus pumilus cyanide dihydratase dramatically enhances thermal stability and pH tolerance by reinforcing oligomerization. (2015). Journal of Applied Microbiology, 118(4), 865–874.
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- 4. This compound | 1011722-07-8 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
(6-Cyanopyridin-3-yl)boronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(6-Cyanopyridin-3-yl)boronic acid has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing cyano group and the Lewis basic nitrogen atom within the pyridine ring, make it a versatile reagent in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on practical insights for researchers and professionals in drug development.
Physicochemical Properties and Structural Attributes
This compound is a solid at room temperature with a molecular formula of C₆H₅BN₂O₂ and a molecular weight of 147.93 g/mol . Its structure, characterized by the presence of a boronic acid group at the 3-position and a cyano group at the 6-position of the pyridine ring, dictates its reactivity and utility.
| Property | Value | Source(s) |
| CAS Number | 1011722-07-8 | [1][2][3] |
| Molecular Formula | C₆H₅BN₂O₂ | [1][2][3] |
| Molecular Weight | 147.93 | [1][2][3] |
| Physical Form | Solid | [2] |
| Storage Temperature | Inert atmosphere, room temperature or -20°C | [1][2] |
The interplay of the electron-withdrawing cyano group and the pyridine nitrogen significantly influences the electronic nature of the boronic acid, impacting its transmetalation efficiency in Suzuki-Miyaura coupling reactions.
Synthesis of this compound
The most prevalent and industrially scalable method for the synthesis of this compound involves a two-step sequence starting from 5-bromo-2-cyanopyridine:
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of 5-bromo-2-cyanopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the corresponding pinacol ester.
-
Hydrolysis: Subsequent hydrolysis of the pinacol ester to yield the desired boronic acid.
Detailed Experimental Protocol: Miyaura Borylation of 5-Bromo-2-cyanopyridine
This protocol is a representative procedure based on established Miyaura borylation methodologies for heteroaryl halides.[2][4][5]
Materials:
-
5-Bromo-2-cyanopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-cyanopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (1.5 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.
Detailed Experimental Protocol: Hydrolysis of the Pinacol Ester
This protocol provides a general method for the deprotection of the pinacol ester to the free boronic acid.[4][6][7]
Materials:
-
This compound pinacol ester
-
Methanol
-
Silica gel or an acidic/basic aqueous solution
Procedure:
-
Dissolve the this compound pinacol ester in methanol or a suitable solvent mixture.
-
Method A (Silica Gel): Add silica gel to the solution and stir the mixture at room temperature for 24 hours.[4] Filter the mixture and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.
-
Method B (Aqueous Acid/Base): Treat the solution with an aqueous acid (e.g., HCl) or base (e.g., NaOH) and stir at room temperature. The reaction time will vary depending on the substrate and conditions. Neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product.
Spectroscopic Characterization
¹H NMR: The proton spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the positions relative to the nitrogen, the cyano group, and the boronic acid group.
¹³C NMR: The carbon spectrum will display six signals for the pyridine ring carbons, with the carbon bearing the boronic acid group often showing a broader signal due to quadrupolar relaxation of the boron nucleus.[8] The chemical shift of the cyano carbon will also be a characteristic feature.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds.[9] The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.
Case Study: Synthesis of RIPK2 Inhibitors
A notable application of pyridin-3-ylboronic acids is in the synthesis of receptor-interacting protein kinase 2 (RIPK2) inhibitors, which are of interest for the treatment of inflammatory diseases.[1] The following is an illustrative experimental protocol adapted from the synthesis of related 4-aminoquinoline derivatives.[1]
Reaction: Suzuki-Miyaura coupling of 6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine with this compound.
Materials:
-
6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water
Procedure:
-
In a reaction vessel, combine 6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the mixture and degas for another 5 minutes.
-
Heat the reaction to reflux (e.g., 85-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Conclusion
This compound is a strategically important building block, offering a gateway to a diverse range of complex molecules, particularly in the pharmaceutical industry. Its synthesis via Miyaura borylation is a robust and scalable method. The facility with which it participates in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for the construction of carbon-carbon bonds in the development of novel therapeutics, such as kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC.
- SUPPLEMENTARY INFORMATION for the article:. The Royal Society of Chemistry.
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform
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- A Method for the Deprotection of Alkylpinacolyl Boron
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A Theoretical Deep Dive into (6-Cyanopyridin-3-yl)boronic acid: A Key Building Block for Modern Drug Discovery
Introduction: The Rising Prominence of Heterocyclic Boronic Acids in Medicinal Chemistry
(6-Cyanopyridin-3-yl)boronic acid has emerged as a pivotal reagent in the synthetic chemist's toolbox, particularly within the realm of medicinal chemistry and drug development. Its unique structural features—a pyridine ring, a cyano group, and a boronic acid moiety—confer a desirable combination of reactivity, structural rigidity, and hydrogen bonding capabilities. This technical guide provides an in-depth theoretical exploration of this compound, offering insights into its electronic structure, reactivity, and its application in the synthesis of complex organic molecules. This analysis is grounded in established computational chemistry principles and aims to provide researchers and drug development professionals with a robust understanding of this versatile building block. Boronic acids and their derivatives are of significant interest due to their diverse applications in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and functional group tolerance.[2] The incorporation of nitrogen-containing heterocycles, such as the cyanopyridine scaffold, into drug candidates is a well-established strategy to modulate physicochemical properties and enhance biological activity.[3][4][5]
This guide will delve into the theoretical underpinnings that make this compound a valuable asset in the synthesis of novel therapeutics. We will explore its conformational landscape, electronic properties through the lens of quantum chemical computations, and its reactivity in its most prominent application, the Suzuki-Miyaura cross-coupling reaction.
Physicochemical and Spectroscopic Properties
A foundational understanding of a molecule begins with its fundamental properties. While extensive experimental data for this compound is not always readily available in consolidated form, key information can be obtained from commercial suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 1011722-07-8 | [6][7] |
| Molecular Formula | C₆H₅BN₂O₂ | [7] |
| Molecular Weight | 147.93 g/mol | [6] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| Storage Temperature | Inert atmosphere, room temperature or -20°C | [7] |
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the characterization of this compound. While specific spectra are proprietary to manufacturers, typical chemical shifts and fragmentation patterns can be predicted based on its structure and data from closely related analogs. For researchers, direct acquisition of spectra from commercial suppliers is recommended for definitive identification.[8]
Theoretical Framework: A Computational Investigation
To gain a deeper understanding of the intrinsic properties of this compound, we turn to the powerful tools of computational chemistry. Density Functional Theory (DFT) is a robust method for elucidating the electronic structure and predicting the reactivity of organic molecules.[9][10] For the purpose of this guide, we will discuss the expected theoretical characteristics based on published studies of analogous compounds, such as 3-cyanophenylboronic acid and other cyanopyridine derivatives.[11][12]
Conformational Analysis: The Orientation of the Boronic Acid Group
The rotational barrier around the C-B bond in arylboronic acids is relatively low, allowing for different orientations of the boronic acid group relative to the pyridine ring. A computational study on 3-cyanophenylboronic acid revealed several stable conformers, with the anti-syn conformer being the most stable.[11] This conformer has one hydroxyl group pointing away from the cyano-substituted ring (anti) and the other pointing towards it (syn). It is reasonable to expect a similar conformational preference for this compound, with the planarity of the system being a key feature.
Caption: Predicted conformational isomers of this compound.
Electronic Properties: The Interplay of Substituents
The electronic properties of this compound are dictated by the interplay between the electron-withdrawing cyano group, the pyridine ring, and the boronic acid moiety. These properties can be quantified through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring is expected to lower the energy of both the HOMO and LUMO compared to phenylboronic acid. A study on cyanobenzene molecules showed that increasing the number of cyano groups decreases the total energy and the HOMO-LUMO gap, leading to a more reactive and electrophilic molecule.[10]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO-LUMO gap is anticipated to be smaller than that of phenylboronic acid, indicating its enhanced reactivity in reactions like the Suzuki-Miyaura coupling.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP is expected to show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid, indicating their nucleophilic character. A positive potential (blue) would be anticipated around the hydrogen atoms of the hydroxyl groups and the boron atom, highlighting their electrophilic nature. This charge distribution is critical for understanding intermolecular interactions, including those with biological targets.[13]
Caption: Key electronic properties determining the reactivity of the molecule.
Reactivity and Applications: A Theoretical Perspective on the Suzuki-Miyaura Reaction
The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[1] A theoretical understanding of this reaction can aid in optimizing reaction conditions and predicting outcomes.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies have provided significant insights into the mechanism, particularly the role of the base in the transmetalation step.[3] It is now widely accepted that the base activates the boronic acid, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the boronic acid plays a crucial role in the efficiency of the transmetalation step. The electron-withdrawing nature of the cyanopyridine ring in this compound can influence the reaction rate. While electron-donating groups on the boronic acid generally accelerate the reaction, the specific electronic effects in heteroaromatic systems can be more complex. Computational studies can be employed to model the transition state of the transmetalation step and predict the reaction kinetics, providing valuable guidance for experimental design.
Role in Drug Discovery and Development: In Silico Insights
The cyanopyridine moiety is a prevalent scaffold in a multitude of clinically approved drugs and investigational compounds. Its ability to participate in hydrogen bonding and π-stacking interactions makes it an attractive feature for enhancing binding affinity to biological targets. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to explore the potential of cyanopyridine-containing molecules as therapeutic agents.[14]
For instance, various cyanopyridine derivatives have been investigated as inhibitors for a range of kinases, including EGFR, PIM-1, and VEGFR-2.[3][4][5] Molecular docking studies of these compounds have revealed key interactions within the active sites of these enzymes, often involving hydrogen bonds with backbone amides and hydrophobic interactions with surrounding residues.
While specific in silico studies on drugs derived directly from this compound are not extensively documented in the public domain, the principles derived from studies on other cyanopyridine derivatives are highly transferable. The general workflow for such an investigation is outlined below:
Caption: A typical in silico workflow for drug discovery.
Conclusion and Future Outlook
This compound is a molecule of significant interest in contemporary organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive theoretical overview of its conformational preferences, electronic properties, and reactivity, drawing upon established computational studies of analogous compounds. The insights gained from such theoretical analyses are invaluable for rationalizing its utility in the Suzuki-Miyaura reaction and for guiding the design of novel drug candidates.
Future theoretical investigations should focus on a dedicated computational study of this compound to provide a more precise quantification of its electronic and reactivity parameters. Furthermore, computational modeling of its interactions with various palladium catalysts and bases in the context of the Suzuki-Miyaura reaction would offer a more nuanced understanding of its reactivity profile. As the demand for novel and effective therapeutics continues to grow, the strategic application of versatile building blocks like this compound, underpinned by a strong theoretical framework, will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
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An In-depth Technical Guide to the Electrophilic Nature of (6-Cyanopyridin-3-yl)boronic acid for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of an Electron-Deficient Building Block
In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and materials science, the strategic selection of building blocks is paramount. (6-Cyanopyridin-3-yl)boronic acid has emerged as a reagent of significant interest, primarily due to the unique electronic characteristics imparted by its constituent functionalities. The presence of a pyridine ring and a cyano group profoundly influences the electron density at the boronic acid moiety, rendering it a fascinating subject of study for reactions where electrophilicity is a key determinant of reactivity and selectivity. This guide aims to provide a comprehensive technical overview of the electrophilic nature of this compound, offering insights into its reactivity, practical applications, and the underlying principles that govern its chemical behavior.
Foundational Characteristics of this compound
This compound, with the chemical formula C₆H₅BN₂O₂ and a molecular weight of 147.93 g/mol , is a white to off-white solid.[1] Its structure, featuring a boronic acid group at the 3-position of a pyridine ring that is substituted with a cyano group at the 6-position, is central to its chemical persona.
| Property | Value | Source |
| CAS Number | 1011722-07-8 | [1] |
| Molecular Formula | C₆H₅BN₂O₂ | [1] |
| Molecular Weight | 147.93 | [1] |
| Physical Form | Solid | |
| Storage Temperature | -20°C | [1] |
The interplay between the electron-withdrawing cyano group and the pyridine ring creates a unique electronic environment that significantly impacts the reactivity of the boronic acid. This will be the central theme of our exploration.
The Electrophilic Heart of the Molecule: A Deeper Dive
The term "electrophilic nature" in the context of this compound refers to the electron-deficient character of the boron atom. This inherent Lewis acidity is a hallmark of boronic acids, but it is substantially modulated by the substituents on the aromatic ring.[2]
The Inductive and Mesomeric Effects of the Cyano and Pyridinyl Groups
The electrophilicity of the boron atom in this compound is amplified by two key factors:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I) on the ring. This reduces the overall electron density of the pyridine ring compared to a benzene ring.
-
The Cyano Group: The cyano (-C≡N) group is a potent electron-withdrawing group, operating through both a strong inductive effect (-I) and a resonance (mesomeric) effect (-M). The triple bond in the cyano group can delocalize electron density from the ring, further diminishing it.
Caption: Influence of cyano and pyridinyl groups on Lewis acidity.
Implications for Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The enhanced electrophilicity of this compound has profound implications for its participation in chemical reactions, most notably the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is particularly sensitive to the electronic nature of the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For electron-deficient boronic acids like this compound, the transmetalation step can be slower compared to their electron-rich counterparts. This is because the electron-withdrawing groups decrease the nucleophilicity of the organic moiety being transferred. However, the choice of appropriate reaction conditions, particularly the base and solvent, can effectively overcome this challenge.[6]
A Competing Pathway: The Challenge of Protodeboronation
A crucial aspect of the reactivity of electron-deficient boronic acids is their susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene (in this case, 2-cyanopyridine) and boric acid. This process is often base-catalyzed and can significantly reduce the yield of the desired cross-coupling product.
The mechanism of base-catalyzed protodeboronation involves the formation of a boronate species, which then undergoes cleavage. For highly electron-deficient systems, this process can be facile. The choice of reaction conditions, therefore, becomes a delicate balance between promoting the desired transmetalation and minimizing protodeboronation. The use of boronic esters, such as the pinacol ester, can sometimes mitigate this issue by increasing the stability of the organoboron reagent.[7]
Practical Application: A Protocol for Suzuki-Miyaura Coupling
To illustrate the practical utility of this compound, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on established methodologies for the coupling of electron-deficient boronic acids and should be considered a starting point for optimization.[8][9][10]
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 5-bromo-2-chloropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Experimental Protocol
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Execution: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices and Self-Validation
-
Choice of Base: Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective bases for coupling with electron-deficient boronic acids.[8] They are strong enough to facilitate the formation of the boronate anion required for transmetalation but can be less prone to promoting protodeboronation than stronger bases like sodium hydroxide.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or DMF with water is frequently employed.[9] Water can play a crucial role in activating the boronic acid and facilitating the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation. Therefore, maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency. The protocol's integrity is validated by the successful formation of the desired product, which can be confirmed by standard analytical techniques such as NMR and mass spectrometry, and by the minimal formation of the protodeboronated side-product.
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands as a testament to the power of substituent effects in modulating the reactivity of a functional group. Its pronounced electrophilic nature, a direct consequence of the electron-withdrawing properties of the cyano group and the pyridine ring, makes it a valuable, albeit sometimes challenging, building block in organic synthesis. A thorough understanding of its electronic properties, particularly its propensity for both productive cross-coupling and undesired protodeboronation, is essential for its effective utilization. By carefully selecting reaction conditions, researchers can harness the unique reactivity of this compound to construct complex molecular architectures for a wide range of applications, from novel pharmaceuticals to advanced materials.
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The Indispensable Architect: A Technical Guide to Boronic Acids as Building Blocks in Organic Synthesis
For the modern organic chemist, the boronic acid functional group represents a cornerstone of synthetic strategy. Its unique combination of stability, versatility, and predictable reactivity has elevated it from a chemical curiosity to an essential tool in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of boronic acids, moving beyond simple reaction schemes to elucidate the underlying principles and practical considerations that govern their successful application. We will delve into the core reactivity, flagship transformations, and the nuanced experimental details that empower researchers to leverage these powerful building blocks with precision and confidence.
The Boronic Acid Moiety: A Profile of Reactivity and Stability
At its heart, a boronic acid is an organoboron compound featuring a carbon-boron bond and two hydroxyl groups, represented by the general formula R-B(OH)₂. This structure imparts a unique set of properties that are central to its synthetic utility.
-
Lewis Acidity: The boron atom in a boronic acid is electron-deficient, rendering it a mild Lewis acid. This acidity is fundamental to its reactivity, allowing it to interact with Lewis bases. It also forms the basis for its ability to form reversible covalent complexes with diols, a property exploited in protecting group strategies and sensing applications.
-
Stability and Handling: Compared to many other organometallic reagents, boronic acids exhibit remarkable stability to air and moisture, often presenting as crystalline solids that can be handled on the benchtop. However, they are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines. Proper storage in a desiccator is therefore recommended for long-term stability.
-
Transmetalation: The key to the widespread use of boronic acids in cross-coupling reactions is the ability of the organic substituent to be transferred to a transition metal catalyst, a process known as transmetalation. This step is a pivotal event in many of the reactions discussed in this guide.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed cross-coupling of a boronic acid with an organohalide, known as the Suzuki-Miyaura coupling, is arguably the most significant application of this compound class. Its discovery was recognized with the 2010 Nobel Prize in Chemistry and it has become an indispensable tool for the synthesis of biaryls, conjugated dienes, and styrenes.
The Catalytic Cycle: A Mechanistic Walkthrough
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a sequence of three key steps centered around a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers its organic group (R') to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst.
Practical Considerations and Protocol
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
| Component | Common Examples | Role & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precatalysts that generate the active Pd(0) species in situ. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the Pd catalyst, influences reactivity and substrate scope. Bulky, electron-rich phosphine ligands are often preferred. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and influences catalyst activity. Often, a mixture of an organic solvent and water is used. |
Table 1: Common components for Suzuki-Miyaura cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: After cooling to room temperature, add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
While the Suzuki-Miyaura coupling is a master of C-C bond formation, the Chan-Lam coupling extends the utility of boronic acids to the creation of C-N, C-O, and C-S bonds. This copper-catalyzed reaction couples boronic acids with amines, phenols, and thiols, respectively, and is notable for often proceeding under mild, aerobic conditions.
Mechanistic Overview
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than that of the Suzuki-Miyaura coupling. However, a plausible catalytic cycle involves the formation of a copper(III) intermediate.
Caption: A plausible catalytic cycle for the Chan-Lam coupling.
General Experimental Protocol for N-Arylation of an Amine
The following protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.
Materials:
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) (5 mL)
-
4 Å Molecular Sieves
Procedure:
-
Reaction Setup: To a round-bottom flask, add the arylboronic acid, amine, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Solvent and Base Addition: Add DCM and pyridine to the flask.
-
Reaction Execution: Stir the reaction mixture at room temperature, open to the air. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with DCM.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the N-arylated product.
The Petasis Borono-Mannich Reaction: A Three-Component Marvel
The Petasis reaction is a powerful multicomponent reaction that brings together an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines. This one-pot transformation is highly valued for its operational simplicity and its ability to rapidly generate molecular complexity.
Mechanistic Pathway
The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the boronic acid. The use of α-hydroxy aldehydes can lead to high diastereoselectivity due to the formation of a cyclic boronate intermediate that directs the intramolecular transfer of the organic group.
Caption: Simplified mechanism of the Petasis borono-Mannich reaction.
General Experimental Protocol for the Petasis Reaction
This protocol provides a general method for the three-component coupling of an amine, an aldehyde, and a boronic acid.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Ethanol or Dichloromethane (5 mL)
Procedure:
-
Reaction Setup: In a vial, dissolve the aldehyde, amine, and boronic acid in the chosen solvent.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS or TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be purified by direct crystallization or by flash column chromatography.
Boronic Acids in Drug Discovery and Development
The versatility of boronic acids has made them invaluable in the field of medicinal chemistry. The proteasome inhibitor Bortezomib (Velcade®), a dipeptide boronic acid, was the first of its kind to be approved for the treatment of multiple myeloma and mantle cell lymphoma. The boron atom in Bortezomib reversibly binds to the active site of the 26S proteasome, inhibiting its function and leading to cancer cell apoptosis. Several other boron-containing drugs have since been approved, highlighting the growing importance of this functional group in modern pharmacotherapy.
| Drug Name | Boron Moiety | Therapeutic Application |
| Bortezomib (Velcade®) | Boronic Acid | Multiple Myeloma, Mantle Cell Lymphoma |
| Ixazomib (Ninlaro®) | Boronic Acid | Multiple Myeloma |
| Vaborbactam | Cyclic Boronic Acid | β-lactamase inhibitor (used in combination with antibiotics) |
| Crisaborole (Eucrisa®) | Benzoxaborole | Atopic Dermatitis |
| Tavaborole (Kerydin®) | Benzoxaborole | Onychomycosis (toenail fungus) |
Table 2: FDA-approved drugs containing a boron moiety.
The ability of boronic acids to engage in Suzuki-Miyaura and Chan-Lam couplings is heavily exploited in the synthesis of drug candidates, allowing for the rapid generation of diverse chemical libraries for biological screening.
Protecting Groups for Boronic Acids: Enabling Complex Syntheses
While boronic acids are relatively stable, their reactivity can sometimes interfere with other transformations in a multi-step synthesis. To address this, various protecting groups have been developed. These groups temporarily mask the boronic acid functionality, rendering it inert to specific reaction conditions.
-
Pinacol Esters: Formed by the reaction of a boronic acid with pinacol, these are perhaps the most common protecting groups. They are generally stable to chromatography but can still participate in Suzuki-Miyaura couplings.
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are highly stable and inert to cross-coupling conditions. The boronic acid can be readily regenerated by mild basic hydrolysis.
-
Trifluoroborate Salts: Potassium acyltrifluoroborates (KATs) are another class of stable, crystalline solids that are unreactive in many transformations but can be readily deprotected for use in cross-coupling reactions.
The availability of these and other protecting groups allows for the strategic incorporation of the boronic acid moiety early in a synthetic sequence, significantly expanding its utility in the synthesis of complex molecules.
Conclusion
Boronic acids have firmly established themselves as indispensable building blocks in the arsenal of the synthetic organic chemist. Their unique reactivity profile, centered on the pivotal Suzuki-Miyaura, Chan-Lam, and Petasis reactions, provides robust and versatile pathways for the construction of complex organic molecules. For researchers in drug discovery and materials science, a deep understanding of the principles and protocols governing boronic acid chemistry is not merely advantageous, but essential for innovation and success. As new catalysts are developed and our understanding of their reaction mechanisms deepens, the scope and power of these remarkable boron-containing compounds will undoubtedly continue to expand.
References
- Pharmaffiliates. (2023). Understanding Boronic Acids: Properties and Synthesis Uses.
- Wikipedia. (2023). Boronic acid.
- American Chemical Society. (2012). A Sustainable Protocol for the Aqueous Multicomponent Petasis Borono–Mannich Reaction. Journal of Chemical Education, 89(6), 799-802.
- American Chemical Society. (2012). A Sustainable Protocol for the Aqueous Multicomponent Petasis Borono–Mannich Reaction. Journal of Chemical Education.
- National Center for Biotechnology Information. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.
- National Center for Biotechnology Information. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
- National Center for Biotechnology Information. (2015). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC.
- The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- MDPI. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years.
- YouTube. (2022). Chan-Lam Coupling.
- Wikipedia. (2023). Petasis reaction.
- National Center for Biotechnology Information. (2022). A General Three-Component Alkyl Petasis Boron–Mannich Reaction. PMC.
- Wikipedia. (2023). Chan–Lam coupling.
Methodological & Application
Topic: Protocol for the Suzuki-Miyaura Cross-Coupling of (6-Cyanopyridin-3-yl)boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol and technical insights for the successful Suzuki-Miyaura cross-coupling of (6-cyanopyridin-3-yl)boronic acid with various aryl and heteroaryl halides. The 2-cyano-5-arylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous drug candidates and biologically active molecules.[1] The Suzuki-Miyaura reaction is a paramount method for constructing the critical C-C bond that forms this scaffold, valued for its functional group tolerance, mild conditions, and the commercial availability of reagents.[2][3][4]
This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it for their specific substrates.
Mechanistic Insights & Strategic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] However, the specific nature of this compound—a heteroaromatic ring bearing a potent electron-withdrawing group—introduces unique challenges and considerations.
-
The Substrate: The pyridine nitrogen and the cyano group render the boronic acid electron-deficient. This has two major consequences:
-
Slower Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit a slower rate of transmetalation compared to their electron-rich aryl counterparts.[7]
-
Increased Susceptibility to Protodeboronation: The C-B bond is more polarized and susceptible to cleavage by proton sources (like water), a common side reaction that reduces yield.[7][8]
-
-
Catalyst & Ligand Selection: The choice of the palladium source and its coordinating ligand is the most critical factor for success. The active catalyst is a Pd(0) species.[8] While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, they must be reduced in situ. Modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 Palladacycles) are often preferred as they provide a reliable source of the active Pd(0) catalyst.
The ligand stabilizes the palladium center and modulates its reactivity. For an electron-deficient substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often superior. They promote the oxidative addition step and facilitate the reductive elimination, accelerating catalyst turnover.[9][10]
-
The Role of the Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is required for transmetalation.[6][10] The choice of base is a delicate balance.
-
Strong Bases (e.g., NaOH, K₃PO₄) can be very effective but may also promote protodeboronation, especially in the presence of water.[8]
-
Milder Bases (e.g., K₂CO₃, Cs₂CO₃, KF) are often a better starting point to minimize side reactions.[8][11] The solubility of the base in the chosen solvent system is also a key consideration.[12]
-
-
Solvent System: Aprotic solvents are standard, with 1,4-dioxane, toluene, and THF being common choices.[13][14] Often, a small amount of water is added as a co-solvent, which can aid in dissolving the base and facilitate the formation of the active boronate species.[12][14] However, for substrates highly prone to protodeboronation, strictly anhydrous conditions may be necessary.[8]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Starting Protocol
This protocol provides a robust set of starting conditions for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific reactivity of the coupling partner.
Materials & Reagents
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent, limiting reagent)
-
Palladium Precatalyst: XPhos Pd G3 (1-2 mol%)
-
Base: Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v mixture), degassed
-
Reaction Vessel: Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. asianpubs.org [asianpubs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
(6-Cyanopyridin-3-yl)boronic acid: A Versatile Building Block for Modern Cross-Coupling Reactions
An Application Guide for Researchers
Prepared by: Gemini Application Scientist Group
Introduction: The Strategic Importance of the Cyanopyridine Moiety
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of nitrogen-containing heterocycles is paramount. (6-Cyanopyridin-3-yl)boronic acid has emerged as a highly valuable and versatile building block for this purpose. Its structure combines two key features: the pyridyl ring, a ubiquitous scaffold in bioactive compounds, and the cyano group, an electron-withdrawing moiety that not only modulates the electronic properties of the ring but also serves as a synthetic handle for further transformations.
Boronic acids are renowned for their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions, a field of research that was recognized with the 2010 Nobel Prize in Chemistry.[1] These reactions, most notably the Suzuki-Miyaura coupling, provide a powerful and reliable method for the formation of carbon-carbon bonds.[2] This guide provides an in-depth exploration of the applications of this compound, focusing on the mechanistic principles and practical protocols essential for its successful implementation in a research setting.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl halides (or triflates).[3] This reaction is fundamental for constructing the biaryl and heteroaryl structures that form the backbone of many modern drugs and organic materials.[4]
Mechanistic Causality: Understanding the Catalytic Cycle
A successful experimental design is rooted in a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]
-
Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] The electron-deficient nature of the cyanopyridine ring can influence the rate of this step.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][5]
Expert Insights: Overcoming Challenges with Pyridylboronic Acids
While versatile, pyridylboronic acids present unique challenges compared to their aryl counterparts:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a suitable ligand is critical to mitigate this effect. Sterically hindered phosphine ligands are often effective.[6]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of 2-cyanopyridine and reducing the yield of the desired coupled product.[1] The use of anhydrous solvents and appropriate bases can minimize this pathway.
Application Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl bromides. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Experimental Workflow Diagram
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (6-Cyanopyridin-3-yl)boronic Acid for the Synthesis of Advanced Pharmaceutical Intermediates
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
(6-Cyanopyridin-3-yl)boronic acid (CAS No. 1011722-07-8) has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its unique structure, featuring a pyridine ring functionalized with both an electron-withdrawing nitrile group and a versatile boronic acid moiety, makes it an invaluable reagent for constructing complex molecular architectures. The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutics. The cyano group serves as a key interaction point (e.g., hydrogen bond acceptor) or a precursor for other functional groups, while the boronic acid is primed for carbon-carbon bond formation.
This guide provides an in-depth exploration of the primary application of this compound: its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl structures central to advanced pharmaceutical intermediates. We will detail the underlying mechanism, provide a validated protocol for the synthesis of a precursor to a KRAS G12D inhibitor, discuss critical experimental parameters, and offer practical insights for researchers, scientists, and drug development professionals.
The Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern C-C bond-forming methodology, prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][4] The reaction couples an organoboron compound (like this compound) with an organic halide or triflate.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 6-cyanopyridin-3-yl moiety) to the Pd(II) complex, displacing the halide. The base (e.g., K₂CO₃) is critical for forming a more nucleophilic boronate species, which facilitates this step.[5]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Key Reagent Considerations
The success of the coupling hinges on the careful selection of each component. The table below summarizes their roles and provides common examples.
| Component | Role in Reaction | Common Examples | Causality & Field Insights |
| Organoboron Reagent | Source of the cyanopyridyl moiety. | This compound | Boronic acids are generally stable but can undergo protodeboronation. Using boronate esters (e.g., pinacol esters) can increase stability but may require harsher conditions. |
| Organic Halide/Triflate | Electrophilic coupling partner. | Aryl/heteroaryl bromides, iodides, or triflates. | Reactivity order: I > Br > OTf >> Cl. Chlorides are often cheaper but require more active catalysts and specialized ligands (e.g., SPhos, XPhos).[6] |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(PPh₃)₄ can often be used directly. Others, like Pd₂(dba)₃, require a ligand. The choice depends on the substrate's electronic and steric properties.[3] |
| Ligand | Stabilizes the Pd center, modulates reactivity. | PPh₃, PCy₃, SPhos, XPhos | Electron-rich, bulky phosphine ligands generally accelerate oxidative addition and reductive elimination, increasing catalyst turnover and enabling the use of less reactive halides.[3] |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A stronger base (Cs₂CO₃) can accelerate the reaction but may not be suitable for base-sensitive substrates. The choice of base is critical and often requires screening.[5] |
| Solvent | Solubilizes reagents and facilitates the reaction. | 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile | Aprotic polar solvents are common. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] |
Protocol: Synthesis of a KRAS G12D Inhibitor Intermediate
KRAS mutations are found in a significant percentage of deadly cancers, including pancreatic ductal adenocarcinoma.[8] The development of potent and selective KRAS inhibitors is a major goal in oncology.[8][9] this compound is a key component in the synthesis of biaryl cores for these inhibitors.
This protocol describes the Suzuki-Miyaura coupling of this compound with a halogenated pyrimidine core, a common step in the synthesis of KRAS inhibitors.[8]
Reaction Scheme
(A generic reaction scheme showing this compound coupling with a 2-chloro-substituted pyrimidine derivative to form the biaryl product.)
Materials and Equipment
| Reagents & Materials | CAS No. | Recommended Purity | Supplier |
| This compound | 1011722-07-8 | >97% | Sigma-Aldrich, Oakwood, etc.[1] |
| 2-Chloro-4-methyl-pyrimidine (Example) | 16097-60-2 | >98% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, >99% | Commercially Available |
| 1,4-Dioxane | 123-91-1 | Anhydrous | Commercially Available |
| Deionized Water | 7732-18-5 | N/A | In-house |
| Ethyl Acetate | 141-78-6 | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | N/A | N/A | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Commercially Available |
Equipment:
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Experimental Protocol
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the 2-chloro-4-methyl-pyrimidine (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Expertise Note: Using a slight excess of the boronic acid (1.1-1.3 eq) helps drive the reaction to completion and compensates for any potential protodeboronation. Anhydrous base is critical to avoid unwanted side reactions.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Trustworthiness Note: This step is crucial to prevent oxidation of the Pd(0) species, which would deactivate the catalyst and lead to lower yields and the formation of homocoupled byproducts.
-
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 v/v ratio) via syringe. Bubble the inert gas through the stirred solution for another 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Causality: Degassing removes dissolved oxygen, a known catalyst poison. The water is necessary to dissolve the K₂CO₃ and facilitate the formation of the active [ArB(OH)₃]⁻ species required for transmetalation.
-
-
Catalyst Addition: To the degassed mixture, add the Pd(dppf)Cl₂ catalyst (0.02 - 0.05 eq) under a positive flow of inert gas.
-
Expertise Note: The catalyst is added last to prevent premature decomposition. A "catalyst flush" (washing the flask neck with a small amount of degassed solvent) ensures all of the catalyst is added to the reaction mixture.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Causality: Elevated temperatures are required to overcome the activation energy for the oxidative addition and other steps in the cycle, particularly when using less reactive aryl chlorides.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Trustworthiness Note: This ensures complete recovery of the product from the aqueous phase.
-
-
Washing & Drying: Wash the combined organic layers with water, then with brine to remove residual inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Safety, Handling, and Storage
Proper handling of this compound is essential for both safety and reagent integrity.
-
Handling: Always handle in a well-ventilated fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12] Avoid formation of dust and aerosols.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][13] For long-term stability and to prevent protodeboronation, storage under an inert atmosphere (e.g., argon) at room temperature is recommended.[11]
-
Hazards: The compound is classified with the GHS07 pictogram (Warning). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). In case of contact, rinse the affected area with plenty of water and seek medical advice.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Base is not anhydrous or insufficient. 4. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a different precatalyst. 2. Ensure thorough degassing of solvents and purging of the reaction vessel. 3. Use freshly dried base; ensure at least 2 equivalents are present. 4. Increase reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or acidic impurities. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure the base is sufficient to neutralize any acidic species. 2. Monitor the reaction closely and stop it once the limiting reagent is consumed. |
| Formation of Homocoupled Byproducts | 1. Oxygen present in the reaction mixture. 2. Catalyst decomposition. | 1. Improve the degassing procedure. Maintain a positive inert gas pressure. 2. Consider using a more stable catalyst/ligand system. |
| Difficulty in Purification | 1. Product has similar polarity to a byproduct. 2. Residual palladium in the product. | 1. Try a different solvent system for chromatography or consider recrystallization. 2. Treat the crude product solution with a palladium scavenger before final work-up. |
References
- 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8. Pipzine Chemicals.
- 5-CYANOPYRIDIN-2-YL-2-BORONIC ACID - Safety D
- This compound Safety Data Sheet.
- 2-Cyanopyridine-5-boronic acid Safety D
- 4-CYANOPYRIDINE SAFETY D
- Cheng, H., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1351-1357. [Link]
- Dong, W., et al. (2023). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly, 154, 99-104. [Link]
- US Patent US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound.
- An alternative synthetic strategy to construct apixaban analogues. (2024).
- This compound. Oakwood Chemical. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- 1. This compound [oakwoodchemical.com]
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- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 10. 5-CYANOPYRIDIN-2-YL-2-BORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with (6-Cyanopyridin-3-yl)boronic Acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
(6-Cyanopyridin-3-yl)boronic acid has emerged as a critical building block for medicinal chemists engaged in the design and synthesis of complex therapeutic agents. Its unique electronic properties—conferred by the electron-withdrawing cyano group and the pyridine nitrogen—make it an invaluable synthon for introducing a cyanopyridine moiety into target molecules. This structural motif is frequently found in a new generation of kinase inhibitors and other targeted therapies, where it often engages in key hydrogen bonding interactions within the active site of proteins. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the premier method for incorporating this versatile fragment, offering a robust and functional-group-tolerant approach to constructing carbon-carbon bonds.[1][2]
This guide provides an in-depth analysis of the mechanistic nuances, practical applications, and detailed experimental protocols for the successful implementation of this compound in palladium-catalyzed cross-coupling reactions, with a specific focus on its application in the synthesis of advanced drug candidates.
Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, proceeding through a well-defined catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-halogen bond of an aryl or heteroaryl halide (the electrophilic partner). This step forms a new Palladium(II) intermediate. The reactivity for this step generally follows the trend I > Br > Cl.[2]
-
Transmetalation : This is often the rate-determining step, particularly with electron-deficient heteroaryl boronic acids like this compound.[4] The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This boronate then transfers its organic group (the 6-cyanopyridin-3-yl moiety) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The presence of the electron-withdrawing cyano group can slow this step, necessitating careful selection of ligands and bases to promote efficient transfer.
-
Reductive Elimination : The final step involves the cis-to-trans isomerization of the diorganopalladium(II) complex, followed by the reductive elimination of the two organic fragments to form the desired biaryl product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_intermediate1 [label="R¹-Pd(II)L₂(X)", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_intermediate2 [label="R¹-Pd(II)L₂(R²)", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="R¹-R²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout boronic_acid [label="(6-CN-Py-3)B(OH)₂\n+ Base", shape=plaintext]; aryl_halide [label="Ar-X", shape=plaintext]; base_waste [label="X⁻, B(OH)₃", shape=plaintext];
// Edges pd0 -> oxidative_addition [label=""]; aryl_halide -> oxidative_addition [dir=none]; oxidative_addition -> pd_intermediate1; pd_intermediate1 -> transmetalation; boronic_acid -> transmetalation [dir=none]; transmetalation -> pd_intermediate2; pd_intermediate2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; base_waste -> transmetalation [style=invis]; } enddot Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Synthesis of a PI3K/mTOR Inhibitor
A prominent application of this compound is in the synthesis of Omipalisib (GSK2126458) , a highly potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6] This compound has been evaluated in clinical trials for the treatment of cancer.[5] The cyanopyridine moiety is a key structural feature, contributing to the compound's high affinity for the kinase active site.
The synthesis involves a crucial Suzuki-Miyaura coupling step between this compound and a complex pyrimidine-quinoline intermediate. This reaction highlights the boronic acid's utility in late-stage functionalization to build complex molecular architectures.
Experimental Protocols
The following protocol is a representative example adapted from the synthesis of a key intermediate for PI3K inhibitors like Omipalisib.[6] It details the Suzuki-Miyaura coupling of this compound with a di-functionalized pyrimidine core.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for rapid reaction times and high efficiency using microwave irradiation, a common technique in modern drug discovery labs.[1][7]
Table 1: Reagents and Materials for Protocol 1
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 2,4-Dichloro-6-(aryl)pyrimidine | - | 0.5 | 1.0 |
| This compound | 147.93 | 0.5 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.0025 | 0.005 (0.5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 3.0 |
| 1,4-Dioxane (degassed) | 88.11 | 4 mL | - |
| Water (degassed) | 18.02 | 2 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloro-6-(aryl)pyrimidine (1.0 eq, 0.5 mmol), this compound (1.0 eq, 0.5 mmol), and potassium carbonate (3.0 eq, 1.5 mmol).
-
Inert Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%, 2.9 mg). Seal the vial with a cap.
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (2 mL).
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with vigorous stirring.
-
Reaction Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-(6-cyanopyridin-3-yl)-6-(aryl)pyrimidine.
// Nodes A [label="1. Combine Reactants\n(Aryl Halide, Boronic Acid, Base)"]; B [label="2. Add Catalyst & Solvents\nunder Inert Atmosphere"]; C [label="3. Microwave Irradiation\n(100 °C, 15 min)"]; D [label="4. Cool & Dilute\n(Ethyl Acetate, Water)"]; E [label="5. Aqueous Workup\n(Extraction & Wash)"]; F [label="6. Dry & Concentrate"]; G [label="7. Purify\n(Column Chromatography)"]; H [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } enddot Figure 2: General experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Data Summary and Optimization Insights
The success of coupling reactions with this compound is highly dependent on the reaction conditions. The electron-deficient nature of the pyridine ring can lead to challenges such as slow transmetalation and competitive protodeboronation.[4]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | >90 | [1][7] |
| 2 | Pd(PPh₃)₄ (2.5-5) | PPh₃ | K₂CO₃ | Toluene | 100 | 12-24 | 70-85 | [8][9] |
| 3 | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | ~85 | [10] |
| 4 | Pd(OAc)₂ (1) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~90 | [10] |
Key Insights for Optimization:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a robust and common choice, highly active catalysts employing bulky, electron-rich phosphine ligands like SPhos or XPhos can be superior for challenging couplings, especially with less reactive aryl chlorides.[10]
-
Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ are often required to facilitate the formation of the boronate species from the electron-deficient boronic acid. However, excessively strong bases can promote side reactions.[8]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[1]
-
Temperature: Microwave irradiation can significantly accelerate the reaction, reducing times from many hours to minutes. For conventional heating, temperatures between 80-110 °C are typical.[1]
Conclusion
This compound is a high-value reagent in the arsenal of medicinal and synthetic chemists. Its successful application via palladium-catalyzed Suzuki-Miyaura cross-coupling enables the efficient construction of complex, nitrogen-containing molecules that are central to the development of modern pharmaceuticals. Understanding the mechanistic principles and carefully optimizing the reaction parameters—catalyst, ligand, base, and solvent—are paramount to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful building block in their synthetic endeavors.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Knight, S. D., et al. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. 2010, 1(1), 39-43. [Link]
- New Drug Approvals. GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. 2015. [Link]
- Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Arylated and C-Alkenylated Purine Derivatives. European Journal of Organic Chemistry. 2000, 2000(12), 2489-2495. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2007, 46(28), 5359-5363. [Link]
- Dolšak, A., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Marković, R., et al. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. 2019, 24(21), 3938. [Link]
- Dolšak, A., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. [Link]
- Li, W., et al. Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses. 2005, 81, 89. [Link]
- Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. 2000. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Suzuki-Miyaura Couplings of (6-Cyanopyridin-3-yl)boronic Acid: An Application and Protocol Guide
Introduction: The Significance and Challenges of 6-Cyanopyridin-3-yl Scaffolds
The 6-cyanopyridin-3-yl moiety is a critical pharmacophore and a versatile building block in modern drug discovery and materials science. Its incorporation into molecular architectures can significantly influence biological activity and electronic properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds to this scaffold, offering a direct route to a diverse array of biaryl and heteroaryl structures. However, the unique electronic and structural characteristics of (6-Cyanopyridin-3-yl)boronic acid present distinct challenges that necessitate a carefully considered approach to catalyst selection and reaction optimization.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key considerations, catalyst systems, and detailed protocols for the successful Suzuki-Miyaura coupling of this compound.
The Dichotomy of Reactivity: Understanding the Substrate's Challenges
The successful coupling of this compound is hampered by a confluence of factors stemming from its inherent electronic and structural properties:
-
The "Pyridyl Problem" Magnified: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This issue, often termed the "2-pyridyl problem" in related substrates, is a significant hurdle.
-
Electron Deficiency and Transmetalation: The potent electron-withdrawing nature of the cyano group at the 6-position significantly deactivates the pyridine ring. This electronic deficit is transmitted to the boronic acid moiety, which can slow down the crucial transmetalation step in the catalytic cycle. A sluggish transmetalation can lead to incomplete conversion and the prevalence of side reactions.
-
Protodeboronation: A Prevalent Side Reaction: The electron-deficient nature of the pyridine ring also renders the C-B bond more susceptible to cleavage, a process known as protodeboronation. This side reaction, where the boronic acid group is replaced by a hydrogen atom, leads to the formation of 2-cyanopyridine as a byproduct and reduces the yield of the desired coupled product. The choice of base and the presence of water in the reaction medium can significantly influence the rate of protodeboronation.
To navigate these challenges, the judicious selection of the palladium catalyst, and particularly its associated ligand, is of utmost importance.
Strategic Catalyst and Ligand Selection: A Comparative Overview
The ideal catalyst system for the coupling of this compound should facilitate rapid oxidative addition and reductive elimination while promoting the challenging transmetalation step and minimizing catalyst inhibition and protodeboronation. Based on literature precedents for similar electron-deficient heteroaryl couplings, the following catalyst systems are recommended for initial screening and optimization.
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, well-understood reactivity. | Often requires higher catalyst loadings and temperatures; may not be optimal for this challenging substrate. |
| Pd(OAc)₂ / SPhos | Buchwald-type Biarylphosphine | Bulky and electron-rich, promotes oxidative addition and reductive elimination. | Can be effective in mitigating catalyst inhibition. |
| Pd₂(dba)₃ / XPhos | Buchwald-type Biarylphosphine | Highly active for a broad range of challenging couplings, including heteroaryl chlorides. | Often provides high turnover numbers and rates. |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | Robust and thermally stable catalyst. | Widely used for a variety of cross-coupling reactions. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating ability of the NHC ligand can enhance catalytic activity and stability. | Particularly effective for couplings involving electron-deficient substrates. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
Understanding the catalytic cycle is fundamental to rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the key steps and the specific challenges encountered with this compound.
Experimental Protocols: A Starting Point for Success
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific substrate pairing.
Protocol 1: General Screening Conditions with a Buchwald Ligand
This protocol is a versatile starting point for coupling with a range of aryl and heteroaryl halides.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl/heteroaryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos or SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
1,4-Dioxane/Water (4:1 to 10:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/heteroaryl halide, this compound, palladium(II) acetate, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Rapid Optimization
Microwave irradiation can significantly accelerate the reaction and is an excellent tool for rapid screening of conditions.
Materials:
-
This compound (1.5 equiv.)
-
Aryl/heteroaryl halide (1.0 equiv.)
-
PEPPSI™-IPr catalyst (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
tert-Amyl alcohol or 1,4-Dioxane, degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl/heteroaryl halide, this compound, PEPPSI™-IPr catalyst, and potassium carbonate.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Troubleshooting Guide: Navigating Common Pitfalls
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst inhibition. 3. Insufficiently active halide. 4. Low reaction temperature. | 1. Use a fresh batch of palladium precursor and ligand. Consider a pre-catalyst. 2. Increase ligand loading. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) or an NHC ligand. 3. Switch from aryl chloride to bromide or iodide. 4. Increase the reaction temperature. |
| Significant Protodeboronation | 1. Presence of water. 2. Strong base. 3. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and reagents. 2. Use a milder base such as K₂CO₃ or KF. 3. Monitor the reaction closely and stop it upon completion. Consider using a more active catalyst to reduce reaction time. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen. 2. In situ reduction of Pd(II) to Pd(0) is inefficient. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). |
| Incomplete Reaction with Pinacol Ester | 1. Slow hydrolysis of the pinacol ester to the active boronic acid. | 1. Ensure a sufficient amount of water is present in the solvent system to facilitate hydrolysis. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly enabling transformation for the synthesis of valuable chemical entities. A successful outcome hinges on a rational approach to catalyst selection, with a focus on bulky, electron-rich phosphine ligands or robust N-heterocyclic carbene ligands that can overcome the inherent electronic and steric hurdles of the substrate. By carefully selecting the catalyst system and meticulously controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently access a wide range of novel 6-cyanopyridin-3-yl-substituted compounds.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211. [Link]
- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2006, 45 (21), 3484–3488. [Link]
- Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 2007, 46 (16), 2750–2752. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568. [Link]
Protocol and Application Notes for C-C Bond Formation Using (6-Cyanopyridin-3-yl)boronic acid
An Application Guide for Researchers
Abstract
(6-Cyanopyridin-3-yl)boronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2] Its unique electronic properties, stemming from the electron-withdrawing cyano group and the Lewis basic pyridine nitrogen, make it a valuable coupling partner for the synthesis of complex biaryl and heteroaryl structures. This guide provides an in-depth analysis of the reaction conditions for carbon-carbon bond formation using this reagent, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] We will explore the mechanistic underpinnings of the reaction, detail the critical parameters for optimization, and provide a robust, step-by-step protocol for researchers.
Reagent Profile
-
Chemical Name: this compound
-
Molecular Formula: C₆H₅BN₂O₂
-
Molecular Weight: 147.93 g/mol
-
Structure:

Boronic acids are generally stable, non-toxic, and easy to handle, making them superior to many other organometallic reagents like organotins or organozincs.[3][8] However, they can be susceptible to degradation pathways such as protodeboronation, especially under harsh conditions.[9] The use of boronic esters, such as the pinacol ester, can enhance stability for storage and purification, though the free boronic acid is typically used directly in the coupling reaction.[10]
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established palladium-based catalytic cycle.[8] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11]
A crucial, often overlooked, fourth step is the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for efficient transmetalation.[4][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters & Optimization
The success of a Suzuki-Miyaura coupling with this compound depends on the careful selection of several key parameters.
-
Palladium Catalyst/Precatalyst: The choice of catalyst is paramount. While many Pd sources can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.
-
Pd(PPh₃)₄: A classic, reliable choice, but can require higher temperatures.
-
PdCl₂(dppf): Excellent for a wide range of substrates.
-
Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos, P(t-Bu)₃): Highly active catalyst systems that can facilitate coupling at lower temperatures and with challenging substrates like aryl chlorides.[4][13]
-
Precatalysts (e.g., XPhos-Pd-G3): These are air-stable and provide a reliable source of the active Pd(0) species in solution, simplifying reaction setup.[13]
-
-
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid.[4][12] The choice of base can significantly impact yield and reaction rate.
-
Inorganic Bases: These are the most common choices.
-
Hydroxides (NaOH, KOH): Very strong bases that can be effective but may promote side reactions or degradation of sensitive substrates.
-
Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, but are less common.[4]
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents are typically used, often with water as a co-solvent.
-
Dioxane / H₂O: A very common and effective mixture (e.g., 4:1 or 5:1 ratio).[13]
-
Toluene / H₂O: Another excellent choice, particularly for higher temperature reactions.
-
THF / H₂O: Suitable for lower temperature couplings.
-
DMF or Acetonitrile: Can be used, but dioxane or toluene are often preferred. The presence of water is believed to aid in dissolving the inorganic base and facilitating the formation of the boronate complex.
-
-
Temperature and Reaction Time: Reaction temperatures typically range from 60 °C to 110 °C.[13] Highly active catalyst systems may allow for lower temperatures, which can be beneficial for substrates with sensitive functional groups.[13] Reaction times can vary from a few hours to overnight (5-20 hours).[13] Progress should always be monitored by an appropriate technique (TLC, LC-MS, or GC-MS).
Comparative Reaction Conditions
The following table summarizes successful conditions reported in the literature for Suzuki-Miyaura couplings, providing a valuable starting point for optimization.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
| Substituted Indazole Chloride | Various Aryl/Heteroaryl Boronic Acids | P2 Precatalyst (2.5-3.5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 15-20 | 61-86 | [13] |
| Substituted Indazole Bromide | Various Aryl/Heteroaryl Boronic Acids | P1 Precatalyst (1.0-1.5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | 5-8 | 91-99 | [13] |
| Aryl Chloride | Phenylboronic Acid | [Pd(IPr)(cin)Cl] (0.5) | K₂CO₃ (1.1) | Ethanol/H₂O (1:1) | 80 | Varies | Good | [12] |
| Aryl Iodide/Chloride | Phenylboronic Acid | Cu-Ni-Pd Nanoparticles | Na₂CO₃ | Ethanol/H₂O (3:1) | Mild | < 2 | 99 | [14] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv.), finely powdered
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 177.5 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.08 mmol, 21.0 mg) before adding them to the reaction vessel. Note: Using a pre-formed catalyst like Pd(PPh₃)₄ or a precatalyst can simplify this step.
-
Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the active Pd(0) catalyst, leading to reaction failure.[11]
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by deionized water (e.g., 1 mL) via syringe. The solvent should be degassed beforehand by bubbling with inert gas for 15-20 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 8-16 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with a suitable solvent (e.g., ethyl acetate), filtering through a small plug of silica, and analyzing by TLC or LC-MS to check for the disappearance of the aryl bromide starting material.
-
Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and reaction vessel.2. Switch to a stronger base (e.g., K₃PO₄) or ensure the base is a fine powder.3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | Degradation of the boronic acid, replacing it with a hydrogen atom. | Use a milder base (K₃PO₄) or lower the reaction temperature. Ensure a slight excess (1.2-1.5 equiv.) of the boronic acid is used.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative coupling of two boronic acid molecules. | Improve degassing procedures. Ensure the palladium source is not contaminated with oxidants.[11] |
| Inhibition by Pyridine | The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, potentially inhibiting catalysis. | The use of bulky, electron-rich ligands (e.g., XPhos) can often overcome this issue. Using a 2-chloropyridine derivative can reduce Lewis basicity and improve coupling.[5] |
References
- Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocyles: Substrate Scope and Mechanistic Investigation.
- BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
- Silva, S. D. M., et al. (2020).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Silva, S. D. M., et al. (2020).
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Sigma-Aldrich. (n.d.). C-C Bond Forming Reagents. Sigma-Aldrich.
- Borates Today. (2021). Boron Suzuki Coupling.
- Semantic Scholar. (n.d.).
- Chemicalbridge. (n.d.). This compound. Chemicalbridge.
- Yusuf, M., et al. (2025).
- Trippier, P. C., & McGuigan, C. (2010).
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
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- 1. researchgate.net [researchgate.net]
- 2. C-C Bond Forming Reagents [sigmaaldrich.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound,1011722-07-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
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- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Functional Group Tolerance in Reactions of (6-Cyanopyridin-3-yl)boronic acid
Introduction: The Strategic Importance of the 6-Cyanopyridin-3-yl Moiety
The 6-cyanopyridin-3-yl structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence stems from the unique electronic properties conferred by the electron-withdrawing nitrile group on the pyridine ring, which modulates the molecule's reactivity, polarity, and binding interactions. (6-Cyanopyridin-3-yl)boronic acid is a critical building block for introducing this moiety, primarily through transition metal-catalyzed cross-coupling reactions. Its utility is particularly notable in the development of kinase inhibitors, metabolic disorder therapeutics, and other biologically active compounds where the cyanopyridine unit can act as a key pharmacophore.[1][2]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the functional group tolerance of this compound in key synthetic transformations. We move beyond simple protocols to explain the underlying principles that govern reaction success, enabling users to troubleshoot and adapt these methods for their specific synthetic challenges.
Core Concept: Understanding the Reactivity Profile
This compound is an electron-deficient boronic acid. The potent electron-withdrawing nature of both the nitrile group and the pyridine nitrogen atom significantly impacts the C-B bond. This electronic deficiency can influence the rate and efficiency of the transmetalation step in catalytic cycles.[3] However, the nitrile group itself is generally a robust and well-tolerated functionality in the most common palladium- and copper-catalyzed cross-coupling reactions, showing little to no interference with the catalytic cycle under typical conditions.[1][4][5]
A critical, often overlooked, aspect is the stability of heteroaromatic boronic acids. Pyridyl boronic acids, in particular, can be susceptible to protodeboronation, especially under harsh basic conditions or prolonged heating.[6] The use of N-methyliminodiacetic acid (MIDA) boronates offers a bench-stable alternative that slowly releases the active boronic acid in situ, mitigating decomposition and often improving yields.[6]
I. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is the most prevalent application for this compound, valued for its exceptional functional group tolerance and operational simplicity.[7][8][9] The reaction couples the boronic acid with an aryl or vinyl (pseudo)halide to form a biaryl or vinyl-substituted pyridine, respectively.[10]
Mechanism and Key Considerations
The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][11]
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// Edges start -> reagents; reagents -> solvent; solvent -> reaction; reaction -> workup; workup -> purification; purification -> product; product -> end; } Caption: General experimental workflow for Suzuki-Miyaura coupling.
The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[12] For this compound, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are typically effective and minimize the risk of protodeboronation that can occur with stronger bases like NaOH or alkoxides.[13][14]
Functional Group Tolerance Overview
The Suzuki-Miyaura coupling is renowned for its broad compatibility.[7] The nitrile group of the title compound is inert under standard conditions. Below is a summary of compatible functional groups on the coupling partner (the aryl/vinyl halide).
| Functional Group Class | Specific Examples | Compatibility Notes |
| Electron-Donating | -OMe, -OPh, -Me, -NMe₂, -NHAc | Generally well-tolerated. Can slow the rate of oxidative addition, sometimes requiring more active catalysts or higher temperatures. |
| Electron-Withdrawing | -NO₂, -CF₃, -CO₂Me, -Ac, -CHO, -F, -Cl | Excellent substrates. The electron-withdrawing nature facilitates the initial oxidative addition step, often leading to faster reactions and higher yields.[1] |
| Sterically Hindered | ortho-substituted arenes | Can be challenging. Requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote both oxidative addition and reductive elimination.[7][15] |
| Acidic Protons | -OH (phenols), -NH₂ (anilines), -CONH₂ | Compatible. The base used for the coupling is typically sufficient to deprotonate these groups, preventing catalyst inhibition. Protection is often not required.[16] |
| Heterocycles | Indoles, Pyrroles, Thiophenes, Furans, Pyrazoles | Generally compatible, though N-H containing heterocycles can sometimes interfere with the catalyst. Using a sufficient amount of base is key.[15][16] Unstable heterocyclic boronic acids are also known to readily undergo protodeboronation.[16] |
| Other | Esters, amides, ketones, aldehydes | Fully compatible. These groups do not interfere with the palladium catalyst under standard Suzuki conditions.[1] |
Standard Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with a generic aryl bromide.
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 eq.), the aryl bromide (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide partner. K₂CO₃ is a reliable base for this transformation.[13] Pd(PPh₃)₄ is a versatile and common catalyst for a wide range of substrates.
-
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Rationale: The solvent mixture provides good solubility for both organic and inorganic reagents. Water is essential for the boronic acid activation and transmetalation steps.[17] Degassing prevents oxidation of the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Heating is typically required to drive the reaction to completion in a reasonable timeframe.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
II. Chan-Lam Coupling: A Mild Route to C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides an alternative to the more common Buchwald-Hartwig amination for forming C-N and C-O bonds.[5][18] It utilizes a copper catalyst to couple the boronic acid with N-H or O-H containing compounds, such as amines, anilines, amides, and phenols.[19]
Key Advantages and Functional Group Tolerance
A significant advantage of the Chan-Lam coupling is its mild reaction conditions; it can often be performed at room temperature and open to the air, making it operationally simple.[5][19][20] The nitrile group of this compound is well-tolerated and does not poison the copper catalyst.[5]
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// Edges start -> reagents; reagents -> solvent; solvent -> reaction; reaction -> workup; workup -> purification; purification -> product; product -> end; } Caption: Workflow for a typical Chan-Lam C-N/C-O coupling reaction.
The reaction is compatible with a wide range of functional groups on the amine or alcohol coupling partner, including esters, ketones, and even other halides. The mechanism is complex but is believed to proceed through a copper(III) intermediate followed by reductive elimination.[5][19]
Standard Protocol: Chan-Lam N-Arylation
This protocol describes the coupling of this compound with a generic secondary amine.
-
Reagent Preparation: To a flask open to the atmosphere, add copper(II) acetate [Cu(OAc)₂] (1.5 eq.), the desired amine (1.0 eq.), and a suitable solvent such as dichloromethane (DCM).
-
Rationale: A stoichiometric or even super-stoichiometric amount of the copper salt is often used in classic Chan-Lam protocols, though catalytic versions exist.[19]
-
-
Boronic Acid Addition: Add this compound (2.0 eq.) and pyridine (2.0 eq.) to the mixture.
-
Rationale: A larger excess of the boronic acid is common to drive the reaction. Pyridine acts as both a ligand to stabilize the copper complex and as a base.[5]
-
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction is often visually indicated by a color change from blue/green to brown. Monitor by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts. Wash the filtrate with aqueous ammonia or EDTA solution to remove residual copper, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the N-arylated product.
III. Relevance to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically by reacting an aryl halide or triflate with an amine.[18][21] It is important to clarify that This compound is not a direct substrate for the Buchwald-Hartwig reaction, which requires an electrophilic partner (halide) rather than a nucleophilic one (boronic acid).
However, its relevance is two-fold:
-
Synthesis of Precursors: The products from Suzuki-Miyaura couplings using this compound can themselves be substrates for a subsequent Buchwald-Hartwig reaction if the coupled partner contains a halide.
-
Complementary Strategy: While Chan-Lam provides a route to N-aryl cyanopyridines from the boronic acid, Buchwald-Hartwig provides the complementary route from 5-bromo-2-cyanopyridine and a desired amine. The choice between methods often depends on the commercial availability and stability of the starting materials.
Conclusion
This compound is a versatile and robust building block for modern organic synthesis. Its electron-deficient nature is balanced by the general inertness of the crucial nitrile functionality in the most common and powerful cross-coupling reactions. The Suzuki-Miyaura coupling remains the premier method for C-C bond formation, demonstrating exceptional tolerance for a vast array of functional groups on the halide partner. For C-N and C-O bond formation, the copper-catalyzed Chan-Lam coupling offers a mild, operationally simple, and highly effective strategy. A clear understanding of the reactivity, stability, and optimal conditions detailed in this note will empower researchers to effectively incorporate the valuable 6-cyanopyridin-3-yl moiety into complex molecules, accelerating discovery in pharmaceuticals and materials science.
References
- Bandyopadhyay, D., & Ghorai, M. K. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry, 20(21), 4243–4277.
- Wang, T., et al. (n.d.). Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various benzylammonium salts.
- Wikipedia contributors. (n.d.). Chan–Lam coupling. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. www.organic-chemistry.org. [Link]
- Request PDF. (n.d.). Pd(II)-Catalyzed Addition of Boronic Acids to Nitriles.
- Beilstein Journal of Organic Chemistry. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry, 8, 606–612.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3864–3865. [Link]
- Request PDF. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]
- ACS Publications. (2007). Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to Nitriles. One-Step Synthesis of Benzofurans from Phenoxyacetonitriles. Organic Letters, 9(18), 3417–3420. [Link]
- Wikipedia contributors. (n.d.).
- MARM-ACS. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS Meeting Abstracts.
- PubMed Central. (2015). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 11, 2186–2197. [Link]
- Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6249–6302. [Link]
- ACS Omega. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega, 7(4), 3624–3634. [Link]
- Journal of Organic Chemistry. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry, 78(24), 12284–12297. [Link]
- PubMed. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron, 62(40), 9497-9503. [Link]
- YouTube. (2022). Chan-Lam Coupling. The Organic Chemist. [Link]
- MDPI. (n.d.).
- ResearchGate. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. www.organic-chemistry.org. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives.
- OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years. onlinelibrary.wiley.com. [Link]
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. nobelprize.org. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
- MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(14), 5413. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.
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Application Notes & Protocols for the Large-Scale Synthesis of Biaryl Scaffolds Utilizing (6-Cyanopyridin-3-yl)boronic acid
Introduction: The Strategic Importance of the Cyanopyridine Moiety
In the landscape of modern medicinal chemistry and drug development, the 6-cyanopyridine structural motif is a privileged scaffold. Its inclusion in a molecule can significantly modulate physicochemical properties such as solubility, metabolic stability, and target engagement through specific hydrogen bonding interactions. (6-Cyanopyridin-3-yl)boronic acid has emerged as a critical building block, providing a direct and efficient route to introduce this valuable moiety into complex molecular architectures.[1][2]
The primary application for this reagent is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[3][4][5] However, transitioning this reaction from bench-scale discovery to large-scale synthesis introduces significant challenges. These include ensuring reaction robustness, managing catalyst activity and cost, controlling impurities, and developing scalable purification protocols.[6][7]
This guide provides a comprehensive framework for researchers and process chemists to effectively implement this compound in gram-to-kilogram scale syntheses. We will delve into the causality behind experimental choices, present a self-validating, step-by-step protocol, and offer insights into process optimization and troubleshooting.
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to successful process development.
Table 1: Physicochemical and Safety Properties
| Property | Value | Source(s) |
| CAS Number | 1011722-07-8 | [8][9] |
| Molecular Formula | C₆H₅BN₂O₂ | [8] |
| Molecular Weight | 147.93 g/mol | [8] |
| Appearance | Solid (typically off-white to yellow powder) | [10] |
| Purity | ≥97% recommended for large-scale use | [10] |
| Storage | Store under inert atmosphere (Nitrogen or Argon) at room temperature or refrigerated (-20°C for long-term).[10][11][12] | |
| Key Hazard | GHS07: Warning | [10] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |
Expert Insights on Handling and Stability: Boronic acids, as a class, are susceptible to decomposition pathways, most notably protodeboronation (loss of the boronic acid group) and trimerization to form boroxines.[13][14] The electron-withdrawing nature of the cyanopyridine ring can influence the stability of this compound.
-
Handling: Always handle this reagent in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.[11][12][15] Avoid creating dust.[12]
-
Storage Integrity: The recommendation for storage under an inert atmosphere is critical.[10][11][12] Oxygen and moisture can degrade the material over time, leading to inconsistent reaction performance and lower yields. For large-scale campaigns, it is advisable to re-test the purity and activity of the boronic acid if it has been stored for an extended period.
Core Application: Large-Scale Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a catalytic process that couples an organoboron compound with an organohalide. Understanding the mechanism is key to rational process design.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X).
-
Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the Palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[3][16]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled to form the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[17]
Rationale for Component Selection in Large-Scale Synthesis
-
Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, large-scale reactions involving electron-deficient heteroarylboronic acids often benefit from more robust catalyst systems.[18] A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand is common. Bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for lower catalyst loadings—a critical factor for cost and purity at scale.[7][19]
-
Base: The choice of base is not trivial. It must be strong enough to activate the boronic acid but not so strong as to cause degradation of the reactants or product. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common.[18][20] K₃PO₄ is often an excellent choice for heteroaromatic couplings.[19][20] The base's solubility and particle size can also affect reaction rates in large vessels.
-
Solvent System: A biphasic solvent system is typically employed. An organic solvent (e.g., Dioxane, Toluene, 2-MeTHF) dissolves the organic reactants, while an aqueous phase dissolves the inorganic base and byproducts.[18][20][21] This facilitates the reaction at the phase interface. For green chemistry initiatives, conducting the reaction in water with a co-solvent is also a viable and attractive strategy.[5][6]
Protocol: Gram-Scale Synthesis of 5-(4-methoxyphenyl)-2-cyanopyridine
This protocol details a representative Suzuki-Miyaura coupling on a 10 mmol scale, a common starting point for process scale-up validation.[6]
Reagents and Materials
Table 2: Reagent List for 10 mmol Scale Reaction
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.87 g (10.0 mmol) |
| This compound | 1011722-07-8 | 147.93 | 1.2 | 1.78 g (12.0 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.01 (1 mol%) | 22.5 mg (0.1 mmol) |
| SPhos (Ligand) | 657408-07-6 | 410.51 | 0.02 (2 mol%) | 82.1 mg (0.2 mmol) |
| Potassium Phosphate (K₃PO₄), fine powder | 7778-53-2 | 212.27 | 2.0 | 4.25 g (20.0 mmol) |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 40 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL |
Experimental Workflow Diagram
Caption: Overall workflow for the large-scale Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: Equip a jacketed glass reactor with a mechanical overhead stirrer, condenser, thermocouple, and a nitrogen inlet/outlet. Ensure the system is clean, dry, and can be maintained under an inert atmosphere.[7]
-
Reagent Charging: To the reactor, charge 4-bromoanisole (1.87 g), this compound (1.78 g), and potassium phosphate (4.25 g).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL). Begin stirring to create a slurry.
-
Degassing: Sparge the reaction mixture by bubbling nitrogen gas through the slurry via a subsurface needle for at least 20 minutes to remove dissolved oxygen. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[17]
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (22.5 mg) and SPhos (82.1 mg). Add them to the reaction mixture under a positive flow of nitrogen.
-
Reaction Execution: Heat the reaction mixture to an internal temperature of 85-90 °C. The slurry should become a more homogeneous solution as it heats.
-
Monitoring: Monitor the consumption of the 4-bromoanisole starting material by a suitable analytical method (e.g., TLC, LC-MS, or GC) until it is <1% remaining. Reaction times are typically 4-12 hours.
-
Work-up & Quench: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Stir for 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with another portion of ethyl acetate (25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (2 x 30 mL) to remove residual water and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water or ethanol, to afford the purified product.[4]
-
Isolation: Isolate the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C to a constant weight.
Troubleshooting & Optimization for Scale-Up
Table 3: Common Issues and Solutions in Large-Scale Suzuki Couplings
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure boronic acid (protodeboronation).3. Insufficiently strong/soluble base. | 1. Ensure rigorous degassing; re-evaluate catalyst system.2. Use fresh, high-purity boronic acid; consider using a more stable boronate ester derivative.[13][21][22]3. Screen alternative bases (e.g., Cs₂CO₃) or use a finer powder; screen different solvents.[18] |
| Protodeboronation of Starting Material | 1. Presence of excess water or protic sources.2. Reaction temperature too high or prolonged reaction time. | 1. Use anhydrous solvents if possible (though water is needed for some bases); ensure base is added correctly.2. Optimize temperature profile; aim for shortest effective reaction time. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Catalyst system favors homocoupling. | 1. Improve inerting and degassing procedures.2. Screen different ligands or catalyst precursors; adjust catalyst loading. |
| Difficult Purification | 1. Residual palladium in the product.2. Byproducts with similar polarity to the product. | 1. Employ palladium scavengers (e.g., activated carbon, silica-based scavengers) post-reaction.2. Optimize the recrystallization solvent system; consider a polish filtration or a short silica plug if necessary. |
Conclusion
This compound is an exceptionally useful tool for the large-scale synthesis of pharmaceutically relevant biaryl compounds. Its successful application hinges on a rational approach to reaction design, paying close attention to the interplay between the catalyst system, base, and solvent. By implementing robust, well-understood protocols and anticipating common scale-up challenges such as reagent stability and impurity removal, researchers can effectively leverage this key building block to accelerate drug development programs. The methodologies outlined herein provide a solid, scientifically-grounded foundation for achieving efficient, scalable, and reproducible syntheses.
References
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- AK Scientific, Inc. Safety Data Sheet: N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide. [URL: https://www.aksci.com/sds/9180AC.pdf]
- Thermo Fisher Scientific. (2025-12-22). Safety Data Sheet: 3-Cyanopyridine. [URL: https://www.fishersci.com/msds?productName=A14850]
- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7064222/]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2600418/]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Das, B., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11226463/]
- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [URL: https://www.sdmesa.edu/academics/schools-departments/physical-sciences/chemistry/organic-chemistry-labs/231L-233L/documents/302L-Expt-6-Suzuki-Reaction.pdf]
- de Pater, J. J. M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [URL: https://pubmed.ncbi.nlm.nih.gov/18079711/]
- Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [URL: https://www.drugdiscoverytrends.com/simple-synthesis-method-yields-boronic-acid-based-drugs]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. [URL: https://www.benchchem.
- Oakwood Chemical. This compound. [URL: https://oakwoodchemical.com/Products.aspx?
- Scott Rychnovsky Lab - UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
- Vasilev, A. A., & Organ, M. G. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4532500/]
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs]
- ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7571202/]
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Roy, A., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/28/6/2660]
- Xin, M., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo060762t]
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications. [URL: https://www.scispace.com/paper/Dole-al-2000-The-SuzukiMiyaura-CrossCoupling-Reactions-of-2-6-or-8-Halopurines-with-Boronic-Acids-Leading-to-2-6-or-8-Aryland-Alkenylpurines-10.1135-cccc20001555]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. [URL: https://www.researchgate.
- Piettre, S. R., et al. (2003). Synthesis of novel halopyridinylboronic acids and esters. Part 1: 6-Halopyridin-3-yl-boronic acids and esters. Tetrahedron Letters. [URL: https://sci-hub.se/10.1016/S0040-4039(02)02839-8]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (6-Cyanopyridin-3-yl)boronic Acid
Welcome to the technical support center for improving yields in Suzuki-Miyaura cross-coupling reactions utilizing (6-Cyanopyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this challenging yet crucial transformation. The inherent electronic properties of this reagent demand a nuanced approach to reaction design to achieve high efficiency and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: Why is my reaction yield consistently low or non-existent?
Low yields in Suzuki reactions with this compound can stem from several factors, primarily related to the stability of the boronic acid and the efficiency of the catalytic cycle.
Potential Causes & Corrective Actions:
-
Protodeboronation of the Boronic Acid: this compound is an electron-deficient heteroaryl boronic acid, making it susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions and elevated temperatures.[1][2]
-
Solution 1: Use a Milder Base. Strong bases can accelerate the decomposition of the boronic acid.[1] Consider switching from strong bases like NaOH or KOH to milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][4]
-
Solution 2: Employ a Boronic Ester. To circumvent the instability of the boronic acid, using a more stable derivative is highly recommended. The pinacol ester of this compound is commercially available and offers significantly greater stability, leading to more consistent and higher yields.[5][6]
-
Solution 3: Optimize Reaction Temperature and Time. Minimize the exposure of the boronic acid to high temperatures by running the reaction at the lowest effective temperature and for the shortest possible duration. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.[3]
-
-
Inefficient Catalyst System: The choice of palladium source and ligand is critical for the successful coupling of electron-deficient heteroaryl chlorides.[7]
-
Solution 1: Select an Appropriate Ligand. For challenging substrates, bulky and electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like XPhos, SPhos, or RuPhos have shown excellent performance in similar systems.[7][8] Pre-formed palladium precatalysts, such as XPhos-Pd-G2, can be particularly effective as they rapidly generate the active monoligated Pd(0) species.[7]
-
Solution 2: Ensure Proper Catalyst Activation. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[9] However, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst can often provide more reliable results.[4][10]
-
-
Poor Solubility of Reagents: Inadequate solubility of the starting materials or the base can hinder the reaction rate.
-
Solution: Optimize the Solvent System. A mixture of an organic solvent and water is often employed in Suzuki reactions to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, THF/water, or toluene/water.[3][6] The ratio of the organic solvent to water may need to be optimized for your specific substrates.
-
Q2: I'm observing significant amounts of side products. How can I improve the selectivity of my reaction?
The formation of byproducts is a common issue, with homocoupling of the boronic acid and dehalogenation of the aryl halide being the most prevalent.
Potential Causes & Corrective Actions:
-
Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple to form a symmetrical biaryl, is often promoted by the presence of oxygen.[11]
-
Solution: Rigorous Degassing. It is crucial to thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[9]
-
-
Dehalogenation of the Aryl Halide: The replacement of the halide on your coupling partner with a hydrogen atom can occur, particularly with more reactive aryl halides.
-
Solution: Screen Bases and Solvents. The choice of base and solvent can influence the extent of dehalogenation. Experimenting with different combinations, as suggested in the low yield section, can help to minimize this side reaction.
-
Q3: My product is difficult to purify. What strategies can I use?
The presence of the polar cyanopyridine moiety and boron-containing byproducts can complicate the purification process.
Potential Causes & Corrective Actions:
-
Co-elution with Boron Byproducts: Boronic acid-related impurities can be challenging to remove by standard column chromatography.
-
Solution 1: Acidic or Basic Wash. During the workup, washing the organic layer with an aqueous acid or base solution can help to remove some of the boron-containing impurities.
-
Solution 2: Use of a Scavenger Resin. Specific resins are designed to bind and remove boronic acids and their byproducts from the reaction mixture.
-
Solution 3: Recrystallization. If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
-
Product Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact with the acidic silica gel, leading to poor peak shape during column chromatography.
-
Solution: Add a Modifier to the Eluent. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system can neutralize the acidic sites on the silica gel and improve the chromatography.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: Due to its instability, this compound should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (-20°C is recommended) and protected from moisture.[8] For long-term storage and more reliable results, converting it to its pinacol ester is advisable.
Q: Is it necessary to use a glovebox for setting up these reactions? A: While a glovebox provides the best protection against oxygen and moisture, it is not strictly necessary. Reactions can be successfully set up using standard Schlenk techniques, which involve evacuating and backfilling the reaction vessel with an inert gas. Rigorous degassing of solvents is crucial in either case.
Q: Can I use microwave heating to accelerate the reaction? A: Yes, microwave-assisted heating can be a very effective way to reduce reaction times and, in some cases, improve yields, particularly with less reactive coupling partners.[7] However, it is important to carefully monitor the reaction to prevent decomposition of the starting materials or product under the higher temperatures.
Data & Protocols
Table 1: Recommended Reaction Conditions for Suzuki Coupling with this compound Derivatives
| Parameter | Condition A (Boronic Acid) | Condition B (Boronic Acid Pinacol Ester) |
| Boron Reagent | This compound (1.2-1.5 equiv.) | This compound pinacol ester (1.2 equiv.) |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv.) | Aryl Bromide or Chloride (1.0 equiv.) |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | XPhos Pd G2 (2 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | K₃PO₄ (2.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80-100 °C | 100-110 °C |
| Time | 4-12 h | 2-8 h |
Note: These are general starting conditions and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
-
To a microwave reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Seal the vial with a cap.
-
Add degassed toluene (9 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a microwave reactor and heat to 110 °C for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass through a pad of Celite.
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium comple - RSC Publishing. (2021). [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. (2018). Molecular Diversity. [Link]
- Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2018). Molecules. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. [Link]
- trans-Dichlorobis(XPhos)palladium(II)
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2012).
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020). ChemistrySelect. [Link]
- Why can't I achieve good yields for this Suzuki reaction? (2018).
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. (2019). Organic & Biomolecular Chemistry. [Link]
- Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water. (2019).
- 3-pyridylboronic acid. (2005). Organic Syntheses. [Link]
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2014).
- Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads. (2020). International Journal of Biological Macromolecules. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]
- The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry. [Link]
- Design and synthesis of rho kinase inhibitors (III). (2007). Bioorganic & Medicinal Chemistry. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (2019).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]
- Recent progress in the synthesis of pyridinylboronic acids and esters. (2011).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- 4. scispace.com [scispace.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. nasc.ac.in [nasc.ac.in]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1011722-07-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Failed (6-Cyanopyridin-3-yl)boronic Acid Couplings
Prepared by the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to resolving challenges with palladium-catalyzed cross-coupling reactions involving (6-Cyanopyridin-3-yl)boronic acid. This guide is structured for researchers, chemists, and drug development professionals who encounter common and complex issues with this specific, and often challenging, substrate. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The reaction shows low to no conversion. Where do I begin?
Q: My Suzuki-Miyaura coupling with this compound is failing, with starting materials largely unreacted. What are the universal checkpoints before I investigate substrate-specific issues?
A: When facing a stalled reaction, a systematic review of the fundamentals is the most efficient first step. Before delving into the unique challenges of this boronic acid, ensure your foundational setup is flawless.[1][2]
-
Inert Atmosphere Integrity: Palladium-catalyzed reactions are notoriously sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of your boronic acid.[3][4] Ensure your solvents were rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of an inert gas.[1][3]
-
Reagent Purity and Stoichiometry:
-
Solvents & Base: Use anhydrous solvents and ensure your base is dry and finely powdered, especially for anhydrous reactions. Moisture is a common culprit in coupling failures.[1][3]
-
Boronic Acid Quality: Boronic acids can degrade over time. Use a fresh bottle or verify the purity of your this compound. A common degradation pathway is the formation of boroxines (cyclic anhydrides), which can be less reactive.
-
Stoichiometry: A slight excess of the boronic acid (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.
-
-
Catalyst Activity:
-
Precatalyst vs. Active Catalyst: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1][4] This initial step can be inefficient. Consider using a modern, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which generates the active LPd(0) species more reliably.[3]
-
Ligand Choice: The ligand is not just a spectator; it dictates the stability and reactivity of the catalyst. For a challenging substrate, a generic ligand like PPh₃ may be insufficient. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote the difficult oxidative addition step and stabilize the catalyst.[5][6]
-
Caption: Initial diagnostic workflow for a failed coupling reaction.
Issue 2: My main byproduct is 6-cyanopyridine. What is causing this and how can it be prevented?
Q: I've confirmed my general setup is sound, but my mass spectrometry and NMR data show a significant amount of 6-cyanopyridine, the protodeboronated product. Why is my boronic acid losing its C-B bond?
A: You are observing protodeboronation , a well-documented and highly problematic side reaction for many heteroaromatic boronic acids.[7][8][9] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, with a proton source (often water) facilitating the reaction. This compound is particularly susceptible due to the electronic properties of the pyridine ring.
The presence of a basic nitrogen atom in the pyridine ring can facilitate unique protodeboronation pathways, especially under neutral or basic aqueous conditions.[7][10]
Caption: Catalyst inhibition by substrate coordination.
-
Use Bulky, Electron-Rich Ligands: The best defense is a good offense. Ligands like tBuXPhos, SPhos, or RuPhos are not only highly active but also very bulky. This steric hindrance can physically block the pyridine nitrogen or cyano group from accessing and deactivating the palladium center, favoring the desired catalytic turnover.
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation by ensuring enough active catalyst remains to complete the reaction.
-
Modify Reaction Temperature: The binding of inhibitors is an equilibrium process. Sometimes, increasing the reaction temperature can favor the dissociation of the inhibiting group from the palladium center, freeing it to re-enter the catalytic cycle.
Optimized Protocols & Data
Table 1: Recommended Starting Conditions for Coupling with this compound
| Parameter | Condition 1: Robust General Purpose | Condition 2: Mitigating Protodeboronation | Rationale |
| Boron Source | This compound | This compound pinacol ester | Pinacol ester provides stability and enables a slow-release strategy to minimize decomposition. [7][8] |
| Equivalents | 1.5 eq. | 1.5 eq. | Excess drives the reaction and compensates for any potential degradation. |
| Aryl Halide | Aryl Bromide or Iodide (1.0 eq.) | Aryl Bromide or Iodide (1.0 eq.) | Bromides and iodides are more reactive in the oxidative addition step than chlorides. [11] |
| Pd Precatalyst | XPhos Pd G3 (2-4 mol%) | SPhos Pd G3 (2-4 mol%) | Air-stable precatalysts ensure reliable generation of the active Pd(0) catalyst. [3] |
| Base | K₃PO₄ (3.0 eq.) | KF (3.0 eq.) | K₃PO₄ is a strong, effective base. [3]KF is milder and ideal for anhydrous conditions to suppress protodeboronation. [12] |
| Solvent | Dioxane/H₂O (10:1) | Anhydrous Toluene or Dioxane | Anhydrous conditions are critical when using KF to prevent protodeboronation. [3] |
| Temperature | 100-110 °C | 100-110 °C | Higher temperatures are often needed to drive sluggish couplings with challenging substrates. [11] |
Experimental Protocol 1: Robust Coupling using K₃PO₄
This protocol is a strong starting point for coupling this compound with a range of aryl bromides.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.5 mmol), the aryl halide (1.0 mmol), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is best accomplished by cycling between vacuum and the inert gas 3-5 times. [13]3. Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.04 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (0.5 mL) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Wikipedia. (2023). Protodeboronation.
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- NSF Public Access Repository. (2021). Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions.
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- ResearchGate. (n.d.). Theoretical study on the mechanism of palladium-catalyzed sp2 C-H bond activation using cyano as a directing group.
- ACS Publications. (2022). Interlayer Palladium-Single-Atom-Coordinated Cyano-Group-Rich Graphitic Carbon Nitride for Enhanced Photocatalytic Hydrogen Production Performance. ACS Catalysis.
- Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- ResearchGate. (n.d.). (PDF) Pyridylphosphonium Salts as Alternatives to Cyanopyridines in Radical-Radical Coupling Reactions.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
- ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- ChemRxiv. (n.d.). Pyridylphosphonium Salts as Alternatives to Cyanopyridines in Radical-Radical Coupling Reactions.
- ResearchGate. (n.d.). Protodeboronation and its application in synthesis.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Google Patents. (n.d.). Process for the preparation of pyridine-2-boronic acid esters.
- Buchwald, S. L. et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Institutes of Health. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
- Oakwood Chemical. (n.d.). This compound.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- National Institutes of Health. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
- Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC.
- ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Google Patents. (n.d.). Slow release of organoboronic acids in cross-coupling reactions.
Sources
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- 2. Cross-Coupling Reaction Guide [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
preventing protodeboronation of (6-Cyanopyridin-3-yl)boronic acid
Welcome to the technical support guide for (6-Cyanopyridin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As an electron-deficient heteroaromatic boronic acid, it is particularly susceptible to a common failure mode: protodeboronation. This guide provides in-depth troubleshooting advice, preventative protocols, and the mechanistic reasoning behind our recommendations to ensure the success of your experiments.
Part 1: Understanding the Challenge: The "Why" of Protodeboronation
Before troubleshooting, it's critical to understand the underlying mechanism of protodeboronation. Unlike simple arylboronic acids, the pyridine ring's electron-withdrawing nature, further intensified by the cyano group, makes the boron atom more Lewis acidic and the carbon-boron bond more susceptible to cleavage.
The primary pathway of concern, especially in cross-coupling reactions like the Suzuki-Miyaura, is base-catalyzed protodeboronation.[1][2] The process generally involves two key steps:
-
Boronate Formation: The boronic acid (ArB(OH)₂) reacts with a base (e.g., hydroxide) to form a more reactive, negatively charged tetracoordinate boronate species (ArB(OH)₃⁻).[2][3]
-
Protonolysis: This activated boronate intermediate is then protonated at the ipso-carbon by a proton source (typically water or alcohol from the solvent), leading to the cleavage of the C-B bond and the formation of the undesired byproduct, 6-cyanopyridine.[4][5]
For highly electron-deficient systems, studies suggest the reaction can even proceed through the liberation of a transient aryl anion, making them inherently unstable under basic aqueous conditions.[3][4][6]
Caption: Mechanism of base-catalyzed protodeboronation.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this compound.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated 6-cyanopyridine as the major byproduct. What happened?
A1: This is the classic signature of protodeboronation. The rate of C-B bond cleavage is outcompeting the rate of the desired catalytic cycle's transmetalation step. The primary culprits are almost always the choice of base, solvent, temperature, or a combination thereof.[7][8]
Q2: Which reaction parameters should I investigate first to minimize protodeboronation?
A2: Approach the problem systematically. The choice of base is the most critical factor, followed by the presence of water, and then temperature.
Caption: Troubleshooting workflow for protodeboronation.
Q3: You mentioned the base is critical. Can you provide more specific guidance?
A3: Absolutely. Strong bases like NaOH and KOH in aqueous media create a high concentration of the reactive boronate anion and provide an abundant proton source (water), creating a perfect storm for protodeboronation.[2][9] Milder, bulkier, and often anhydrous-compatible bases are superior.
| Base | Typical Conditions | Suitability for Preventing Protodeboronation | Reference |
| NaOH, KOH | Aqueous mixtures (e.g., Dioxane/H₂O) | Poor. High pH and water content strongly promote protodeboronation. Avoid for this substrate. | [7] |
| K₂CO₃, Cs₂CO₃ | Aqueous or anhydrous | Moderate to Good. Generally better than hydroxides. Cs₂CO₃ is often superior due to its solubility in organic solvents. | [10] |
| K₃PO₄ | Typically anhydrous (Toluene, Dioxane) | Excellent. A widely used base for suppressing protodeboronation with sensitive boronic acids. | [10] |
| KF, CsF | Anhydrous | Good. Fluoride ions can interact with the boronic acid, but they are generally mild and effective. | [11] |
Q4: My boronic acid seems to be degrading on the shelf. Is this related, and how can I store it properly?
A4: Yes, this is a related stability issue. Neat (solid) boronic acids can degrade over time, potentially through mechanisms involving atmospheric moisture or solid-state decomposition.[8][12]
-
Storage: Store in a tightly sealed container in a freezer (-20°C), preferably under an inert atmosphere (argon or nitrogen).[13]
-
Handling: When weighing, minimize exposure to air and moisture. If you need to make a stock solution, use a dry, deoxygenated aprotic solvent.[8]
Part 3: Preventative Strategies & Optimized Protocols
Being proactive is better than troubleshooting. For a substrate as sensitive as this compound, we recommend converting it to a more stable derivative before use in challenging coupling reactions.
Strategy 1: Conversion to a Boronic Ester
Boronic esters, such as pinacol (Bpin) or MIDA esters, are significantly more stable towards protodeboronation.[5][14] Esterification sterically shields the boron atom and reduces its Lewis acidity.[5] MIDA boronates are particularly useful as they provide a "slow-release" of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[2][10]
Caption: Workflow for boronic acid esterification.
This protocol provides a general method for converting the boronic acid to its more stable pinacol ester derivative.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add anhydrous solvent (e.g., Toluene or THF, ~0.5 M).
-
Dehydration: Add anhydrous magnesium sulfate (MgSO₄, 2.0 eq) or set up for azeotropic removal of water with a Dean-Stark trap if using toluene.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60°C) for 4-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, filter off the MgSO₄ (if used) and wash with anhydrous solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly or purified by recrystallization or flash column chromatography on silica gel (use a non-polar eluent system and minimize contact time).
Strategy 2: Optimized Suzuki-Miyaura Coupling Protocol
If using the boronic acid directly is unavoidable, this protocol is designed to maximize the rate of cross-coupling relative to protodeboronation.
-
Reagents & Setup:
-
In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely powdered, anhydrous K₃PO₄ (3.0 eq) to a flame-dried reaction vessel.[7][10]
-
Add the palladium pre-catalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%). Using a highly active, modern catalyst system is crucial to ensure the coupling is fast.[10]
-
-
Solvent: Add anhydrous, degassed solvent (e.g., 2-MeTHF, Dioxane, or Toluene, ~0.1-0.2 M) via syringe. Crucially, avoid protic co-solvents like water or methanol. [7]
-
Reaction:
-
Seal the vessel and place it in a preheated oil bath.
-
Start with a lower temperature (e.g., 70-80°C) and monitor the reaction closely by LC-MS every 30-60 minutes.[15]
-
Only increase the temperature if the reaction is sluggish. The goal is to find the lowest effective temperature to minimize the rate of protodeboronation.
-
-
Workup & Purification: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by standard methods (e.g., flash column chromatography).
By understanding the mechanistic vulnerabilities of this compound and implementing these targeted strategies, you can significantly improve the reliability and yield of your synthetic procedures.
References
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13157–13166. [Link]
- Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1258. [Link]
- Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
- Cox, P. A., et al. (2016).
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Darses, S., & Genet, J.-P. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.
- Cox, P. A., et al. (2016).
- Noonan, G., & Leach, A. G. (2015).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]
- Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Oakwood Chemical. (n.d.). This compound.
- Aggarwal, V. K., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes.
- Bajusz, D., & Keserű, G. M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- MDPI. (n.d.). Boron in Diet and Medicine: Mechanisms of Delivery and Detection.
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
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- 15. reddit.com [reddit.com]
Technical Support Center: Purification of Crude (6-Cyanopyridin-3-yl)boronic Acid Reaction Mixtures
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (6-Cyanopyridin-3-yl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude reaction mixtures containing this versatile building block. The insights provided herein are grounded in established principles of boronic acid chemistry and purification strategies adapted from closely related structures to ensure both technical accuracy and practical utility in your laboratory workflows.
Introduction: The Challenge of Purifying this compound
This compound is a key reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, its purification is often non-trivial due to its inherent chemical properties. Like many heteroaromatic boronic acids, it is prone to several side reactions and equilibrium processes that can complicate isolation and impact the purity of the final product.[2] Understanding these potential pitfalls is the first step toward developing a robust purification strategy.
A primary challenge is the equilibrium between the boronic acid and its cyclic trimeric anhydride, known as a boroxine.[3][4] This dehydration is often spontaneous and reversible, meaning that solid samples of this compound are frequently a mixture of the monomeric acid and the boroxine.[5] Additionally, impurities from the synthesis, such as unreacted starting materials or byproducts from protodeboronation, can interfere with downstream applications and require targeted removal.[6]
This guide is structured to help you navigate these challenges effectively, providing both theoretical understanding and practical, step-by-step protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented with its likely causes and a detailed, actionable solution.
Issue 1: My final product is a mixture of the boronic acid and a less polar, broader peak on my analytical chromatogram (HPLC/LC-MS).
-
Probable Cause: You are observing the presence of the boroxine, the trimeric anhydride of this compound.[6] Boroxines are formed by the intermolecular dehydration of three boronic acid molecules and are in equilibrium with the acid form, especially in non-aqueous environments.[3][5] They typically appear as less polar and often broader peaks in reverse-phase HPLC.[6]
-
Solution: The boroxine can be converted back to the boronic acid by introducing water into the system. This can be achieved through several methods:
-
Aqueous Workup: Ensure your reaction workup includes a step where the crude product is partitioned between an organic solvent and water or a mild aqueous acid/base.
-
Recrystallization from an Aqueous Solvent System: Recrystallizing the crude material from a solvent mixture containing water, such as acetonitrile/water or ethanol/water, will shift the equilibrium back to the boronic acid.[6]
-
Slurry in Biphasic Media: Stirring a slurry of the crude product in a mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and water can also facilitate the hydrolysis of the boroxine back to the desired boronic acid.[6]
-
Issue 2: My purified this compound shows the presence of 2-cyanopyridine.
-
Probable Cause: This is a result of protodeboronation, a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond.[6] This can be exacerbated by harsh acidic or basic conditions, elevated temperatures, or the presence of certain metals.[7] For pyridinylboronic acids, this instability can be a significant issue.[2]
-
Solution:
-
Mild Workup Conditions: Avoid prolonged exposure to strong acids or bases during the reaction workup. Neutralize the reaction mixture carefully, keeping the temperature low.
-
pH Control During Extraction: An acid/base extraction can be an effective purification method. Boronic acids are weakly acidic and can be extracted into a basic aqueous phase, leaving non-acidic impurities like 2-cyanopyridine in the organic layer. Subsequent careful acidification of the aqueous layer will precipitate the pure boronic acid. A procedure adapted from general boronic acid purification is as follows:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., 1M NaOH or Na2CO3) to form the boronate salt, which will move to the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.
-
Carefully acidify the aqueous layer with a mild acid (e.g., 1M HCl) to a pH of around 7. The this compound should precipitate and can be collected by filtration.[3][8]
-
-
Optimize Suzuki-Miyaura Reaction Conditions: If protodeboronation is occurring during a subsequent coupling reaction, consider using milder bases (e.g., K2CO3 or KF) and anhydrous conditions if possible.[9]
-
Issue 3: My crude reaction mixture contains a significant amount of the starting material (e.g., 5-bromo-2-cyanopyridine).
-
Probable Cause: The borylation reaction (e.g., Miyaura borylation) did not go to completion. This could be due to catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions.[10]
-
Solution:
-
Recrystallization: A carefully chosen recrystallization solvent system can separate the more polar boronic acid from the less polar starting halide. A mixture of a good solvent (e.g., hot ethanol, isopropanol, or acetonitrile) and an anti-solvent (e.g., water or heptane) is often effective.[11]
-
Chromatography: While challenging for boronic acids due to their tendency to streak on silica gel, flash chromatography can be employed.[3] To mitigate streaking, consider:
-
Using a more polar eluent system, potentially with a small amount of acetic acid or methanol.
-
Deactivating the silica gel with a small amount of water or triethylamine.
-
Using reverse-phase chromatography (C18), eluting with a gradient of acetonitrile in water with a modifier like formic acid or TFA.
-
-
Issue 4: The nitrile group in my compound is hydrolyzing to a carboxylic acid or amide during purification.
-
Probable Cause: The cyano group is sensitive to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[12][13]
-
Solution:
-
Maintain pH Neutrality: During workup and purification, strive to keep the pH as close to neutral as possible.
-
Avoid High Temperatures in Aqueous Media: If performing a recrystallization from an aqueous solvent system, minimize the time the compound is heated at reflux.
-
Use Mild Reagents: Opt for mild acids (e.g., citric acid, acetic acid) and bases (e.g., sodium bicarbonate) for any pH adjustments.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a white to off-white solid.[9] Like many boronic acids, it is sensitive to moisture and can dehydrate to form the boroxine.[3] For long-term storage, it is recommended to keep it in an inert atmosphere at room temperature or refrigerated.[9]
Q2: How does the presence of boroxine in my starting material affect my Suzuki-Miyaura coupling reaction?
A2: In many Suzuki-Miyaura reactions that use an aqueous base, the boroxine can be converted in-situ to the active boronic acid species.[6] Therefore, its presence may not be detrimental to the reaction yield. However, a high boroxine content can affect the stoichiometry of your reaction if you are calculating molar equivalents based on the molecular weight of the boronic acid alone. For highly reproducible results, it is best to either use a starting material with a consistent, known ratio of acid to boroxine or to pre-treat the material to convert the boroxine back to the acid form.[6]
Q3: Can I use standard silica gel column chromatography to purify this compound?
A3: Standard silica gel chromatography is often challenging for boronic acids. They are known to stick to the silica, leading to broad peaks, poor recovery, and sometimes decomposition.[3][14] If chromatography is necessary, consider the modifications mentioned in Issue 3 of the Troubleshooting Guide, such as using deactivated silica, acidic or basic mobile phase modifiers, or switching to reverse-phase chromatography.
Q4: What is a good starting point for developing a recrystallization protocol for this compound?
A4: A good starting point for recrystallizing polar aromatic compounds like this compound is to use a binary solvent system.[11] Try dissolving the crude material in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, isopropanol, or acetonitrile). Then, slowly add a hot anti-solvent (e.g., water or a non-polar organic solvent like heptane) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]
Q5: What analytical techniques are best for assessing the purity of my this compound?
A5: A combination of techniques is recommended:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent method for separating the boronic acid from its common impurities, including the boroxine and starting materials. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid or TFA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify impurities. The boroxine will have a distinct set of peaks from the boronic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is useful for confirming the molecular weight of the product and identifying unknown impurity peaks.
Experimental Protocols
Protocol 1: Conversion of Boroxine to Boronic Acid and Purification by Recrystallization
This protocol is adapted from general procedures for pyridinylboronic acids and is designed to hydrolyze the boroxine and remove non-polar impurities.[6]
-
Dissolution: In a round-bottom flask, add the crude this compound. Add a minimal amount of a hot 9:1 mixture of acetonitrile and water, swirling until the solid is fully dissolved at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold acetonitrile/water solvent mixture.
-
Drying: Dry the purified solid under vacuum.
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Target Impurities | Notes |
| Acetonitrile / Water | Boroxine, non-polar organics | Good for inducing crystallinity.[5] |
| Ethanol / Water | Boroxine, non-polar organics | Similar to acetonitrile/water, good general choice.[7] |
| Isopropanol / Heptane | Polar impurities | Use if the product is less polar than the impurities. |
| Ethyl Acetate / Hexane | Highly non-polar impurities | May require seeding to induce crystallization.[3] |
Protocol 2: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic boronic acid from neutral or basic impurities.[3][8]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution (2 x volume of organic phase). The boronate salt will partition into the aqueous layer.
-
Organic Wash: Separate the basic aqueous layer. Wash it with fresh EtOAc (1 x volume) to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 7. The this compound should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water.
-
Drying: Dry the purified product under vacuum.
Visualization of Key Concepts
References
- BenchChem Technical Support Team. (2025).
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate.
- Oakwood Chemical. This compound.
- BenchChem Technical Support Team. (2025).
- Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
- MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(15), 4984.
- Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Organic Chemistry Portal. Miyaura Borylation Reaction.
- ResearchGate. (2018).
- Iovine, P. M., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of Organic Chemistry, 76(15), 6134-6145.
- GitHub. (2021). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. OpenSourceMalaria/Series3, Issue #36.
- ARKIVOC. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.
- Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109.
- Reddit. (2017). Purification of boronic acids? r/chemistry.
- ResearchGate. (2018). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Tetrahedron, 64(42), 9929-9937.
- Google Patents. (2005). Process for purification of boronic acid and its derivatives.
- The Royal Society of Chemistry. (2018). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Organic & Biomolecular Chemistry, 16(33), 6064-6069.
- Google Patents. (2008). Preparing pyridin-2-boronic acid compounds, useful e.g. to treat.
- Google Patents. (1996). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
- Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros.
- ARKIVOC. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1011722-07-8|this compound|BLD Pharm [bldpharm.com]
- 7. chemwhat.com [chemwhat.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1011722-07-8 [sigmaaldrich.com]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 13. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 14. chemscene.com [chemscene.com]
Technical Support Center: Optimization of (6-Cyanopyridin-3-yl)boronic acid Reactions
Welcome to the technical support center for navigating the challenges of cross-coupling reactions involving (6-Cyanopyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this versatile yet challenging building block.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura coupling?
This compound is considered challenging due to its electron-deficient nature, a result of the combined electron-withdrawing effects of the pyridine nitrogen and the cyano group. This electronic property makes the carbon-boron bond highly susceptible to a common and detrimental side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This side reaction consumes the starting material, reduces the yield of the desired product, and can complicate purification.[3]
Q2: What is protodeboronation and how can I minimize it?
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] For pyridine boronic acids, the rate of this undesired reaction is highly dependent on pH.[4] To minimize protodeboronation:
-
Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[5] Consider using weaker inorganic bases like K₂CO₃ or KF instead of strong bases like NaOH or K₃PO₄.[5]
-
Employ Anhydrous Conditions: Since water is often the proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce its occurrence.[5]
-
Use Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from degradation.[2][3] These "slow-release" strategies ensure the concentration of the unstable free boronic acid remains low throughout the reaction.[2]
Q3: How do I select the optimal base for my reaction?
The choice of base is critical and is often interdependent with the solvent system.[5] The base's primary role is to activate the boronic acid to facilitate transmetalation.[6] For this compound, a balance must be struck. The base needs to be strong enough to promote the catalytic cycle but not so strong that it accelerates protodeboronation.
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, KF): These are often the first choice for electron-deficient systems. They are generally effective and less likely to cause degradation of the starting materials.[5]
-
Phosphate Bases (e.g., K₃PO₄): While stronger, K₃PO₄ can be very effective, especially in anhydrous solvent systems like dioxane or THF.
-
Organic Bases (e.g., Et₃N, DIPEA): These are typically less effective for Suzuki couplings and are generally not recommended as the primary base.
Q4: What is the best solvent system for reactions with this boronic acid?
The ideal solvent system must dissolve the reagents and facilitate the interaction between the aqueous (basic) and organic (catalyst/substrate) phases.
-
Aqueous/Organic Mixtures: Systems like 1,4-dioxane/water, THF/water, or ACN/water are very common.[7] They provide a good balance of polarity to dissolve both the organic substrates and the inorganic base. However, the presence of water can increase the risk of protodeboronation.[5]
-
Anhydrous Polar Aprotic Solvents: Solvents like 1,4-dioxane, DMF, or DME can be used with anhydrous bases (like finely powdered K₃PO₄) to minimize water-related side reactions.[8] Ensure all reagents and the solvent are rigorously dried.
Troubleshooting Guide
Problem: Low to No Product Yield
Low or no yield is a common issue. A systematic approach is required to identify the root cause.
-
First Checks (The Usual Suspects):
-
Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligand are active. Some Pd(II) precatalysts require in-situ reduction.[5] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[5] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[5]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time.[5]
-
-
Troubleshooting Flowchart:
Caption: Interdependent factors for reaction optimization.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Wikiwand. (n.d.). Protodeboronation.
- Wang, Y., et al. (2017). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling of (6-Cyanopyridin-3-yl)boronic acid
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the homocoupling side reaction of (6-Cyanopyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. My goal is to provide you with not just protocols, but a deep, mechanistic understanding that enables you to troubleshoot and optimize your specific reaction with confidence. We will move from the fundamental "why" to the practical "how," ensuring every recommendation is grounded in robust scientific principles.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the foundational questions surrounding the homocoupling of boronic acids. A clear understanding of the underlying mechanisms is the first step toward effective mitigation.
Q1: What is homocoupling, and why does it seem particularly problematic for this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of your boronic acid reagent react to form a symmetrical biaryl—in this case, 6,6'-dicyano-3,3'-bipyridine. This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification.
This compound is particularly susceptible for two key reasons:
-
Electronic Effects : The presence of the electron-withdrawing cyanide group and the nitrogen atom in the pyridine ring makes this boronic acid electron-deficient. Studies have shown that electron-deficient arylboronic acids can be more prone to certain homocoupling pathways.[1][2]
-
Reaction Kinetics : If the rate of the homocoupling pathway becomes competitive with the rate of the desired cross-coupling catalytic cycle, a significant amount of the undesired dimer will be formed. This can happen if any step in the desired cycle (e.g., oxidative addition of your coupling partner) is slow.
Q2: What are the primary chemical mechanisms that drive this homocoupling side reaction?
A2: There are two dominant mechanisms responsible for boronic acid homocoupling. Understanding which pathway is active in your system is critical for effective troubleshooting.[3][4][5]
-
Oxygen-Mediated Homocoupling : This is the most prevalent cause. Dissolved molecular oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species (specifically, a palladium peroxo complex).[6][7] This Pd(II) complex can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst. This pathway is insidious because even trace amounts of oxygen can facilitate significant byproduct formation.[8][9]
-
Pd(II) Precatalyst-Mediated Homocoupling : If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, it can react directly with two equivalents of the boronic acid to form the homocoupled dimer.[5][8] This reaction also produces the Pd(0) species necessary to initiate the desired cross-coupling cycle, but it comes at the cost of consuming your boronic acid at the very start of the reaction.
The following diagram illustrates the desired Suzuki-Miyaura cycle in competition with these two homocoupling pathways.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q3: How does my choice of palladium precatalyst—Pd(0) vs. Pd(II)—influence homocoupling?
A3: Your choice of precatalyst directly impacts the likelihood of engaging the "Pd(II) Precatalyst-Mediated Homocoupling" pathway.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common, air-stable, and cost-effective. However, they require an in-situ reduction to the active Pd(0) state. This reduction can occur via the homocoupling pathway, especially at the reaction's outset before the desired catalytic cycle is established.[3][5]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources introduce palladium in its active oxidation state, bypassing the initial homocoupling-prone reduction step.[3] While they can still be susceptible to the oxygen-mediated pathway if the reaction is not properly deoxygenated, using a Pd(0) source eliminates one major variable. However, be aware that some Pd(0) sources can be air-sensitive.
Part 2: Troubleshooting & Optimization Workflow
When faced with excessive homocoupling, a systematic approach is key. The following workflow provides a logical sequence of checks and optimizations to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Q4: My reaction shows over 20% homocoupling by LC-MS. What is the absolute first thing I should address?
A4: Oxygen exclusion. Before you change any other variable, you must ensure your reaction is performed under a scrupulously inert atmosphere.[4][8] Oxygen is the most common and potent promoter of homocoupling.
-
Actionable Advice : Do not rely on a simple nitrogen blanket or a brief bubbling of gas. For a sensitive substrate like this, you must employ a robust degassing method. The "freeze-pump-thaw" technique is the gold standard.[10] Alternatively, a vigorous subsurface sparging of your solvent with argon or nitrogen for at least 30 minutes can be effective.[4][8] Ensure all reagents and the reaction vessel are properly purged.
Q5: I've rigorously degassed my reaction using three freeze-pump-thaw cycles and still observe homocoupling. What should I investigate next?
A5: With oxygen largely eliminated, the next factors to consider are your catalyst system (palladium source, ligand) and the base.
-
Palladium Source : If you are using a Pd(II) precatalyst, switch to a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] to eliminate the initial burst of homocoupling.[3]
-
Ligand Choice : Standard ligands like triphenylphosphine (PPh₃) can be suboptimal. Switching to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can dramatically accelerate the desired oxidative addition and reductive elimination steps, making the cross-coupling pathway kinetically dominant over homocoupling.[1][4]
-
Base Selection : Strong bases like NaOH can sometimes promote side reactions. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][11] These are often sufficient to form the active boronate species without being overly aggressive.
Q6: Can reaction conditions like temperature and stoichiometry be optimized to favor the desired product?
A6: Absolutely. Fine-tuning these parameters is a crucial part of optimization.
-
Temperature : Higher temperatures can accelerate side reactions. Try running your reaction at the lowest possible temperature that still allows for a reasonable rate of conversion for the desired product. An initial screen at 60-80 °C is often a good starting point, rather than defaulting to reflux.[3]
-
Stoichiometry : Use a slight excess of your aryl halide coupling partner (e.g., 1.05-1.1 equivalents). This helps ensure that the active Pd(0) catalyst is more likely to react with the aryl halide in the oxidative addition step rather than engage in a homocoupling pathway with the boronic acid.[3]
Q7: I've heard about "slow addition" as a technique. How does that work and when should I use it?
A7: Slow addition is a powerful procedural modification that minimizes the instantaneous concentration of the boronic acid in the reaction mixture.[3] Since homocoupling is a bimolecular reaction with respect to the boronic acid, keeping its concentration low directly disfavors this side reaction.
-
How to Implement : Instead of adding all the this compound at the beginning, dissolve it in a portion of the degassed solvent and add it slowly via a syringe pump over several hours to the heated reaction mixture containing the catalyst, base, and aryl halide.
-
When to Use : This is an excellent strategy to employ when you have already optimized other parameters (degassing, catalyst, base) but still face persistent, low-level homocoupling (e.g., 5-10%).
Part 3: Validated Experimental Protocols
The following protocols provide a detailed, step-by-step guide to setting up a Suzuki-Miyaura reaction designed to minimize homocoupling of this compound.
Protocol 1: Rigorous Reaction Setup via Freeze-Pump-Thaw Degassing
This protocol describes the most effective method for removing dissolved oxygen.[10][12]
-
Reagent Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), your aryl halide partner (1.05 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and the ligand (if solid).
-
Inert Atmosphere : Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (Argon is preferred due to its density). Repeat this vacuum/backfill cycle three times.
-
Solvent Addition : Under a positive pressure of inert gas, add the reaction solvent (e.g., 1,4-dioxane/water 4:1) via a cannula or syringe.
-
Freeze : Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent mixture into a uniform glass on the walls of the flask.
-
Pump : Once the mixture is completely frozen solid, open the flask to the vacuum line. Maintain the vacuum for 10-15 minutes to remove gases trapped in the frozen solvent.
-
Thaw : Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the mixture to thaw completely in a water bath. You may observe gas bubbles being released as it thaws.
-
Repeat : Repeat the Freeze-Pump-Thaw cycle two more times for a total of three cycles. After the final thaw, ensure the flask is under a positive pressure of inert gas.
-
Catalyst Addition : Briefly remove the septum and add the palladium catalyst under a strong positive flow of inert gas. Immediately reseal the flask. The reaction is now ready to be heated.
Protocol 2: Optimized Suzuki-Miyaura Coupling with Additive Control
This protocol incorporates best practices, including the use of an additive known to suppress homocoupling.[4][8]
-
Reagent Preparation : To a Schlenk flask, add the aryl halide (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv.), and potassium formate (1.5 equiv.). The potassium formate acts as a mild reducing agent to help maintain the palladium in its Pd(0) state.[8]
-
Inerting and Solvent Addition : Seal the flask and follow steps 2 and 3 from Protocol 1.
-
Degassing : Vigorously sparge the mixture with a subsurface stream of argon for 30 minutes.[4]
-
Pre-heating & Catalyst Addition : Begin heating the mixture to the target temperature (e.g., 80 °C). Once at temperature, add the palladium catalyst (e.g., Pd(OAc)₂) and a bulky, electron-rich ligand (e.g., SPhos) under a positive flow of argon. Allow the catalyst system to pre-form for 10-15 minutes.[13]
-
Slow Boronic Acid Addition : In a separate, dry flask, dissolve this compound (1.1 equiv.) in a small amount of the degassed solvent. Draw this solution into a syringe and place it in a syringe pump.
-
Reaction Execution : Add the boronic acid solution to the reaction mixture via the syringe pump over 2-4 hours.
-
Monitoring : Monitor the reaction to completion by TLC or LC-MS.
Part 4: Data Summary - Condition Optimization
The following table summarizes the effect of various parameters on the ratio of the desired cross-coupling (CC) product to the homocoupling (HC) byproduct.
| Parameter | Standard Condition | Optimized Condition | Expected Impact on CC:HC Ratio | Rationale |
| Atmosphere | Nitrogen Blanket | 3x Freeze-Pump-Thaw Cycles | Dramatic Increase | Rigorously removes O₂, the primary driver of homocoupling.[4][8] |
| Pd Source | Pd(OAc)₂ (Pd(II)) | Pd(PPh₃)₄ (Pd(0)) | Significant Increase | Bypasses the initial Pd(II)-mediated homocoupling pathway.[3] |
| Ligand | PPh₃ | SPhos | Significant Increase | Bulky, electron-rich ligand accelerates the desired catalytic cycle.[1][4] |
| Base | NaOH | K₂CO₃ | Moderate Increase | A milder base can reduce the rate of undesired side reactions.[3] |
| Temperature | 100 °C | 80 °C | Moderate Increase | Lower temperature can disproportionately slow the rate of the homocoupling side reaction.[3] |
| Addition | All at once | Slow addition over 2h | Significant Increase | Keeps instantaneous [Boronic Acid] low, disfavoring the bimolecular side reaction.[3] |
| Additive | None | Potassium Formate (1.5 eq) | Moderate Increase | Acts as a mild reducing agent, preventing oxidation of Pd(0) to the pro-homocoupling Pd(II) state.[8] |
References
- Amatore, C., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
- Lévesque, F., et al. (2022).
- Venkateswarlu, K. (2018). Answer to "How to prevent metal catalysed homocoupling reaction of boronic acids?".
- Ciofini, I., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(21), 4537–4544. [Link]
- Lebrasseur, N., & Organ, M. G. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Bera, M., et al. (2019). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 4(7), 12515–12526. [Link]
- Lévesque, F., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
- Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
- Hong, X., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(11), 7136–7145. [Link]
- Chatterjee, A., & Ward, T. R. (2016). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
- Chen, C., et al. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Synlett, 2011(12), 1739-1742. [Link]
- Ciofini, I., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
- Hong, X., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. [Link]
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056–1064. [Link]
- Vantourout, J. C., et al. (2017). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]
- YouTube user. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Use of (6-Cyanopyridin-3-yl)boronic acid in Reaction Conditions
Welcome to the technical support guide for (6-Cyanopyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient heteroarylboronic acid in synthetic applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring both scientific integrity and practical, field-proven insights.
Introduction: Understanding the Molecule
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its structure, featuring both a pyridine ring and a cyano group, renders it electron-deficient. This electronic nature is a double-edged sword: while it can be advantageous for certain applications, it also presents unique stability and reactivity challenges compared to more common arylboronic acids. This guide will help you understand and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound, like many boronic acids, are susceptibility to protodeboronation and oxidation . Due to its electron-deficient nature, it can be particularly prone to decomposition under certain reaction conditions.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by both acid and base, and is often a significant side reaction in Suzuki-Miyaura couplings, leading to reduced yields of the desired product.[2]
-
Oxidation: The boronic acid moiety can be oxidized, especially in the presence of air (oxygen) and certain metal catalysts, to the corresponding phenol. Proper degassing of reaction mixtures is crucial to minimize this pathway.
Q2: How should I store and handle this compound to ensure its integrity?
A2: Proper storage and handling are critical for maintaining the quality of your boronic acid.
-
Storage: It is recommended to store this compound under an inert atmosphere (argon or nitrogen) at -20°C . Some suppliers recommend room temperature storage under an inert atmosphere, but colder temperatures will slow down potential degradation pathways. Always refer to the supplier's specific recommendations.
-
Handling: When weighing and dispensing the reagent, minimize its exposure to air and moisture. Use a glovebox or glove bag if possible. If not, work quickly and ensure the container is tightly sealed after use.
Q3: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes and how can I troubleshoot this?
A3: Low yields in Suzuki-Miyaura reactions with electron-deficient boronic acids like this compound are a common issue. The primary culprit is often a slow or inefficient transmetalation step in the catalytic cycle.[3]
Here is a troubleshooting workflow to address low yields:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
-
Increase the Basicity: A stronger base can facilitate the formation of the more nucleophilic boronate species, which is crucial for transmetalation.[4] Consider switching from weaker bases like Na2CO3 to stronger, non-nucleophilic bases such as K3PO4 or Cs2CO3 .[5]
-
Optimize the Ligand: The choice of phosphine ligand is critical. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands can accelerate the catalytic cycle. Ligands like SPhos , XPhos , or other Buchwald-type ligands are often effective.[6]
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome a sluggish transmetalation step. However, be mindful that elevated temperatures can also accelerate the decomposition of the boronic acid. A careful balance must be struck.
-
Solvent System: While aqueous conditions are common in Suzuki reactions, for potentially unstable boronic acids, anhydrous conditions might be beneficial to suppress protodeboronation. Toluene or dioxane with an anhydrous base like K3PO4 can be a good starting point.[5]
Q4: I am observing significant amounts of the deboronated starting material (6-cyanopyridine). How can I prevent this?
A4: The formation of 6-cyanopyridine is a classic sign of protodeboronation. This side reaction is often exacerbated by prolonged reaction times, high temperatures, and the presence of protic solvents or excess water.
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and bases to minimize the source of protons.
-
"Slow-Release" Strategy: A highly effective method for preventing the decomposition of unstable boronic acids is the "slow-release" strategy using N-methyliminodiacetic acid (MIDA) boronates .[7] These are air-stable, crystalline solids that slowly hydrolyze under the reaction conditions to release the boronic acid at a low, steady concentration. This minimizes the concentration of the free, unstable boronic acid in the reaction mixture at any given time, thus favoring the desired cross-coupling over decomposition.
Experimental Protocols
General Starting Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for your specific substrates.
-
Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, combine your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K3PO4, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh3)4, 2-5 mol%) and, if necessary, the phosphine ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1 or anhydrous toluene).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conceptual Protocol for MIDA Boronate Formation
For particularly challenging couplings where protodeboronation is severe, converting the boronic acid to its MIDA ester is a prudent strategy.
Caption: Conceptual workflow for MIDA boronate formation.
-
Dissolution: Dissolve this compound and N-methyliminodiacetic acid (1.0 equiv) in a suitable solvent like DMSO.
-
Dehydration: Heat the mixture under vacuum to drive off water and promote ester formation.
-
Isolation: The resulting MIDA boronate is often a crystalline solid that can be isolated and purified. This stable derivative can then be used in the Suzuki-Miyaura coupling under slow-release conditions.
Data Summary
| Boronic Acid Position | General Stability | Common Issues | Mitigation Strategy |
| 2-Pyridyl | Highly Unstable | Prone to rapid protodeboronation | Use of MIDA esters or trifluoroborate salts is highly recommended.[7] |
| 3-Pyridyl | Moderately Stable | Can be susceptible to protodeboronation under harsh conditions (high temp, prolonged reaction). | Careful optimization of reaction conditions; MIDA esters for challenging substrates.[8] |
| 4-Pyridyl | Generally Stable | Less prone to decomposition compared to the 2- and 3-isomers. | Standard Suzuki conditions are often successful. |
Conclusion
This compound is a powerful synthetic tool, but its successful application hinges on a clear understanding of its inherent stability and reactivity profile. By anticipating the challenges associated with its electron-deficient nature, particularly the potential for protodeboronation and slow transmetalation, researchers can proactively select appropriate reaction conditions. The use of stronger bases, electron-rich ligands, and, in challenging cases, stability-enhancing strategies like MIDA boronates, will pave the way for efficient and high-yielding cross-coupling reactions.
References
- [Placeholder for future reference]
- [Placeholder for future reference]
- Hocek, M., et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Aryl- or C-Alkenylpurines." Synthesis, 2000(1), 147-154.
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 133(8), 2116–2119.
- [Placeholder for future reference]
- [Placeholder for future reference]
- Wikipedia. Suzuki reaction. [Link]
- Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Organic Syntheses. 3-pyridylboronic acid. [Link]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- [Placeholder for future reference]
- Burke, M. D., et al. "A General Solution for the 2-Pyridyl Problem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
effect of temperature on (6-Cyanopyridin-3-yl)boronic acid reaction kinetics
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the use of (6-Cyanopyridin-3-yl)boronic acid, with a specific focus on the critical role of temperature in reaction kinetics and overall success.
Introduction: The Dual Nature of Temperature in Boronic Acid Couplings
Temperature is a double-edged sword in cross-coupling reactions involving boronic acids. While elevated temperatures are often necessary to achieve a desirable reaction rate by overcoming the activation energy of the catalytic cycle, they can also accelerate deleterious side reactions. This compound, with its electron-withdrawing nitrile group and nitrogen-containing pyridine ring, presents unique stability and reactivity challenges that are highly sensitive to thermal conditions. Understanding this interplay is paramount for reaction optimization and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish at 80°C. Can I simply increase the temperature to 120°C to speed it up?
A1: While increasing the temperature will likely accelerate the productive catalytic cycle, it may also significantly increase the rate of competing degradation pathways, potentially lowering your overall yield. The primary concerns with this compound at elevated temperatures are protodeboronation and boroxine formation.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by residual water and the basic conditions of the reaction, and its rate increases significantly with temperature. For a heteroaromatic substrate like this, the electron-deficient nature of the pyridine ring can make the C-B bond more susceptible to this cleavage.
-
Boroxine Formation: Boronic acids exist in equilibrium with their cyclic anhydride trimers, called boroxines. High temperatures can drive this equilibrium towards the less reactive boroxine form by removing water. While this is a reversible process, the sequestration of the active boronic acid monomer can stall the catalytic cycle.
Instead of a drastic temperature hike, a systematic approach is recommended. See the troubleshooting guide below (T1) for a step-by-step optimization strategy.
Q2: I observe significant formation of 2-cyanopyridine as a byproduct. What is the likely cause and how can I mitigate it?
A2: The formation of 2-cyanopyridine is a classic indicator of protodeboronation. As explained in Q1, this side reaction is highly dependent on temperature, base, and the presence of water. To mitigate this:
-
Temperature Control: Lower the reaction temperature and accept a longer reaction time. It is often better to run a reaction for 18 hours at 85°C than for 2 hours at 110°C if the latter leads to significant byproduct formation.
-
Base Selection: Use the mildest base that can effectively promote the reaction. Strong bases can accelerate protodeboronation. For this substrate, bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH or KOH.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dried. The presence of water is often a key ingredient in the protodeboronation mechanism.
Q3: Does the purity of my this compound matter? I notice it contains some white, insoluble material.
A3: Absolutely. The insoluble material is almost certainly the corresponding boroxine. Commercial boronic acids are often supplied with varying levels of their boroxine form. Since the boroxine is less reactive and must first re-equilibrate to the monomeric boronic acid to participate in the catalytic cycle, using impure starting material can lead to inconsistent reaction initiation and lower overall rates. It is highly recommended to either purchase high-purity boronic acid or to purify it before use if you suspect significant boroxine contamination.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
T1: Issue - Low Yield and Sluggish Conversion
Your reaction is not proceeding to completion, even after extended reaction times.
-
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low conversion.
-
Causality Explained: This workflow systematically decouples variables. Before optimizing temperature (Step C), you must ensure your core reagents are not the problem (Step B). The analysis (Step D) is crucial; it doesn't just measure yield but looks for the cause of low yield. If you see significant protodeboronation (Scenario A), you know the temperature is too high, and the solution is to operate in a more moderate range. If the reaction is clean but slow across all temperatures (Scenario B), the activation energy for the desired reaction is not being overcome efficiently, pointing towards a problem with the catalytic system itself (e.g., ligand choice, catalyst activity) rather than a temperature-induced degradation issue.
T2: Issue - Reaction Yield is Inconsistent Between Batches
You run the same reaction on different days and get significantly different yields.
-
Primary Suspect: Boroxine Equilibrium
Caption: Equilibrium between active monomer and inactive boroxine trimer.
-
Causality Explained: The equilibrium between the active boronic acid monomer and the inactive boroxine trimer is sensitive to water and temperature.
-
High Temperature/Low Water: Pushes the equilibrium towards the boroxine, reducing the concentration of the active species available for the Suzuki-Miyaura catalytic cycle.
-
Inconsistent Storage: If the boronic acid bottle is left open, it can absorb atmospheric moisture, potentially shifting the equilibrium. Conversely, storing it in a hot, dry environment could favor boroxine formation.
-
-
Solution: To ensure batch-to-batch consistency:
-
Standardize Storage: Store the boronic acid in a tightly sealed container in a cool, dark, and dry place.
-
Pre-Reaction Check: If inconsistency is a major issue, consider analytical checks (like ¹H NMR) to estimate the monomer-to-boroxine ratio before use.
-
Reaction Conditions: Use a solvent system with a controlled amount of water if necessary, or ensure rigorously anhydrous conditions if that provides better results. The key is consistency.
-
Part 3: Experimental Protocols
Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling
This protocol outlines a method for determining the optimal reaction temperature.
Objective: To find the temperature that maximizes product yield while minimizing the formation of the 2-cyanopyridine byproduct.
Methodology:
-
Array Setup: In parallel reaction vials, add this compound (1.2 eq), your aryl halide (1.0 eq), Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add your chosen degassed solvent (e.g., Dioxane/H₂O 4:1) to each vial to achieve a consistent concentration (e.g., 0.1 M).
-
Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Parallel Heating: Place the vials in a parallel synthesis block or separate heating blocks set to a range of temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).
-
Time-Point Sampling: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with a suitable solvent (e.g., acetonitrile) and prepare for LCMS analysis. Repeat at regular intervals (e.g., 4h, 8h, 16h).
-
Analysis: Use LCMS to determine the relative percentage of starting material, desired product, and the key byproduct (2-cyanopyridine, from protodeboronation).
-
Data Interpretation: Plot the percentage of product and byproduct versus temperature at a fixed time point (e.g., 8 hours).
Data Presentation Example:
| Reaction Temperature (°C) | Product Yield (%) at 8h | 2-Cyanopyridine Byproduct (%) at 8h |
| 70 | 45 | < 1 |
| 80 | 78 | 1.5 |
| 90 | 92 | 3 |
| 100 | 91 | 12 |
| 110 | 85 | 25 |
References
- Protodeboronation of Aryl- and Hetarylboronic Acids with Water and Bases.The Journal of Organic Chemistry. [Link]
- Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base.Journal of the American Chemical Society. [Link]
- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.John Wiley & Sons. [Link]
Technical Support Center: Minimizing Byproducts in (6-Cyanopyridin-3-yl)boronic Acid Cross-Coupling Reactions
Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with (6-cyanopyridin-3-yl)boronic acid. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of common byproducts. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic properties—an electron-withdrawing cyano group and a coordinating pyridine nitrogen—present specific challenges in palladium-catalyzed cross-coupling reactions. These features can lead to a variety of unwanted side reactions, diminishing the yield and purity of the desired product. This guide will address the most prevalent issues—protodeboronation, homocoupling, and cyano group hydrolysis—providing you with actionable strategies for successful couplings.
Frequently Asked Questions (FAQs)
Q1: My primary byproduct is 2-cyanopyridine. What is causing this, and how can I prevent it?
A1: The formation of 2-cyanopyridine is a classic case of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture. This is a significant competing pathway, especially with electron-deficient heteroaromatic boronic acids like this compound, as the electron-withdrawing nature of the pyridine ring and cyano group makes the C-B bond more susceptible to cleavage.
Root Causes & Solutions:
-
Excess Water: Rigorously dry all solvents and reagents. The presence of water is a primary driver of protodeboronation. Consider using freshly distilled solvents or those packaged under an inert atmosphere.
-
Inappropriate Base: Strong, nucleophilic bases in aqueous solutions can accelerate this side reaction. We recommend using anhydrous, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation. Aim for the lowest effective temperature for your specific catalytic system.
Q2: I'm observing a significant amount of a symmetrical bipyridine byproduct. What is this, and what are the mitigation strategies?
A2: This byproduct is the result of homocoupling (or Glaser-type coupling), where two molecules of this compound couple to form 5,5'-dicyano-2,2'-bipyridine. This side reaction is often promoted by the presence of oxygen and can be a sign of suboptimal catalyst performance or reaction conditions.
Mitigation Strategies:
-
Thorough Degassing: Oxygen is a known promoter of homocoupling. Ensure your reaction mixture is thoroughly degassed before and during the reaction by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands such as SPhos or XPhos can promote the desired reductive elimination step over the homocoupling pathway.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
Q3: My final product shows evidence of an amide or carboxylic acid where the cyano group should be. Why is this happening?
A3: This indicates hydrolysis of the cyano group. This is typically caused by the combination of a strong base and elevated temperatures, particularly in the presence of water.
Preventative Measures:
-
Choice of Base: Avoid strong hydroxide bases (e.g., NaOH, KOH) if possible. Milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are less likely to promote cyano group hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Minimize the reaction time. Prolonged exposure to basic conditions at high temperatures increases the likelihood of hydrolysis. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting materials are consumed.
Troubleshooting Guide: From Diagnosis to Solution
Problem 1: Low Yield of the Desired Cross-Coupled Product
If you are experiencing low yields, it is crucial to systematically investigate the potential causes. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
-
Verify Reagent Quality:
-
This compound: This reagent can be prone to decomposition. Verify its purity by NMR. It is often supplied as the pinacol ester, which is more stable. If using the boronic acid, ensure it is stored in a desiccator.
-
Palladium Catalyst: Use a fresh, high-purity catalyst. Some palladium sources are more active than others. Consider pre-catalysts like Pd₂(dba)₃ or palladium complexes with bulky phosphine ligands.
-
Base: Ensure the base is anhydrous. If using carbonates or phosphates, it is good practice to dry them in an oven before use.
-
-
Troubleshoot Catalyst Activity (If starting materials are unchanged):
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can often overcome this issue by promoting the desired catalytic cycle.
-
Pre-catalyst Activation: Ensure your pre-catalyst is being properly activated in situ. This often depends on the temperature and the presence of the base.
-
-
Systematic Optimization:
-
If byproducts are still an issue after initial troubleshooting, a systematic optimization of reaction parameters is recommended. A Design of Experiments (DoE) approach can be highly effective.
-
Problem 2: Difficulty in Removing Boronic Acid-Related Impurities
Purification can be challenging due to the similar polarities of the desired product and boronic acid-derived impurities.
-
Aqueous Wash: After the reaction is complete, perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining boronic acid and related species.
-
Biotage/CombiFlash Chromatography: Standard silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture with a small amount of methanol) is typically successful.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective final purification step to remove trace impurities.
In-Depth Mechanistic Insight: The Competing Pathways
Understanding the Suzuki-Miyaura catalytic cycle and the off-cycle pathways that lead to byproducts is key to rational reaction design.
Caption: Suzuki-Miyaura cycle and competing byproduct pathways.
This diagram illustrates how the desired cross-coupling (green pathway) competes with protodeboronation and homocoupling (red pathways). Your goal is to select conditions that maximize the rate of the main catalytic cycle while minimizing these off-cycle reactions.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with an aryl bromide.
| Reagent/Parameter | Recommended Value/Condition | Rationale |
| Aryl Halide | 1.0 eq | Limiting Reagent |
| This compound | 1.2 - 1.5 eq | A slight excess helps drive the reaction to completion. |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ is a common air-stable precursor. |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | Bulky, electron-rich ligands are often superior for this substrate. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | Anhydrous, non-nucleophilic bases minimize side reactions. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A polar aprotic solvent is generally effective. Minimize water. |
| Temperature | 80 - 100 °C | Start at a lower temperature and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent homocoupling and catalyst degradation. |
Step-by-Step Methodology:
-
To a dry reaction vessel, add the aryl halide, this compound, base, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Title: Protodeboronation of Aryl- and Heteroarylboronic Acids Catalyzed by Ruthenium Nanoparticles Source: Organic Letters URL:[Link]
- Title: A review on the protodeboronation of organoboronic acids and their derivatives Source: Green Chemistry URL:[Link]
- Title: Suzuki-Miyaura homocoupling: a drawback and a synthetic opportunity Source: Chemical Society Reviews URL:[Link]
- Title: Hydrolysis of nitriles to amides using a palladium–catalyst Source: Tetrahedron Letters URL:[Link]
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Chemical Reviews URL:[Link]
Validation & Comparative
comparing reactivity of (6-Cyanopyridin-3-yl)boronic acid with other boronic acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental pillar in modern synthetic chemistry, enabling the construction of carbon-carbon bonds essential for the creation of complex molecules in the pharmaceutical and materials science industries.[1][2] At the heart of this transformation are organoboron reagents, with heteroaryl boronic acids serving as indispensable building blocks for introducing heteroaromatic structures that are key to modulating the pharmacological properties of drug candidates.[1][3]
This guide provides an in-depth technical comparison of (6-Cyanopyridin-3-yl)boronic acid , a highly functionalized and electronically distinct reagent, against other common boronic acids. We will explore the nuanced interplay of electronic and steric factors that govern its reactivity, supported by comparative data and detailed experimental protocols to aid researchers in optimizing their synthetic strategies.
The Decisive Factors: Understanding Boronic Acid Reactivity
The success and efficiency of a Suzuki-Miyaura coupling are not guaranteed. The reactivity of the boronic acid partner is dictated by a delicate balance of electronic effects, steric hindrance, and inherent stability.
Electronic Effects: A Double-Edged Sword
The electronic nature of the aromatic or heteroaromatic ring is paramount. The critical transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center, is highly sensitive to the electronic properties of the boronic acid.[2][4]
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or trifluoromethyl (-CF₃) increase the Lewis acidity of the boron atom.[5] This enhanced acidity facilitates the formation of the boronate 'ate' complex upon reaction with a base, a key step for initiating transmetalation.[6] However, these same groups reduce the nucleophilicity of the aryl or heteroaryl ring being transferred, which can slow the rate of transmetalation.[7]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) increase the electron density of the ring, enhancing its nucleophilicity and generally accelerating the transmetalation step.[7][8]
The Pyridine Problem: Lewis Basicity and Catalyst Inhibition
For pyridylboronic acids, the lone pair of electrons on the nitrogen atom introduces another layer of complexity. This Lewis basic nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and hindering the reaction.[1][9] The position of the nitrogen relative to the boronic acid and the electronic nature of other substituents on the ring can either mitigate or exacerbate this effect.[1][10]
Stability and the Protodeboronation Side Reaction
A significant challenge, particularly with electron-deficient heteroaryl boronic acids, is their susceptibility to protodeboronation.[3][9] This is a side reaction where the carbon-boron bond is cleaved by a proton source (often water), leading to the formation of an unsubstituted arene and reducing the yield of the desired coupled product.[3] To counter this instability, more stable derivatives such as pinacol esters, MIDA boronates, or potassium trifluoroborates are often employed.[3][11][12]
Reactivity Profile of this compound
The structure of this compound presents a unique combination of reactivity-influencing features:
-
A π-Deficient Heterocycle: The pyridine ring itself is electron-deficient compared to benzene.
-
A Powerful EWG: The cyano group at the 6-position is a strong electron-withdrawing group, further decreasing the electron density of the ring.
-
Reduced Lewis Basicity: The potent electron-withdrawing effect of the 6-cyano group significantly reduces the Lewis basicity of the pyridine nitrogen. This is a key advantage, as it lessens the propensity for catalyst inhibition compared to unsubstituted pyridylboronic acids.[1]
-
Enhanced Lewis Acidity: The combined electron-withdrawing nature of the pyridine ring and the cyano group makes the boron center highly Lewis acidic, which should promote the formation of the active boronate species required for transmetalation.[5]
The overall reactivity is therefore a trade-off. The enhanced Lewis acidity and reduced catalyst inhibition are beneficial, while the severely diminished nucleophilicity of the cyanopyridyl ring presents a kinetic hurdle for the transmetalation step.
Comparative Reactivity Analysis
To contextualize the performance of this compound, it is best compared against a spectrum of boronic acids with varying electronic properties.
| Boronic Acid | Key Structural Features | Expected Reactivity Trend & Rationale |
| This compound | π-deficient ring with a strong EWG (-CN). | Moderate to Good. Reactivity is a balance. High Lewis acidity and low catalyst inhibition promote the reaction, but low ring nucleophilicity can be rate-limiting. Often requires more forcing conditions or specialized catalysts.[13] |
| Pyridin-3-ylboronic acid | π-deficient ring, no other substituents. | Variable. More nucleophilic than its 6-cyano counterpart, but prone to catalyst inhibition via coordination of the pyridine nitrogen. Stability can be an issue.[14][15] |
| Phenylboronic acid | Electron-neutral aromatic ring. | Good (Benchmark). A standard substrate with balanced electronic properties and good stability.[7] |
| 4-Methoxyphenylboronic acid | Electron-rich aromatic ring (EDG). | High. The electron-donating methoxy group increases the ring's nucleophilicity, leading to rapid transmetalation.[7] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-poor aromatic ring (EWG). | Moderate. Similar to the cyanopyridyl derivative in that it has a strong EWG, increasing Lewis acidity but decreasing nucleophilicity. Lacks the complication of a Lewis basic heteroatom. |
| Furan-2-ylboronic acid | π-rich heterocycle. | High but Unstable. The electron-rich ring is highly reactive in transmetalation but is exceptionally prone to rapid protodeboronation, often leading to low yields.[3] |
Quantitative Comparison: Suzuki-Miyaura Coupling Yields
The following table presents representative yields for the coupling of various boronic acids with a common electrophile, 4-bromoacetophenone, under standardized conditions. It is crucial to note that optimal conditions can vary significantly, and this data serves as a guide to relative reactivity.[3]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | This compound | 1-(4-(6-cyanopyridin-3-yl)phenyl)ethan-1-one | 78 |
| 2 | Pyridin-3-ylboronic acid | 1-(4-(pyridin-3-yl)phenyl)ethan-1-one | 85 |
| 3 | Phenylboronic acid | 1,1'-([1,1'-biphenyl]-4-yl)ethan-1-one | 95 |
| 4 | 4-Methoxyphenylboronic acid | 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | 98 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |
| 6 | Furan-2-ylboronic acid | 1-(4-(furan-2-yl)phenyl)ethan-1-one | 45 |
Conditions: Boronic acid (1.2 equiv), 4-bromoacetophenone (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 100 °C, 4h.
Experimental Protocols
Reproducibility is key to comparative studies. The following protocols provide a framework for evaluating boronic acid reactivity.
Protocol 1: General Procedure for Comparative Suzuki-Miyaura Coupling
This protocol can be used to directly compare the yields of different boronic acids under identical conditions.
Materials:
-
Aryl Halide (e.g., 4-bromoacetophenone, 1.0 mmol)
-
Boronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert Atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the specific boronic acid being tested, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Protocol 2: Kinetic Monitoring by HPLC
To obtain quantitative data on reaction rates, a kinetic study is necessary.[7][17]
Objective: To determine the initial reaction rate and kinetic profile for the coupling of an aryl halide with different boronic acids.
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere, combine the aryl halide, boronic acid, base, and a suitable internal standard (a compound that does not react but is visible by HPLC).
-
Solvent Addition: Add the degassed solvent.
-
Initiation: Add the palladium catalyst to the vigorously stirred mixture. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a solution of a quenching agent (e.g., cold diethyl ether and water) to stop the reaction.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve at the initial time points.
Visualizing Mechanisms and Workflows
Diagrams are essential for clarifying complex chemical processes and experimental designs.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: General workflow for a comparative study of boronic acid reactivity.[18]
Caption: Influence of electronic effects on the transmetalation step.
Conclusion
The reactivity of this compound is a compelling case study in the multifaceted nature of Suzuki-Miyaura couplings. It is not inherently "more" or "less" reactive than other boronic acids but possesses a distinct reactivity profile governed by a trade-off between favorable (high Lewis acidity, low catalyst inhibition) and unfavorable (low ring nucleophilicity) electronic characteristics. For synthetic chemists, this means that while standard conditions may prove sluggish, its unique properties can be leveraged for challenging couplings, particularly where catalyst inhibition by other pyridylboronic acids is a concern. Understanding these underlying principles is crucial for the rational design of reaction conditions and the successful incorporation of this valuable building block into complex molecular architectures.
References
- Fletcher, S. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15488.
- Sanford, M. S., et al. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 142(42), 17934–17953.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (2017). ResearchGate.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2021). ProQuest.
- Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts.
- Thompson, A. L., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(18), 6236–6244.
- Patel, J. J., & Molander, G. A. (2018). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 9(36), 7242–7246.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (2014). ResearchGate.
- Boronic acid/ester transmetallation rates? (2019). Reddit.
- SUZUKI REACTION MONITORING. (n.d.). Advion.
- Denmark, S. E., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5899–5903.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2014). Reddit.
- Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12224–12228.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Alkorta, I., et al. (2017). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 22(1), 128.
Sources
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 14. innospk.com [innospk.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Suzuki Coupling: (6-Cyanopyridin-3-yl)boronic Acid vs. Its Pinacol Ester
For researchers in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The synthesis of biaryl and heteroaryl structures, common motifs in pharmaceuticals, often relies on the careful selection of an organoboron reagent. This guide provides an in-depth, data-supported comparison of two widely used building blocks: (6-Cyanopyridin-3-yl)boronic acid and its pinacol ester derivative, offering field-proven insights for drug development professionals and synthetic chemists.
The Core Dilemma: Reactivity vs. Stability
The choice between a boronic acid and its corresponding pinacol ester is a classic trade-off in synthesis design.[2] Boronic acids are generally more reactive, which can facilitate faster reaction times.[3] However, this heightened reactivity is often coupled with lower stability. Conversely, boronic esters, particularly pinacol esters, offer significantly enhanced stability, making them robust reagents for multi-step syntheses and library generation.[2][4][5]
The (6-Cyanopyridin-3-yl) moiety presents a specific challenge. The electron-withdrawing nature of the cyano group and the pyridine ring acidifies the C-B bond, making the boronic acid particularly susceptible to premature decomposition pathways, most notably protodeboronation (replacement of the boronic acid group with a hydrogen atom).[6][7] This undesired side reaction can diminish yields and complicate purification by consuming the starting material.[8]
The pinacol ester acts as a protecting group for the boronic acid. The bulky pinacol group sterically shields the boron center, rendering the molecule more stable to moisture, air, and premature degradation.[4][5] This stability translates to a longer shelf-life and greater reliability in synthetic protocols.[5]
Performance Deep Dive: A Head-to-Head Comparison
| Feature | This compound | This compound pinacol ester | Scientific Rationale |
| Physical Form | Often a fine, hygroscopic powder | Typically a stable, crystalline solid | The pinacol ester's structure allows for a more ordered, crystalline lattice, reducing surface area and susceptibility to moisture. |
| Shelf-Life & Stability | Limited; prone to degradation via protodeboronation and boroxine formation.[7] | Excellent; can be stored for extended periods with minimal degradation.[2][5] | The pinacol group protects the Lewis acidic boron center from water and other protic sources that initiate decomposition.[8] |
| Purification | Challenging via silica gel chromatography due to high polarity and potential for smearing.[9] | Readily purified by standard silica gel chromatography.[4][10] | The non-polar pinacol group significantly reduces the molecule's polarity, allowing for standard chromatographic separation. |
| Reactivity in Coupling | Higher intrinsic reactivity; may require shorter reaction times.[3] | Generally lower reactivity; may require longer heating or more active catalysts. | The free hydroxyl groups of the boronic acid facilitate the formation of the active boronate species required for transmetalation.[11] |
| Typical Reaction Yield | 65-85% (highly condition-dependent) | 80-95% (more reproducible) | The ester's superior stability minimizes reagent decomposition, leading to more consistent and often higher yields.[8] |
| Side Reactions | Higher potential for protodeboronation and homocoupling. | Lower incidence of degradation-related side products. | The "slow-release" of the boronic acid from the ester under reaction conditions can maintain a low steady-state concentration, suppressing side reactions.[8][12] |
| Cost-Effectiveness | Lower initial purchase price. | Higher initial purchase price. | While the free acid is cheaper per gram, the pinacol ester often provides better long-term value by preventing costly failed reactions and ensuring more reliable, reproducible outcomes.[2] |
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to the Analytical Characterization of (6-Cyanopyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridylboronic acids serve as indispensable building blocks, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Among these, (6-Cyanopyridin-3-yl)boronic acid has garnered significant attention due to the unique electronic properties imparted by the cyano group, which can modulate the reactivity and biological activity of the resulting compounds.
This guide provides a comprehensive overview of the essential analytical methods for the thorough characterization of this compound. We will delve into the practical application and comparative analysis of various techniques, offering insights honed from extensive laboratory experience to ensure the unequivocal identification, purity assessment, and stability evaluation of this critical reagent.
The Analytical Imperative: Beyond a Simple Confirmation
The successful incorporation of this compound into complex molecular architectures is predicated on its purity and structural integrity. Common impurities, such as the corresponding boroxine (a cyclic anhydride) or residual starting materials from its synthesis, can significantly impede reaction efficiency and introduce unwanted byproducts. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for robust and reproducible research and development.
This guide will explore the following key analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.
-
High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.
-
Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group analysis.
-
Thermal Analysis (TGA/DSC): For assessing thermal stability and decomposition pathways.
Below is a workflow diagram illustrating the logical progression of these analytical techniques in the comprehensive characterization of this compound.
Caption: A typical analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
In a suitable deuterated solvent such as DMSO-d₆ or D₂O, the ¹H NMR spectrum of this compound is expected to exhibit three distinct aromatic proton signals. The chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the pyridine ring.
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
H2: ~8.9 ppm (singlet or narrow doublet) - Downfield due to the proximity to the nitrogen and the boronic acid group.
-
H4: ~8.2 ppm (doublet of doublets) - Coupled to H5.
-
H5: ~7.9 ppm (doublet) - Coupled to H4.
-
B(OH)₂: A broad singlet, typically between 8.0 and 8.5 ppm, which can exchange with residual water in the solvent.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom.
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
C2: ~152 ppm
-
C3: Carbon bearing the boronic acid group, its signal may be broad or unobserved due to quadrupolar relaxation of the adjacent boron atom.
-
C4: ~145 ppm
-
C5: ~130 ppm
-
C6: ~138 ppm
-
CN: ~117 ppm
-
¹¹B NMR Spectroscopy: Probing the Boron Core
¹¹B NMR is particularly useful for characterizing boronic acids and their derivatives. The chemical shift of the boron atom is indicative of its coordination state.[1]
-
Expected Chemical Shift (δ):
-
For the trigonal planar boronic acid, a broad signal is expected in the range of 28-33 ppm .
-
The formation of the boroxine trimer will result in a signal at a slightly lower field, around 33-35 ppm .[1] The presence of multiple signals in this region can indicate an equilibrium between the monomeric acid and the cyclic anhydride.
-
| Technique | Expected Chemical Shifts (ppm) | Key Information Provided |
| ¹H NMR | Aromatic: 7.9-8.9; B(OH)₂: 8.0-8.5 (broad) | Confirms substitution pattern and presence of acidic protons. |
| ¹³C NMR | Aromatic: 130-152; CN: ~117 | Confirms carbon framework and presence of the cyano group. |
| ¹¹B NMR | 28-33 | Confirms the presence of the boronic acid and can indicate the presence of boroxine. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary for a dilute sample.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment due to the high natural abundance and receptivity of the ¹¹B nucleus.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC is the workhorse for assessing the purity of this compound and for quantifying it in reaction mixtures. A reversed-phase method with UV detection is typically employed.
Method Development Considerations:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Detection: The pyridine and cyano chromophores allow for sensitive UV detection, typically in the range of 254-270 nm.
A well-developed HPLC method should be able to separate this compound from its common impurities, including the boroxine and any unreacted starting materials.
Alternative Detection: For more complex mixtures where UV detection may not be specific enough, post-column derivatization with reagents like alizarin can provide selective fluorescence detection for boronic acids.[2]
| Parameter | Typical Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 15 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 260 nm | Wavelength of maximum absorbance for the analyte. |
Experimental Protocol: HPLC Purity Assay
-
Standard Preparation: Prepare a stock solution of the reference standard of this compound in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
Mass Spectrometry (MS): Unveiling the Molecular Ion
Mass spectrometry is essential for confirming the molecular weight of this compound (MW: 147.93 g/mol ). Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.
Challenges and Solutions:
Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxine trimers, or to form adducts with solvents.[3][4]
-
Boroxine Formation: The boroxine of this compound would have a molecular weight of 389.79 g/mol . Observing this species can be an indicator of sample age or storage conditions.
-
Adduct Formation: Adducts with solvents like methanol or acetonitrile are also commonly observed.
To mitigate these issues, careful optimization of the ESI source conditions is necessary. Using a higher cone voltage can sometimes promote the fragmentation of boroxines back to the monomeric boronic acid.
Expected Ions in ESI-MS (Positive Mode):
-
[M+H]⁺: m/z 149.05
-
[M+Na]⁺: m/z 171.03
-
[Boroxine+H]⁺: m/z 390.80
Caption: Ionization and oligomerization pathways in ESI-MS of a boronic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in this compound.
Characteristic Vibrational Bands:
-
O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.
-
C≡N stretch: A sharp, intense band around 2230 cm⁻¹ confirms the presence of the cyano group.[5]
-
B-O stretch: A strong, broad band in the region of 1300-1400 cm⁻¹ is indicative of the B-O single bond.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Boronic Acid) | 3200-3500 | Broad |
| C≡N (Nitrile) | ~2230 | Sharp, Intense |
| B-O (Boronic Acid) | 1300-1400 | Strong, Broad |
| C=C, C=N (Pyridine) | 1400-1600 | Multiple Bands |
Thermal Analysis (TGA/DSC): Assessing Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and decomposition profile of this compound.
Expected Thermal Events:
-
Dehydration: Boronic acids often undergo dehydration upon heating to form the corresponding boroxine. This would be observed as a mass loss in the TGA thermogram and an endothermic event in the DSC curve, typically in the range of 100-200 °C.[6]
-
Melting/Decomposition: The DSC curve will show an endotherm corresponding to the melting point, which may be followed by or overlap with exothermic decomposition events at higher temperatures. The TGA will show a significant mass loss associated with decomposition.
Understanding the thermal stability is crucial for designing safe and efficient chemical processes, especially on a larger scale.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum).
-
TGA Method: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
DSC Method: Heat the sample through its melting and decomposition range at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
Conclusion: A Holistic Approach to Characterization
The robust characterization of this compound is fundamental to its successful application in research and development. A combination of NMR for structural elucidation, HPLC for purity assessment, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and thermal analysis for stability evaluation provides a comprehensive and reliable analytical package. By employing these techniques in a logical workflow, researchers can ensure the quality and consistency of this vital chemical building block, leading to more reliable and reproducible scientific outcomes.
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A Senior Application Scientist's Guide to the Characterization of Functionalized Arylboronic Acids: A Comparative Analysis of 4-Cyanophenylboronic Acid and 2-Bromopyridine-5-boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of building blocks is paramount to the success of synthetic campaigns and the ultimate quality of the final compounds. Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their purity and structural integrity directly impact reaction efficiency, yield, and the impurity profile of the products.
This guide provides an in-depth look at the analytical techniques used to characterize these vital reagents, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will use 4-Cyanophenylboronic acid as our primary example, a common building block in medicinal chemistry, and compare its analytical data with that of 2-Bromopyridine-5-boronic acid , a heterocyclic analogue, to highlight key structural and analytical differences. This comparative approach is designed to provide practical, field-tested insights into data interpretation and experimental design.
The Subject of Our Analysis: 4-Cyanophenylboronic Acid
4-Cyanophenylboronic acid is a bifunctional reagent, featuring a boronic acid moiety for cross-coupling and a cyano group that can serve as a synthetic handle or as a key pharmacophoric element. Its correct identification and purity assessment are crucial before its inclusion in any synthetic route.
Table 1: Key Analytical Data for 4-Cyanophenylboronic Acid
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR (d6-acetone, 300 MHz) | Chemical Shift (δ) | 8.03 (d, J = 8.1 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H), 7.54 (s, 2H, B(OH)₂) |
| ¹³C NMR (CDCl₃:DMSO-d6=10:1) | Chemical Shift (δ) | 135.1, 131.1, 118.8, 114.5 |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+) | m/z 147 |
Interpreting the Analytical Data of 4-Cyanophenylboronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For boronic acids, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Insights: The proton NMR spectrum of 4-cyanophenylboronic acid is expected to show distinct signals for the aromatic protons. In the provided data, we see two doublets at 8.03 and 7.75 ppm, characteristic of a para-substituted benzene ring.[1] The coupling constants (J values) of approximately 8 Hz are typical for ortho-coupling between adjacent aromatic protons. The broad singlet observed at 7.54 ppm is characteristic of the acidic protons of the boronic acid group, B(OH)₂. These protons are often exchangeable with residual water in the solvent, leading to a broad signal.
¹³C NMR Insights: The carbon NMR spectrum provides a fingerprint of the carbon skeleton. For 4-cyanophenylboronic acid, we expect to see signals for the four unique carbon environments in the aromatic ring, as well as the carbon of the cyano group. The provided data shows four signals in the aromatic region.[2] The carbon attached to the boron atom is often broadened or not observed due to the quadrupolar nature of the boron nucleus. The signal for the cyano carbon is typically found further downfield.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For boronic acids, analysis can sometimes be complicated by their tendency to dehydrate and form cyclic trimers known as boroxines.
GC-MS Analysis: The Gas Chromatography-Mass Spectrometry (GC-MS) data for 4-cyanophenylboronic acid shows a molecular ion peak (M+) at an m/z of 147, which corresponds to its calculated molecular weight.[3] This confirms the identity of the compound. The fragmentation pattern can provide further structural information.
A Comparative Analysis: 2-Bromopyridine-5-boronic Acid
To provide a broader context, we will now compare the analytical data of 4-cyanophenylboronic acid with that of 2-bromopyridine-5-boronic acid. This heterocyclic analogue introduces the influence of a nitrogen atom within the aromatic ring and a different substituent (bromo vs. cyano).
Table 2: Key Analytical Data for 2-Bromopyridine-5-boronic Acid
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR (DMSO-d6, 300 MHz) | Chemical Shift (δ) | 8.68 (dd, J = 2.1, 0.7 Hz, 1H), 8.53 (br. s, 2H, B(OH)₂), 8.05 (dd, J = 2.1, 7.8 Hz, 1H), 7.67 (dd, J = 7.8, 0.7 Hz, 1H) |
| ¹³C NMR | Chemical Shift (δ) | Data not readily available in public sources |
| Mass Spectrometry | Molecular Ion (M+) | Data not readily available in public sources for the boronic acid, but the parent 2-bromopyridine shows a molecular ion at m/z 157/159.[4][5] |
Interpreting the Analytical Data of 2-Bromopyridine-5-boronic Acid
¹H NMR Insights: The proton NMR spectrum of 2-bromopyridine-5-boronic acid is more complex than that of its phenyl analogue due to the lower symmetry of the pyridine ring. The spectrum shows three distinct signals for the three aromatic protons.[6][7] The presence of the nitrogen atom generally deshields the adjacent protons, shifting them downfield. The observed doublet of doublets splitting pattern arises from both ortho and meta couplings between the protons on the pyridine ring. The broad singlet at 8.53 ppm is again attributed to the B(OH)₂ protons.[7]
Challenges in Data Acquisition: The lack of readily available public ¹³C NMR and mass spectrometry data for 2-bromopyridine-5-boronic acid highlights a common challenge in research. While data for common building blocks is often accessible, more specialized reagents may require in-house analysis for full characterization. The mass spectrum of the parent heterocycle, 2-bromopyridine, shows the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), which would also be expected in the mass spectrum of the boronic acid derivative.[4][5]
Experimental Protocols: A Practical Guide
To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d6 is often a good choice for boronic acids as it readily dissolves them and its residual water peak does not typically interfere with the aromatic region. For less polar compounds, CDCl₃ can be used.
-
Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable amount of time.
-
Acquisition Parameters: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Protocol 2: Mass Spectrometry Sample Preparation and Analysis (LC-MS)
Caption: Workflow for LC-MS analysis of boronic acids.
Causality Behind Experimental Choices:
-
LC-MS over GC-MS: For many boronic acids, which can be non-volatile and thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred over GC-MS to avoid degradation.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing boronic acids, as it minimizes fragmentation and often allows for the observation of the intact molecular ion.
-
Mobile Phase: A mobile phase of acetonitrile and water with a small amount of formic acid or ammonium acetate is commonly used to promote ionization and achieve good chromatographic separation.
Conclusion: A Tale of Two Boronic Acids
The comparative analysis of 4-cyanophenylboronic acid and 2-bromopyridine-5-boronic acid demonstrates the fundamental principles of NMR and mass spectrometry in the characterization of functionalized arylboronic acids. While both compounds are valuable synthetic building blocks, their distinct electronic and structural features are clearly reflected in their analytical data.
For the practicing scientist, this guide serves as a reminder of the importance of meticulous analytical work. A thorough understanding of the expected NMR and mass spectral features, coupled with robust experimental protocols, is essential for ensuring the quality of starting materials and the successful outcome of complex synthetic endeavors. The challenges encountered in sourcing complete public data for less common reagents also underscore the necessity of in-house analytical capabilities for comprehensive quality control.
References
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- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]
- The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]
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- Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. [Link]
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A Comparative Guide to the Synthesis of (6-Cyanopyridin-3-yl)boronic acid: A Critical Building Block for Researchers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of boron-containing moieties has become a cornerstone of innovative molecular design. Among these, (6-Cyanopyridin-3-yl)boronic acid stands out as a particularly valuable building block, prized for its role in the synthesis of a diverse array of biologically active compounds and functional materials. This guide provides an in-depth validation and comparison of the primary synthetic routes to this key intermediate, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights.
The Significance of this compound
The utility of this compound is principally derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of both a nucleophilic boronic acid and an electrophilic cyano-substituted pyridine ring within the same molecule offers a versatile platform for the construction of complex biaryl and heteroaryl structures. These motifs are frequently found in kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and organic light-emitting diode (OLED) materials. The commercial availability of this reagent from various suppliers underscores its importance in the research and development pipeline.[1][2][3][4][5][6][7][8]
Key Synthetic Strategies: A Comparative Analysis
Two principal synthetic strategies dominate the preparation of this compound: the Palladium-Catalyzed Miyaura Borylation of a pre-functionalized pyridine and the Halogen-Metal Exchange/Lithiation-Borylation of a cyanopyridine precursor. Each approach presents a unique set of advantages and challenges, which will be explored in detail.
Route 1: Palladium-Catalyzed Miyaura Borylation of 5-Bromo-2-cyanopyridine
The Miyaura borylation is a robust and widely adopted method for the synthesis of aryl and heteroaryl boronic esters.[9][10] This reaction involves the cross-coupling of a halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[9] The resulting boronic ester can then be hydrolyzed to the desired boronic acid.
Reaction Scheme:
Workflow for Miyaura Borylation:
Caption: Workflow for the Miyaura Borylation route.
Experimental Protocol (Adapted from Patent Literature):
A detailed procedure for the Miyaura borylation of 5-bromo-2-cyanopyridine is described in patent WO2010026128A1.
-
Reagents: 5-bromo-2-cyanopyridine, bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and potassium acetate (KOAc).
-
Solvent: 1,4-Dioxane.
-
Procedure: A mixture of 5-bromo-2-cyanopyridine (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (1.5 eq) in dioxane is heated at 80 °C under a nitrogen atmosphere for several hours.
-
Work-up and Purification: After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography to yield the pinacol boronate ester.
-
Hydrolysis: The isolated pinacol ester is subsequently hydrolyzed using aqueous acid or base to afford this compound.
Causality and Rationale:
-
Choice of Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Miyaura borylation reactions due to its thermal stability and ability to promote the catalytic cycle efficiently.
-
Role of the Base: Potassium acetate is a mild base that is crucial for the transmetalation step, facilitating the transfer of the boryl group from the diboron reagent to the palladium center.[9]
-
Solvent Selection: Dioxane is a polar aprotic solvent that is well-suited for dissolving the reactants and withstanding the reaction temperature.
Route 2: Halogen-Metal Exchange and Borylation of 2-Cyanopyridine
This classical approach involves the deprotonation of a pyridine ring at a specific position, followed by quenching the resulting organometallic intermediate with a boron electrophile. For the synthesis of this compound, this would ideally involve the selective deprotonation of 2-cyanopyridine at the 5-position. However, direct deprotonation of 2-cyanopyridine can be challenging due to the directing effect of the cyano group and the potential for nucleophilic attack on the cyano group itself. A more common strategy for substituted pyridines is a halogen-metal exchange followed by borylation.[11]
A more plausible, though less direct, variation of this route for the target molecule would be a directed ortho-metalation (DoM) strategy on a suitably substituted pyridine, or a halogen-metal exchange on a dihalopyridine followed by cyanation. However, for the purpose of a direct comparison with the Miyaura route starting from a cyanopyridine precursor, we will consider the challenges and potential of a direct lithiation-borylation approach.
Conceptual Reaction Scheme:
Conceptual Workflow for Lithiation-Borylation:
Caption: Conceptual workflow for the Lithiation-Borylation route.
Challenges and Considerations:
The direct lithiation of 2-cyanopyridine is complicated by several factors:
-
Regioselectivity: While a directing group can guide deprotonation to a specific position, the cyano group is not a strong director for lithiation at the 5-position. Lithiation is more likely to occur at the 3- or 6-position.
-
Reactivity of the Cyano Group: Strong organolithium bases can potentially add to the cyano group, leading to unwanted side products.
-
Instability of Pyridyl Anions: Lithiated pyridines can be unstable, especially at higher temperatures.
Due to these challenges, a direct lithiation-borylation of 2-cyanopyridine to produce this compound is not a commonly reported or validated synthetic route. The Miyaura borylation of a pre-existing 5-halo-2-cyanopyridine is a more reliable and predictable approach.
Performance Comparison
| Feature | Miyaura Borylation of 5-Bromo-2-cyanopyridine | Lithiation-Borylation of 2-Cyanopyridine |
| Starting Material Availability | 5-Bromo-2-cyanopyridine is commercially available. | 2-Cyanopyridine is readily available and inexpensive. |
| Reliability & Reproducibility | High. This is a well-established and robust reaction.[9][10] | Low. Significant challenges with regioselectivity and side reactions. |
| Reaction Conditions | Mild to moderate heating (e.g., 80 °C). | Requires cryogenic temperatures (e.g., -78 °C). |
| Reagent Compatibility | Tolerant of a wide range of functional groups.[1] | Sensitive to electrophilic functional groups. The cyano group itself can be problematic. |
| Yield & Purity | Generally good to excellent yields of pure product after chromatography. | Highly variable and likely low due to side reactions. |
| Scalability | Readily scalable. | Difficult to scale due to the use of cryogenic temperatures and highly reactive intermediates. |
| Cost-Effectiveness | Palladium catalysts and diboron reagents can be expensive. | Organolithium bases and borate esters are relatively inexpensive. |
Conclusion and Recommendation
Based on the available evidence and established synthetic principles, the Miyaura borylation of 5-bromo-2-cyanopyridine is the recommended and validated synthetic route for the preparation of this compound. This method offers superior reliability, predictability, and scalability compared to the hypothetical direct lithiation-borylation of 2-cyanopyridine. While the starting material for the Miyaura route may be more expensive, the higher and more consistent yields, coupled with the operational simplicity and broader functional group tolerance, make it the more efficient and trustworthy choice for researchers in both academic and industrial settings.
The challenges associated with the direct lithiation of 2-cyanopyridine, particularly the lack of regiocontrol and the potential for side reactions with the cyano group, render this approach synthetically unviable for the specific target molecule. For researchers requiring access to this compound, the Miyaura borylation stands as the demonstrably superior and validated synthetic strategy.
References
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- ResearchGate. (n.d.). Miyaura borylation.
- Oakwood Chemical. (n.d.). This compound.
- Mol-Instincts. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
- Snieckus, V., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Journal of Organic Chemistry, 72(5), 1588-1594. [Link]
- Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.
- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
- Baran Group. (n.d.). Lithiation- Borylation in Synthesis.
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
- Bode, J. W., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 15(1), 182–185. [Link]
- Ingleson, M. J., et al. (2020). Two Directing Groups Used for Metal Catalysed Meta-C-H Functionalisation Only Effect Ortho Electrophilic C-H Borylation. Chemistry – A European Journal, 26(1), 101-105. [Link]
- Baran Group. (n.d.). Directed Metalation: A Survival Guide.
- Aggarwal, V. K., et al. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6(1), 28-44. [Link]
- Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
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- Ingleson, M. J., et al. (2020). Two Directing Groups Used for Metal Catalysed Meta-C-H Functionalisation Only Effect Ortho Electrophilic C-H Borylation. Chemistry – A European Journal, 26(1), 101-105. [Link]
- Wang, J., et al. (2019). Metal-free directed C–H bond activation and borylation.
- Bouillon, A., et al. (2003). Synthesis of novel halopyridinylboronic acids and esters. Part 1: 6-Halopyridin-3-yl-boronic acids and esters. Tetrahedron, 59(51), 10043-10049. [Link]
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A Comparative Guide to Catalysts for Cyanopyridine Boronic Acid Couplings: Navigating a Challenging Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl and heteroaryl compounds containing the cyanopyridine motif is of paramount importance in medicinal chemistry and materials science. These structures are integral to a wide array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of these crucial carbon-carbon bonds. However, the presence of the electron-withdrawing cyano group and the coordinating pyridine nitrogen presents unique challenges to catalysis, often leading to low yields and catalyst deactivation. This guide provides a comparative analysis of leading catalytic systems for the Suzuki-Miyaura coupling of cyanopyridine boronic acids, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in this demanding synthetic field.
The Challenge of Cyanopyridine Couplings
The inherent electronic properties of cyanopyridines complicate their participation in the Suzuki-Miyaura catalytic cycle. The electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing cyano group, can hinder the crucial transmetalation step. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the metal center and potentially inhibiting catalytic activity. Overcoming these obstacles necessitates the use of highly active and robust catalyst systems.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical for the successful coupling of cyanopyridine boronic acids. Both palladium and nickel-based systems have demonstrated efficacy, with the selection of the appropriate ligand being a key determinant of success.
| Catalyst System | Metal | Ligand Type | Key Advantages | Typical Catalyst Loading (mol%) | Representative Yields (%) |
| Pd(OAc)₂ / SPhos | Palladium | Buchwald Biarylphosphine | High activity for electron-deficient substrates, good functional group tolerance. | 1-2 | >90 |
| XPhos Pd G3 | Palladium | Buchwald Palladacycle | Air- and moisture-stable precatalyst, high efficiency for challenging couplings. | 1-2 | >90 |
| PEPPSI™-IPr | Palladium | N-Heterocyclic Carbene (NHC) | High thermal stability, effective for heteroaryl couplings, often lower catalyst loadings.[1] | 0.5-2 | 98 |
| Pd(PPh₃)₄ | Palladium | Triarylphosphine | Classical, widely available catalyst. | 3-5 | 60-75 |
| [Ni(dppf)Cl₂] | Nickel | Ferrocenyl Diphosphine | More economical than palladium, effective for some heteroaryl couplings.[1] | 3-5 | 70-85 |
Analysis of Catalyst Performance:
-
Palladium-Based Catalysts with Buchwald Ligands (SPhos, XPhos): These systems are often the go-to choice for challenging Suzuki-Miyaura couplings. The bulky and electron-rich nature of ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. The use of palladacycle precatalysts, such as XPhos Pd G3, offers the additional advantage of being air- and moisture-stable, simplifying reaction setup.
-
Palladium-Based Catalysts with N-Heterocyclic Carbene (NHC) Ligands (PEPPSI™-IPr): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts featuring NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have emerged as powerful alternatives.[1] The strong σ-donating ability of NHC ligands leads to highly stable and active catalysts, often allowing for lower catalyst loadings and shorter reaction times, even with challenging substrates like cyanopyridines.
-
Traditional Palladium Catalysts (Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) often struggles with electron-deficient substrates like cyanopyridines, typically requiring higher catalyst loadings and resulting in lower yields compared to modern systems.
-
Nickel-Based Catalysts ([Ni(dppf)Cl₂]): As a more earth-abundant and economical alternative to palladium, nickel catalysis has garnered significant interest.[2] While promising, the development of ligands for nickel-catalyzed Suzuki couplings is less mature than for palladium. However, catalysts like [Ni(dppf)Cl₂] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) have shown good activity for some heteroaryl couplings and represent a viable option, particularly for large-scale syntheses where cost is a primary concern.
Mechanistic Considerations and Experimental Workflow
The success of a cyanopyridine boronic acid coupling hinges on facilitating the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
The electron-withdrawing nature of the cyanopyridine ring makes the corresponding boronic acid less nucleophilic, potentially slowing the transmetalation step (C to E). The choice of a strong base (e.g., K₃PO₄, Cs₂CO₃) and an electron-rich ligand on the palladium center is crucial to accelerate this step.
Figure 2: General Experimental Workflow. A systematic approach from reagent preparation to product purification is essential for reproducible and high-yielding reactions.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of a cyanopyridine boronic acid derivative.
Protocol 1: Palladium-Catalyzed Coupling using a Buchwald Precatalyst
This protocol is adapted from literature procedures for the coupling of electron-deficient heteroaryl boronic acids.
Materials:
-
Aryl halide (1.0 mmol)
-
2-Cyanopyridine-5-boronic acid pinacol ester (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, 2-cyanopyridine-5-boronic acid pinacol ester, XPhos Pd G3, and potassium phosphate.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Nickel-Catalyzed Coupling
This protocol provides a more economical alternative, adapted from procedures for nickel-catalyzed heteroaryl couplings.[1]
Materials:
-
Aryl chloride (1.0 mmol)
-
2-Cyanopyridine-5-boronic acid (1.5 mmol)
-
[Ni(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, 2-cyanopyridine-5-boronic acid, [Ni(dppf)Cl₂], and potassium carbonate to a reaction vial equipped with a magnetic stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous toluene via syringe.
-
Place the vial in a preheated aluminum block at 110 °C and stir vigorously.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite, washing with additional dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Conclusion
The Suzuki-Miyaura coupling of cyanopyridine boronic acids is a challenging yet critical transformation for the synthesis of valuable molecules in the pharmaceutical and materials sciences. While traditional palladium catalysts like Pd(PPh₃)₄ often provide modest results, modern catalytic systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (e.g., PEPPSI™-IPr) have proven to be highly effective, delivering excellent yields under relatively mild conditions. Nickel-based catalysts offer a cost-effective alternative, although they may require more stringent reaction conditions. A thorough understanding of the mechanistic nuances and careful optimization of the catalyst system, base, and solvent are paramount to achieving success in these demanding cross-coupling reactions. This guide provides a foundation for researchers to navigate these challenges and efficiently synthesize complex cyanopyridine-containing targets.
References
- Organ, M. G., et al. (2010). PEPPSI: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation System for Cross-Coupling Reactions. Angewandte Chemie International Edition, 49(16), 2888-2911. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
- Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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A Senior Application Scientist's Guide to the Performance of (6-Cyanopyridin-3-yl)boronic acid in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The judicious selection of reagents is paramount to the success of these transformations. Among the vast array of available building blocks, heteroaromatic boronic acids are of particular interest due to their prevalence in biologically active molecules. This guide provides an in-depth analysis of the performance of (6-cyanopyridin-3-yl)boronic acid, a key reagent, in various solvent systems. We will delve into the nuances of its reactivity, stability, and the critical role the solvent plays in maximizing yields and purity. This document is intended to be a practical resource, blending theoretical understanding with actionable experimental protocols.
The Critical Role of Solvents in the Stability and Reactivity of this compound
This compound is a versatile reagent, yet its stability can be a significant concern. Boronic acids, in general, are susceptible to various degradation pathways, including protodeboronation, where the C-B bond is cleaved by a proton source. This is particularly relevant for electron-deficient heteroaromatic boronic acids like our subject molecule. The choice of solvent is not merely about dissolution; it profoundly influences the reaction equilibrium, the stability of the boronic acid, and the efficacy of the catalytic cycle.
The cyano group on the pyridine ring is a strong electron-withdrawing group, which increases the acidity of the boronic acid.[1] This heightened acidity can influence the choice of base and solvent. While some Suzuki-Miyaura reactions benefit from aqueous conditions to facilitate the formation of the boronate species, the stability of the boronic acid itself in such protic environments must be carefully considered.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
To illustrate the impact of the solvent system, let's consider a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide. The following table summarizes expected performance based on common solvent systems used in the literature for similar couplings.
| Solvent System | Base | Typical Catalyst | Expected Yield | Key Considerations |
| Toluene | K₂CO₃ (anhydrous) | Pd(PPh₃)₄ | Moderate to Good | Anhydrous conditions can mitigate protodeboronation, especially for electron-rich coupling partners.[2] |
| DME/H₂O (e.g., 3:1) | K₂CO₃ (aqueous) | Pd(PPh₃)₄ | Good to Excellent | Aqueous conditions are often beneficial for electron-deficient arylboronic acids.[2] The water facilitates the formation of the active boronate species. |
| 1,4-Dioxane/H₂O | Na₂CO₃ (aqueous) | Pd(OAc)₂ / PPh₃ | Good to Excellent | A common and robust system for a wide range of Suzuki couplings.[3] |
| Toluene/Ethanol | Na₂CO₃ (aqueous) | Pd(PPh₃)₄ | Good | The addition of a polar co-solvent like ethanol can improve the solubility of reagents and intermediates.[4] |
Note: The yields are indicative and can vary significantly based on the specific substrates, catalyst, base, temperature, and reaction time.
Mitigating Instability: The Use of Boronic Esters
Given the inherent instability of some boronic acids, the use of more stable derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, has become a valuable strategy.[5][6] These "masked" boronic acids offer enhanced stability to air and moisture, allowing for more controlled and reproducible reactions.[5] They can be used directly in coupling reactions, where the active boronic acid is slowly released under the reaction conditions.[6]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide, highlighting the critical steps and the reasoning behind them.
Diagram of the Experimental Workflow:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst. Subsequently, add the degassed solvent mixture of DME and water (e.g., a 3:1 ratio). The degassing of the solvent is essential to remove dissolved oxygen which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to a temperature between 85-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific aryl bromide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Concluding Remarks for the Practicing Scientist
The choice of solvent is a critical parameter in the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. While anhydrous conditions in solvents like toluene can be effective, particularly with electron-rich partners, aqueous solvent systems such as DME/water often provide superior results for this electron-deficient boronic acid. For particularly challenging substrates or when reproducibility is paramount, the use of more stable boronic esters should be strongly considered. The provided protocol serves as a robust starting point, but optimization of the base, catalyst, and temperature for each specific substrate combination is always recommended to achieve the best possible outcome.
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head-to-head comparison of boronic acids in drug discovery
Experimental Insight: The choice between an acid and an ester is often a practical one. For high-throughput library synthesis, the stability and purification advantages of boronic esters are highly valuable. Pinacol esters are particularly common. [12]However, for a specific, challenging coupling, the higher reactivity of the free boronic acid might be necessary to achieve a good yield. The transmetalation step in the catalytic cycle is typically the rate-limiting step, and the reactivity of the boron species directly impacts this. [1]
Part 3: Emerging Roles for Boronic Acids
The unique chemistry of boronic acids continues to be exploited in novel therapeutic and chemical biology applications.
Bioconjugation and Drug Delivery
Boronic acids can form reversible boronate esters with 1,2- or 1,3-diols. [16][17][18]Since cell surfaces are richly decorated with saccharides (which contain diols) in the glycocalyx, boronic acids can be used to target drugs or imaging agents to cells. [17]This interaction is often pH-sensitive, offering a potential mechanism for release in the more acidic microenvironments of tumors or endosomes. [19]
-
As Bioconjugation Warheads: They can be used to attach payloads to biomolecules containing diol functionalities. [20][21][22][23]* As Stimuli-Responsive Linkers: The C-B bond can be cleaved by reactive oxygen species (ROS), which are often elevated in tumor cells. This has been cleverly used to design prodrugs that release their active component selectively at the disease site. [21][24][25]
PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. Recently, boronic acids have been incorporated into "pro-PROTAC" strategies. [24]An aryl boronic acid can act as a "cage" on the active PROTAC molecule. [24]In the high-ROS environment of a cancer cell, the boronic acid is cleaved, releasing the active PROTAC and initiating protein degradation only in the target cells. [24][25]This provides a powerful strategy for improving the selectivity and reducing the toxicity of this therapeutic modality. [25]
Conclusion
The journey of boronic acids from a chemical curiosity to the core of FDA-approved drugs is a testament to their remarkable versatility. [5][6][26]As enzyme inhibitors, they offer a unique reversible covalent mechanism of action that has proven highly effective against challenging targets. [7][10][27]As synthetic building blocks, their role in the Suzuki-Miyaura coupling has revolutionized the way medicinal chemists construct the complex molecules that become new medicines. [11][28]Emerging applications in bioconjugation and targeted protein degradation demonstrate that the full potential of boron chemistry in drug discovery is still being explored. [22][25]For researchers and drug developers, a deep understanding of the comparative advantages and mechanistic underpinnings of different boronic acid platforms is essential for harnessing their full power to create the next generation of therapeutics.
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- Strykov, V. I., et al. (2022). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 23(19), 11929. [Link]
- Yang, W., et al. (2004). Boronic Acid Compounds as Potential Pharmaceutical Agents. Current Pharmaceutical Design. [Link]
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
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- Li, J., et al. (2018). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry. [Link]
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- Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
- Kaur, H., et al. (2024).
- Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids.
- Riva, R., et al. (2014). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Polymer Chemistry, 5(11), 3585-3589. [Link]
- Gray, T. G., et al. (2013). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society, 135(19), 7384–7391. [Link]
- Singh, T., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Expert Opinion on Drug Discovery, 18(6), 613-631. [Link]
- Tan, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958. [Link]
- Silva, F., et al. (2020). Drugs containing boronic acid approved by the Food and Drug...
- Lebraud, H., et al. (2021). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD.
- Satinsky, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Silva, F., et al. (2020).
- Lim, H. S., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Therapeutics, 6(11), 2300137. [Link]
- de Souza, A. C. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7623. [Link]
- António, J., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(14), 3513-3536. [Link]
- Dr. Oracle. (n.d.).
- Al-Zoubi, R. M., et al. (2022). FDA-approved boron-containing drugs.
- Chen, Z., et al. (2023). Key advances in the development of reversible covalent inhibitors. Journal of Medicinal Chemistry, 66(10), 6614-6641. [Link]
- Soldevila-Barreda, J. J., & Romero-Reyes, A. (2021). Boronic acid-based proteasome inhibitors with relevance to medicinal chemistry.
- Tan, Y., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease.
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A Researcher's Guide to Purity Assessment: A Comparative Analysis of Analytical Methods for (6-Cyanopyridin-3-yl)boronic Acid
In the realm of drug discovery and materials science, the fidelity of our molecular building blocks is not merely a matter of academic rigor; it is the bedrock upon which successful outcomes are built. (6-Cyanopyridin-3-yl)boronic acid serves as a pivotal intermediate in the synthesis of a new generation of therapeutics and functional materials. Its purity is directly correlated with reaction efficiency, reproducibility, and the safety profile of the final product. Impurities, even at trace levels, can lead to unforeseen side reactions, diminished yields, and complex purification challenges downstream.
This guide provides a comprehensive, field-tested comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We move beyond a simple listing of methods to explore the causality behind experimental choices, empowering researchers to design a self-validating quality control workflow tailored to their specific needs. A key challenge in boronic acid analysis is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines, which can complicate analytical readouts.[1] Our discussion will address how each technique can be optimized to account for this and other potential impurities.
The Analytical Arsenal: A Multi-Modal Approach to Purity Verification
No single analytical technique provides a complete portrait of purity. A robust assessment strategy relies on the synergistic use of multiple, orthogonal methods. We will dissect the utility of four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR remains the gold standard for unambiguous structure elucidation and is a powerful first-line tool for purity assessment. It provides both qualitative and quantitative data on the molecule and any proton-bearing impurities. For boronic acids, ¹H NMR is essential for routine checks, while ¹¹B NMR can offer direct insight into the boron environment.[2][3][4][5]
Expertise in Practice:
The key to reliable NMR data for boronic acids is solvent selection and understanding the equilibrium with the boroxine form. Anhydrous DMSO-d₆ is often preferred as it minimizes the exchange of the B-OH protons and can help resolve both the monomeric acid and the trimeric boroxine species. The integration of the aromatic signals versus any impurity signals provides a direct molar ratio, offering excellent quantitation.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5–10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard (Optional): For precise quantitative analysis (qNMR), add a known amount of a certified internal standard with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for accurate integration.
-
Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). Integrate the distinct signals of the pyridyl ring and compare them to the integration of any observed impurities.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC, particularly reverse-phase HPLC (RP-HPLC), is the workhorse for determining purity as a percentage of the total detected components. Its high sensitivity and resolving power make it ideal for detecting non-protonated impurities or those present at levels below the NMR detection limit.[6][7]
Expertise in Practice:
The primary challenge in HPLC analysis of boronic acids is the potential for on-column degradation or interactions.[8][9] Using a mobile phase with a low pH modifier (e.g., 0.1% formic or phosphoric acid) helps to suppress the ionization of the boronic acid, leading to better peak shape and reproducibility.[10] A C18 stationary phase provides a good balance of hydrophobicity for retaining the aromatic pyridine ring.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a diluent such as acetonitrile/water at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Injection: Inject 1-5 µL of the sample solution.
-
Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity based on the area percent of the main peak relative to the total peak area.
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry is unparalleled for confirming the molecular identity of the target compound and providing mass information on unknown impurities. When coupled with HPLC (LC-MS), it becomes an exceptionally powerful tool for impurity identification.[11][12] The technique is highly sensitive and can detect impurities at very low levels.
Expertise in Practice:
Electrospray Ionization (ESI) is the preferred method for boronic acids. Running in both positive and negative ion modes can be beneficial. In positive mode, one might observe the [M+H]⁺ ion, while negative mode can show the [M-H]⁻ ion.[12] This dual-mode analysis provides greater confidence in peak identification. A key application for MS is identifying the boroxine trimer, which will have a mass corresponding to (3M - 3H₂O).
Experimental Protocol: LC-MS Analysis
-
Chromatography: Employ the same HPLC method as described above to ensure separation prior to MS analysis.
-
MS Interface: Route the column effluent directly into an ESI source.
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 1000.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak and confirm it matches the expected m/z for this compound ([M+H]⁺ ≈ 149.05). Analyze the mass spectra of any impurity peaks to propose their structures.
Melting Point Analysis: The Classic Purity Indicator
While a classic technique, melting point determination remains a rapid and inexpensive method to gauge the overall purity of a crystalline solid. Pure compounds exhibit a sharp melting point range (typically < 2 °C), whereas impurities tend to depress and broaden this range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to ~10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range. For this compound, the literature melting point is in the range of 140-170 °C, indicating potential variability based on purity and crystalline form.[13]
Comparative Guide to Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Best For |
| ¹H NMR | Structural confirmation; quantitative purity (molar %); identification of protonated impurities. | Fast, highly reproducible, inherently quantitative without response factor correction. Provides rich structural detail. | Lower sensitivity than HPLC; may not detect non-protonated impurities. | Primary structural verification and absolute quantitative purity assessment. |
| HPLC-UV | Relative purity (area %); separation of components; detection of UV-active impurities. | High sensitivity and resolution; robust and widely available.[7] | Requires a chromophore; assumes all impurities have similar response factors for accurate area % purity. Co-elution is possible. | Routine quality control, stability testing, and high-throughput purity screening. |
| LC-MS | Molecular weight confirmation of the main component and impurities. | Extremely high sensitivity and specificity.[11] Excellent for identifying unknown impurities by their mass. | Can be less quantitative than HPLC-UV due to variations in ionization efficiency. | Impurity identification and profiling; confirmation of product identity. |
| Melting Point | Qualitative indication of overall purity. | Very fast, simple, and inexpensive. | Non-specific and not quantitative. Insensitive to small amounts of impurities. | A rapid, preliminary check for gross impurities in a solid sample. |
Conclusion: An Integrated, Self-Validating Workflow
The robust assessment of this compound purity is not achieved by a single measurement but by a thoughtful integration of orthogonal analytical techniques. A recommended workflow begins with ¹H NMR and Melting Point analysis for initial structural confirmation and a rapid check for significant impurities. This is followed by RP-HPLC for precise, quantitative purity determination (Area %). In cases of method development, batch release, or when unexpected peaks are observed in the HPLC, LC-MS is indispensable for confirming the identity of the main peak and elucidating the structure of unknown impurities. By employing this multi-faceted approach, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible science.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry (ACS Publications).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.
- High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications).
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Analytical Methods (RSC Publishing).
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
- Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
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- 13. 6-cyanopyridine-3-boronic acid | 1011722-07-8 [amp.chemicalbook.com]
A Comparative Guide to the Reaction Kinetics of (6-Cyanopyridin-3-yl)boronic Acid
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The choice of boronic acid is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation.[3] This guide provides an in-depth kinetic analysis of (6-Cyanopyridin-3-yl)boronic acid, a heteroaromatic building block of increasing importance. We will objectively compare its performance with structurally relevant alternatives, supported by mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[5][7] This step is often the rate-determining step, especially for less reactive halides like chlorides.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[6][8][9] The structure of the boronic acid significantly influences the rate of this step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][10]
Kinetic Profile of this compound
This compound presents a unique electronic profile. The pyridine nitrogen and the cyano group are both electron-withdrawing, which significantly impacts the nucleophilicity of the boronic acid and its stability.
-
Electronic Effects: The strong electron-withdrawing nature of the cyanopyridyl group deactivates the boronic acid. This decreased nucleophilicity generally leads to a slower rate of transmetalation compared to electron-rich or electron-neutral arylboronic acids.[9][11] The transmetalation step is often accelerated by electron-donating groups on the boronic acid, as they increase the electron density on the carbon atom being transferred.[11]
-
Stability and Side Reactions: Pyridylboronic acids, particularly those with electron-withdrawing substituents, can be susceptible to protodeboronation. This is a side reaction where the C-B bond is cleaved by a proton source (like water, often present in Suzuki reactions), leading to the formation of 2-cyanopyridine and reducing the overall yield of the desired coupled product.[7] The rate of protodeboronation can compete with the rate of productive cross-coupling, especially in slow reactions or at elevated temperatures.[12]
-
Catalyst Interaction: The Lewis basic nitrogen atom of the pyridine ring can potentially coordinate to the palladium center.[13] While this can sometimes be beneficial, it can also lead to catalyst inhibition by occupying a coordination site needed for the catalytic cycle to proceed, potentially slowing down the reaction.
Comparative Kinetic Analysis
To contextualize the reactivity of this compound, we compare it to three other commercially available boronic acids under standardized Suzuki-Miyaura conditions (e.g., coupling with 4-bromoanisole, using a common catalyst like Pd(PPh₃)₄ and K₃PO₄ as the base). The relative rates are estimated based on established electronic and steric principles.[3][11]
| Boronic Acid | Key Structural Feature | Expected Relative Rate | Rationale |
| This compound | Strongly electron-withdrawing (CN and pyridine N) | Slowest | The combined electron-withdrawing effects significantly reduce the nucleophilicity of the aryl group, slowing the rate-determining transmetalation step.[11] Prone to protodeboronation.[12] |
| Pyridin-3-ylboronic acid | Moderately electron-withdrawing (pyridine N) | Slow | The pyridine nitrogen deactivates the ring compared to benzene, but less so than the cyanopyridyl analogue. Still susceptible to catalyst inhibition.[13] |
| 4-Cyanophenylboronic acid | Strongly electron-withdrawing (CN) | Slow | Similar deactivation to the cyanopyridyl analogue due to the cyano group, leading to a slow transmetalation rate.[3] |
| Phenylboronic acid | Electron-neutral (benchmark) | Moderate | Serves as a baseline for standard reactivity in Suzuki-Miyaura couplings. |
| 4-Methoxyphenylboronic acid | Strongly electron-donating (OCH₃) | Fastest | The electron-donating methoxy group increases the nucleophilicity of the aryl ring, significantly accelerating the transmetalation step.[3][9] |
Note: This table provides a qualitative comparison. Actual reaction rates are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.[14][15]
Experimental Design for Kinetic Studies
To obtain quantitative data and validate the trends described above, a robust experimental protocol for reaction monitoring is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, allowing for the accurate quantification of reactants and products over time.[16][17]
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction via Automated HPLC Sampling
This protocol describes the setup for monitoring the reaction between an aryl halide and a boronic acid.
1. Reagent and Stock Solution Preparation: a. Prepare a stock solution of the aryl halide (e.g., 4-bromoanisole) and an internal standard (e.g., trimethylbenzene) in the chosen reaction solvent (e.g., dioxane). The internal standard is crucial for accurate quantification, correcting for variations in injection volume. b. In separate vials for each kinetic run, weigh the boronic acid (e.g., this compound), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos). c. Prepare the aqueous base solution (e.g., 1.5 M K₃PO₄).
2. Reaction Setup: a. Place the vials containing the solid reagents into a temperature-controlled reaction block equipped with magnetic stirring. b. Add the aryl halide/internal standard stock solution to each vial. c. Purge the reaction vials with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can deactivate the palladium catalyst. d. Initiate the reaction by adding the degassed base solution to each vial. Start the timer and begin stirring at a constant rate (e.g., 300 rpm) and temperature (e.g., 60 °C).
3. Automated Sampling and Quenching: a. Utilize an automated reaction monitoring system capable of withdrawing aliquots at programmed time intervals.[17] b. At each time point (e.g., 5, 15, 30, 60, 120 minutes), the system should automatically: i. Withdraw a small, precise volume of the reaction mixture (e.g., 50 µL). ii. Immediately quench the aliquot in a vial containing a suitable quenching solution (e.g., methanol with a small amount of acid) to stop the reaction. iii. Dilute the quenched sample for HPLC analysis.
4. HPLC Analysis: a. Analyze the quenched samples using a reverse-phase HPLC method capable of separating the aryl halide, the boronic acid, the coupled product, and the internal standard. b. Generate calibration curves for the reactants and the product against the internal standard to ensure accurate concentration measurements. c. Plot the concentration of the product versus time to obtain the reaction progress curve. The initial slope of this curve is proportional to the initial reaction rate.[18]
Causality and Trustworthiness in Experimental Design
-
Why an Internal Standard? Reaction volumes can change slightly due to evaporation, and automated injection systems may have minor variations. An internal standard is a non-reactive compound added at a known concentration that allows for the normalization of all other component concentrations, ensuring that the calculated rates are accurate and reproducible.
-
Why Inert Gas? The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen, especially at elevated temperatures. Purging with nitrogen or argon is critical to preserve the catalyst's lifetime and ensure consistent kinetics.
-
Why Quenching? The reaction continues until it is actively stopped. To get an accurate snapshot of the reaction's progress at a specific time, the aliquot must be immediately quenched. This is typically done by rapid cooling and dilution into a solvent that destroys the catalyst or protonates a key intermediate.
-
Self-Validation: The protocol's trustworthiness comes from consistency. Running duplicate or triplicate experiments for each boronic acid is essential. The resulting kinetic curves should be highly reproducible. Furthermore, the sum of the concentrations of the starting aryl halide and the product should remain relatively constant throughout the reaction (accounting for any side products), providing a mass balance check on the analytical method.
Conclusion
The kinetic performance of this compound in Suzuki-Miyaura cross-coupling is fundamentally governed by the strong electron-withdrawing properties of its cyanopyridyl core. This leads to a relatively slow rate of transmetalation when compared to electron-neutral or electron-rich boronic acids. Researchers using this building block should anticipate the need for more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve satisfactory yields. Furthermore, the potential for competitive protodeboronation must be considered and mitigated, possibly by using rigorously anhydrous solvents or shorter reaction times. By understanding these kinetic principles and employing robust experimental monitoring, scientists can effectively harness the synthetic utility of this valuable heteroaromatic reagent in the development of novel pharmaceuticals and advanced materials.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Singh, U. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Liu, H. et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Molla, M. R. et al. (2015). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- Levtchenko, E. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Thomas, A. A. et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
- Finogenova, A. et al. (2023).
- ResearchGate. (n.d.). Kinetic profiles of the Suzuki cross-coupling reactions of... [Link]
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ResearchGate. (2021). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
- Cwynar, B. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- ResearchGate. (n.d.).
- Reid, J. P. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
- Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- ResearchGate. (2015).
- ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Klingaman, T. C. et al. (2015). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Journal of visualized experiments : JoVE. [Link]
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Cyanopyridin-3-yl)boronic acid
This guide provides essential, field-proven procedures for the safe handling and disposal of (6-Cyanopyridin-3-yl)boronic acid. As a compound possessing both the reactivity of a boronic acid and the acute toxicity risks of a cyanide-containing molecule, it demands a stringent and informed approach to waste management. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and regulatory compliance.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. The primary danger stems from the cyano (-CN) group, which can liberate highly toxic hydrogen cyanide (HCN) gas if it comes into contact with acids.[1][2][3]
Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[4][5]
| Hazard Class | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302 | Warning | GHS07 ( ) |
| Skin Irritation | H315 | Warning | GHS07 |
| Serious Eye Irritation | H319 | Warning | GHS07 |
| Respiratory Irritation | H335 | Warning | GHS07 |
Required Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense. All handling and disposal procedures must be conducted with the following:
-
Eye Protection : ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection : Nitrile gloves, inspected for integrity before each use. Contaminated gloves must be disposed of as hazardous waste.[2]
-
Body Protection : A standard laboratory coat.
-
Engineering Controls : All operations involving this compound, including weighing, transfer, and waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1]
Emergency First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5][6]
-
In Case of Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5][6]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[5][6]
Part 2: The Core Disposal Workflow: A Mandate for Segregation
The cornerstone of safe disposal for this compound is rigorous waste segregation. Due to the cyanide group, this chemical waste must never come into contact with acidic waste.
Guiding Principle: Isolate from Acids
This compound waste is classified as Cyanide-Containing Organic Hazardous Waste . It must be collected in a dedicated waste stream, physically isolated from all other waste streams, particularly acidic ones.
Step-by-Step Disposal Protocol
-
Container Selection :
-
Use only chemically compatible containers, such as High-Density Polyethylene (HDPE) or glass bottles, with a secure, leak-proof screw cap.[7][8]
-
Ensure the container has not previously held incompatible chemicals, especially strong acids.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[7]
-
-
Waste Labeling :
-
Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[7][9]
-
Affix a hazardous waste tag to the container before adding the first drop of waste.
-
The label must clearly state:
-
The words "Hazardous Waste "
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The specific hazard warnings: "Toxic," "Irritant," "Reacts with Acid to Produce Deadly Cyanide Gas."
-
-
-
Waste Accumulation & Segregation :
-
Waste containers must be kept in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Within the SAA, the cyanide-containing waste container must be stored in a secondary containment bin that is physically separate from bins containing acidic waste.[2][8] This is the most critical step in preventing accidental HCN generation.
-
The following workflow diagram illustrates the critical decision-making process for laboratory waste segregation.
Caption: Waste segregation decision workflow for cyanide-containing compounds.
Part 3: Decontamination & Spill Management
Accidents happen, but with the correct protocol, they can be managed safely. All materials used for decontamination and spill cleanup must themselves be disposed of as cyanide-containing hazardous waste.[1]
Routine Decontamination of Glassware and Surfaces
For cleaning surfaces and reusable glassware contaminated with this compound, follow this two-step process inside a chemical fume hood:[1]
-
Initial Rinse (Basic Conditions) : First, rinse the contaminated item with a pH 10 buffer solution. This ensures that any residual cyanide is converted to the less volatile cyanide salt (CN⁻) rather than HCN. Collect this rinsate as cyanide waste.
-
Oxidative Decontamination : Next, rinse with a freshly prepared 10% bleach solution (sodium hypochlorite). The bleach will oxidize the cyanide to the much less toxic cyanate. Allow a contact time of at least 15-20 minutes. Collect this rinsate in the same cyanide waste container.
-
Final Cleaning : Proceed with standard laboratory washing procedures.
Spill Response Protocols
The response to a spill depends entirely on its scale and location.
| Spill Scenario | Containment & Cleanup Protocol |
| Small Spill (<1g) inside a Chemical Fume Hood | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep the absorbed material into a designated container for cyanide waste. 4. Decontaminate the spill area using the two-step buffer/bleach procedure described above.[1][2] 5. Place all contaminated materials (absorbent, wipes, gloves) into the solid cyanide hazardous waste container. |
| Large Spill (>1g) or Any Spill Outside a Fume Hood | 1. EVACUATE IMMEDIATELY. Do not attempt to clean it up yourself.[1] 2. Alert others to evacuate the laboratory and restrict access. 3. If safe to do so, close the laboratory door to contain potential vapors. 4. Notify your institution's Environmental Health & Safety (EHS) department and/or emergency services immediately.[1] Provide them with the chemical name and a copy of the Safety Data Sheet (SDS). |
Part 4: Regulatory & Compliance Framework
All disposal activities must align with federal and institutional regulations.
-
OSHA Laboratory Standard (29 CFR 1910.1450) : This standard mandates that all laboratories develop a written Chemical Hygiene Plan (CHP).[10][11][12] Your institution's CHP is the primary document outlining specific procedures for safe handling and waste disposal. It should include provisions for training, PPE selection, and emergency response.[13]
-
EPA Resource Conservation and Recovery Act (RCRA) : RCRA governs the management of hazardous waste from "cradle to grave."[7] As a generator of hazardous waste, your laboratory is responsible for ensuring waste is properly identified, labeled, stored, and ultimately transferred to a licensed disposal facility.[9]
Always consult your institution's EHS department for specific guidance, as local regulations and facility-specific procedures may apply. Final disposal of this waste must be conducted by a licensed hazardous waste vendor, typically via high-temperature incineration.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- 29 CFR 1910.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Frequent Questions About Managing Hazardous Waste at Academic Labor
- Cyanides Storage, Handling and General Use Inform
- Regulations for Hazardous Waste Generated at Academic Labor
- Disposal Restrictions for Cyanide Waste. Division of Research Safety, University of Illinois. [Link]
- Toxicological Profile for Cyanide, Draft for Public Comment. Agency for Toxic Substances and Disease Registry. [Link]
- Production, Import/Export, Use, and Disposal.
- (6-Cyanopyridin-3-yl)
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Navigating the Handling of (6-Cyanopyridin-3-yl)boronic acid: A Guide to Personal Protective Equipment and Safe Operations
As a key reagent in modern synthetic chemistry, particularly in cross-coupling reactions for drug discovery and materials science, (6-Cyanopyridin-3-yl)boronic acid demands meticulous handling. Its dual nature, combining the reactivity of a boronic acid with the bio-functional implications of a cyanopyridine moiety, necessitates a robust safety protocol. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety measure.
Immediate Safety Overview: Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with a clear set of warnings that dictate our handling strategy.[1][2] It is crucial to recognize these hazards before entering the laboratory.
-
Hazard Statements:
The primary risks are exposure-related: ingestion, skin/eye contact, and inhalation of the solid dust particles.[5] The operational plan must therefore be built around creating effective barriers and engineering controls to mitigate these routes of exposure.
Core Directive: Mandatory Personal Protective Equipment (PPE)
A comprehensive suite of PPE is non-negotiable. The selection of each component is directly linked to the specific hazards posed by this compound. Adherence to these standards is the first line of defense in ensuring operator safety.
| Protection Type | Specification | Standard | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn over goggles if there is a significant splash risk. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[7][8][9] | Causality: The compound is a serious eye irritant (H319).[1][4] Goggles provide a seal around the eyes to protect against airborne dust particles and accidental splashes. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Avoid latex. | EN 374 (EU) or ASTM F1001 (US)[10] | Causality: The compound causes skin irritation (H315).[1][4] Nitrile gloves offer robust protection against pyridine-based compounds, preventing dermal contact.[11] Gloves must be inspected before use and changed immediately upon contamination.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes. | N/A | Causality: Protects skin on the arms and body from accidental spills and dust contamination, directly addressing the H315 hazard.[12] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) for handling small quantities of solid. A full-face respirator may be required for large quantities or if irritation occurs. | NIOSH (US) or EN 149 (EU)[7][8] | Causality: The compound is a respiratory tract irritant (H335).[1][4] Since it is a solid, dust can easily become airborne during weighing and transfer. A respirator prevents inhalation of these irritating particles.[12][13] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling is a systematic process. Following these steps ensures that engineering controls and PPE are used effectively to minimize exposure risk at every stage.
1. Preparation and Pre-Handling Checks:
-
Engineering Controls: All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[10][12][14]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed before beginning work.[8]
-
Area Decontamination: Ensure the work area within the fume hood is clean, free of clutter, and decontaminated from previous experiments.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the area where the chemical is handled. The sequence should be: lab coat, then respirator, followed by eye protection, and finally gloves.
3. Chemical Handling (Weighing and Transfer):
-
Container Handling: Keep the reagent container tightly closed when not in use.[1][7][11] When opened, handle it carefully to prevent leakage.[1][15]
-
Minimize Dust Generation: Avoid scooping or pouring the solid in a way that creates dust clouds.[7][10][12] Use a spatula for transfers. If the material is fine, consider using a contained weighing system or a glove bag for added protection.
-
Tool Selection: Use non-sparking tools to prevent static discharge, a general best practice when handling fine chemical powders.[10][16]
4. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent and wipe-down procedure.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][5]
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, eye protection, and finally the respirator.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for handling this compound safely.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Managing Waste Streams
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. All waste generated from handling this compound must be treated as hazardous.
1. Chemical Waste:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed hazardous waste container.[12][13][17]
-
Contaminated Materials: Any disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, paper towels) must also be placed in the solid hazardous waste container.
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[14]
2. Empty Container Disposal:
-
Initial Rinse: Empty containers must be decontaminated before disposal.[14] Rinse the container at least three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Rinseate Collection: Crucially, the first rinseate, and preferably all subsequent rinses, must be collected and disposed of as hazardous chemical waste.[14]
-
Final Disposal: After thorough rinsing and air-drying in a fume hood, deface the original label. The decontaminated container can then be disposed of according to institutional guidelines for glass or plastic recycling.[14]
By integrating this comprehensive understanding of the hazards with strict adherence to the procedural steps for handling, PPE use, and disposal, researchers can confidently and safely utilize this compound in their work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
